Physicochemical Profiling of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid: A Technical Guide for Drug Discovery
Executive Summary & Structural Logic In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the physicochemical characterization of building blocks is not merely a routine checklist—it is a predicti...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Logic
In modern fragment-based drug discovery (FBDD) and hit-to-lead optimization, the physicochemical characterization of building blocks is not merely a routine checklist—it is a predictive science. 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1466675-71-7) is a highly functionalized scaffold that presents unique electronic and physicochemical challenges[1].
As a Senior Application Scientist, I approach this molecule by first decoding its structural causality. The core consists of an N-aryl pyrrolidine linked to a 4-cyano-2-fluorophenyl system, with a carboxylic acid at the C3 position of the pyrrolidine ring.
The Electronic Causality:
Typically, a pyrrolidine nitrogen is highly basic. However, in this molecule, the nitrogen is directly conjugated to a phenyl ring bearing two powerful electron-withdrawing groups: an ortho-fluoro group (strong -I inductive effect) and a para-cyano group (strong -I and -M resonance effects). This extensive electron delocalization pulls electron density away from the pyrrolidine nitrogen, drastically reducing its basicity. Consequently, the nitrogen remains unprotonated at physiological pH. The molecule's ionization, solubility, and lipophilicity profiles are therefore entirely dictated by the carboxylic acid moiety .
Table 1: Quantitative Structural & Physicochemical Data
N-Aryl Pyrrolidine (Non-basic at physiological pH)
Experimental Workflows: A Self-Validating System
To accurately profile this compound, we must design a self-validating experimental system. We cannot rely on simple kinetic assays; we must employ rigorous thermodynamic and potentiometric protocols.
The Causality: The unionized carboxylic acid form of this molecule (predominant at pH < 3.0) is highly lipophilic and prone to aqueous precipitation during standard potentiometric titration. To prevent signal masking and electrode fouling, we must use a2 utilizing methanol-water mixtures[2].
Step-by-Step Methodology:
Stock Preparation: Dissolve the crystalline compound in 100% HPLC-grade methanol to yield a 10 mM stock solution.
Cosolvent Matrix: Prepare three distinct titration matrices (e.g., 30%, 40%, and 50% methanol/water by weight), maintaining a constant ionic strength of 0.15 M using KCl.
Titration: Titrate each mixture from pH 2.0 to 11.0 using 0.5 M KOH. Perform this under a slow argon flow to prevent atmospheric CO₂ from dissolving and forming carbonic acid, which skews the pH readings.
Data Refinement: Calculate the apparent pKa (
psKa
) for each cosolvent ratio using the inflection points of the titration curves.
Extrapolation: Apply the Yasuda-Shedlovsky linear extrapolation (
psKa+log[H2O]=a/ϵ+b
) to determine the true aqueous pKa at 0% cosolvent, where
ϵ
is the dielectric constant of the specific solvent mixture[2].
The Causality: Kinetic solubility assays (which rely on DMSO spike-ins) artificially inflate solubility due to the cosolvent effect of DMSO (even at 1%) and the formation of supersaturated states. For accurate lead optimization, we must measure the 3 starting from the pure crystalline solid[3].
Step-by-Step Methodology:
Solid Dispensing: Accurately weigh 2–4 µmol of the solid crystalline compound into a borosilicate glass vial.
Buffer Addition: Add 1.0 mL of aqueous buffer (e.g., PBS, pH 7.4) without any organic cosolvent.
Equilibration: Seal the vial and incubate the suspension on an orbital shaker at 300 rpm and 25°C for 24 to 48 hours. This duration guarantees that thermodynamic equilibrium between the solid lattice and the solvated molecules is reached.
Phase Separation: Separate the undissolved solid via high-speed centrifugation (10,000 × g for 15 minutes) or by filtration using a 0.22 µm PVDF membrane.
Quantification: Dilute the supernatant and quantify the dissolved compound concentration via LC-MS/MS against a pre-established calibration curve[3].
Protocol 3: Lipophilicity (LogD₇.₄) Assessment via LC-MS/MS
The Causality: Because the molecule contains an ionizable carboxylic acid, its partitioning into lipid membranes is highly pH-dependent. LogP (which measures only the neutral species) is insufficient; we must measure LogD at physiological pH (7.4). We utilize a4 to achieve high sensitivity, bypassing the limitations of UV detection for low-concentration aqueous phases[4].
Step-by-Step Methodology:
Phase Saturation: Pre-saturate 1-octanol and pH 7.4 phosphate buffer by stirring them together vigorously for 24 hours.
System Setup: Add 1 mL of the pre-saturated octanol and 1 mL of the pre-saturated buffer to a glass vial.
Partitioning: Spike in the compound (final concentration ~10 µM) and agitate the biphasic system on a mechanical shaker at room temperature for 1 hour.
Separation: Allow the phases to separate completely. If microemulsions form, centrifuge the vial at 3,000 × g for 5 minutes.
Analysis: Sample aliquots from both the octanol and aqueous layers. Perform serial dilutions and quantify the concentration ratio (
Coctanol/Cwater
) using reversed-phase LC-MS/MS to calculate the LogD₇.₄ value[4].
Visualizations of Physicochemical Logic
The following diagrams illustrate the interconnected nature of the experimental workflows and the pH-dependent ionization logic that dictates the molecule's behavior.
Figure 1: Multiparametric physicochemical characterization workflow for the target compound.
Figure 2: pH-dependent ionization states and solubility logic for the carboxylic acid moiety.
References
American Elements. "1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | CAS 1466675-71-7."
URL:[Link]
American Elements. "1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | PubChem CID 63031497."
URL:[Link]
National Institutes of Health (PMC). "pKa measurements for the SAMPL6 prediction challenge for a set of kinase inhibitor-like fragments." (Yasuda-Shedlovsky Extrapolation Method).
URL:[Link]
National Institutes of Health (PubMed). "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery."
URL:[Link]
National Institutes of Health (PubMed). "High-throughput screening of LogD by using a sample pooling approach based on the traditional shake flask method."
URL: [Link]
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid CAS number 1466675-71-7
An In-Depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1466675-71-7) Executive Summary The transition from traditional small-molecule inhibitors to advanced bifunctional molecules—suc...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1466675-71-7)
Executive Summary
The transition from traditional small-molecule inhibitors to advanced bifunctional molecules—such as Proteolysis Targeting Chimeras (PROTACs)—requires highly optimized chemical building blocks. 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1466675-71-7) has emerged as a critical scaffold in modern medicinal chemistry. By combining a validated Androgen Receptor (AR) binding pharmacophore with a rigid, sp3-rich pyrrolidine exit vector, this molecule serves as an ideal starting material for synthesizing next-generation AR modulators and targeted protein degraders.
This whitepaper dissects the structural causality, mechanistic utility, and experimental workflows associated with this specific building block, providing drug development professionals with a comprehensive guide to its application.
Structural Rationale and Physicochemical Profiling
The utility of CAS 1466675-71-7 is not accidental; it is the result of precise stereoelectronic engineering. To understand its value, we must break down its two primary structural domains: the 4-cyano-2-fluorophenyl ring and the pyrrolidine-3-carboxylic acid core .
Table 1: Physicochemical & Structural Properties
Property
Value / Description
Impact on Drug Design
CAS Number
1466675-71-7
Standardized registry for commercial sourcing.
Molecular Formula
C12H11FN2O2
Low molecular weight allows for linker addition.
Molecular Weight
234.23 g/mol
Leaves ample mass budget for PROTAC E3 ligase ligands.
Fsp3 Fraction
High (Pyrrolidine core)
Improves aqueous solubility and reduces flat aromaticity.
Cyano Group (-CN)
Strong H-bond acceptor
Interacts with Arg752/Gln711 in the AR ligand-binding domain.
Ortho-Fluoro (-F)
Conformation locker
Blocks CYP450 ortho-oxidation; restricts N-C bond rotation.
The Causality of the Fluorinated Benzonitrile Motif:
The 4-cyano-2-fluorophenyl group is a canonical pharmacophore found in blockbuster AR antagonists like enzalutamide and apalutamide. The electron-withdrawing cyano group acts as a critical hydrogen bond acceptor within the AR ligand-binding pocket [1]. Furthermore, the introduction of the ortho-fluorine atom serves a dual purpose: it sterically restricts the conformation of the phenyl ring relative to the pyrrolidine nitrogen (minimizing the entropic penalty upon target binding) and shields the aromatic ring from oxidative metabolism, thereby extending the biological half-life of the resulting drug [2].
The Causality of the Pyrrolidine Core:
Replacing traditional planar rings (like thiohydantoins) with a pyrrolidine-3-carboxylic acid introduces essential three-dimensionality (higher Fsp3 fraction). The carboxylic acid at the 3-position provides a chemically orthogonal "exit vector." This allows chemists to attach various linkers (e.g., PEG chains) without disrupting the AR-binding warhead, a fundamental requirement for PROTAC design.
Mechanistic Utility in Targeted Protein Degradation
When CAS 1466675-71-7 is incorporated into a PROTAC, it acts as the target-binding warhead. The mechanism of action shifts from simple competitive antagonism to event-driven pharmacology.
By recruiting an E3 ubiquitin ligase (such as Cereblon or VHL) to the Androgen Receptor, the PROTAC induces the formation of a ternary complex. This proximity drives the polyubiquitination of the AR, tagging it for destruction by the 26S proteasome. This approach is particularly effective in overcoming enzalutamide-resistant prostate cancer, as it eliminates the receptor entirely rather than merely blocking it [1].
Mechanism of targeted Androgen Receptor degradation via PROTAC ternary complex.
Experimental Methodology: Synthetic Workflows
To utilize CAS 1466675-71-7 effectively, researchers must employ highly efficient coupling chemistries. The carboxylic acid must be activated and conjugated to an amine-terminated linker (e.g., a PEG-amine attached to a Cereblon ligand) without causing epimerization at the pyrrolidine 3-position.
Workflow for incorporating CAS 1466675-71-7 into a PROTAC molecule.
This protocol is designed to maximize yield while preventing the degradation of the fluorinated benzonitrile system. HATU is selected over traditional EDC/NHS coupling because it rapidly forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, which is critical for overcoming the steric hindrance of the pyrrolidine ring [3].
Pre-Activation (Causality: Minimizing Side Reactions): Dissolve CAS 1466675-71-7 (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert nitrogen atmosphere. Add HATU (1.2 equiv) followed immediately by DIPEA (3.0 equiv). Stir the reaction mixture at room temperature for 15 minutes. Note: DIPEA acts as a non-nucleophilic base to deprotonate the carboxylic acid, allowing HATU to form the active OAt ester without competing as a nucleophile.
Amine Addition: Dissolve the amine-terminated linker (1.1 equiv) in a minimal volume of anhydrous DMF and add it dropwise to the activated ester solution.
Reaction Monitoring: Stir the mixture at room temperature for 2–4 hours. Monitor the consumption of the starting material via LC-MS. The 4-cyano-2-fluorophenyl chromophore provides a strong UV signal at 254 nm for easy tracking.
Quenching and Extraction: Once complete, quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer three times with Ethyl Acetate (EtOAc).
Washing (Causality: Removing DMF and Salts): Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove residual DMF), water, and brine. Dry over anhydrous Na2SO4.
Purification: Concentrate the organic layer under reduced pressure and purify the crude product via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol) to isolate the pure intermediate.
References
Zhang, W., et al. "Discovery of Novel Bifunctional Agents as Potent Androgen Receptor Antagonists and Degraders for the Treatment of Enzalutamide-Resistant Prostate Cancer." Journal of Medicinal Chemistry, ACS Publications, 2025.[Link]
"Discovery of (2S)-N-(6-Cyano-5-(trifluoromethyl)pyridin-3-yl)-3-(6-(4-cyanophenyl)-3,6-diazabicyclo[3.1.1]heptan-3-yl)-2-hydroxy-2-methylpropanamide as a Highly Potent and Selective Topical Androgen Receptor Antagonist." Journal of Medicinal Chemistry, ACS Publications, 2023. [Link]
"1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | CAS 1466675-71-7 Product Specifications." American Elements. [Link]
Foundational
biological activity of cyanophenylpyrrolidine derivatives
An In-Depth Technical Guide on the Biological Activity of Cyanophenylpyrrolidine and Cyanopyrrolidine Derivatives Executive Summary The cyanopyrrolidine scaffold represents one of the most successful pharmacophores in mo...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide on the Biological Activity of Cyanophenylpyrrolidine and Cyanopyrrolidine Derivatives
Executive Summary
The cyanopyrrolidine scaffold represents one of the most successful pharmacophores in modern medicinal chemistry, primarily acting as a reversible covalent inhibitor of S9 family serine proteases. Originally developed to target Dipeptidyl Peptidase-4 (DPP-4) for the management of type 2 diabetes, the structural evolution of this class—specifically the incorporation of bulky phenyl, quinolinoyl, and acylated moieties—has expanded its utility into precision oncology. This whitepaper details the mechanistic causality, structure-activity relationships (SAR), and experimental validation of cyanopyrrolidine derivatives, focusing on their dual roles as metabolic modulators and tumor-targeted radiotheranostics.
Mechanistic Foundation: The Electrophilic Warhead
The biological activity of cyanopyrrolidines is fundamentally driven by their ability to act as "substrate-like" peptidomimetics. The S9 family of serine proteases (including DPP-4, Fibroblast Activation Protein[FAP], and Prolyl Oligopeptidase [PREP]) uniquely cleave peptides post-proline.
The pyrrolidine ring mimics the native proline residue of the substrate, fitting snugly into the S1 pocket of the enzyme[1]. The critical mechanistic driver is the nitrile (cyano) group at the 2-position of the pyrrolidine ring. Rather than acting as a simple competitive inhibitor, the electrophilic carbon of the cyano group is attacked by the nucleophilic hydroxyl oxygen of the catalytic serine residue (e.g., Ser630 in DPP-4, Ser624 in FAP)[1]. This forms a reversible covalent imidate adduct.
Causality in Design: A reversible covalent bond provides the high potency (low nanomolar IC50) characteristic of irreversible inhibitors, but without the long-term toxicity and off-target accumulation risks, as the adduct slowly hydrolyzes to release the active enzyme[2].
Metabolic Modulation: DPP-4 Inhibition
In the context of metabolic disease, cyanopyrrolidines prevent the degradation of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that stimulates insulin secretion and suppresses glucagon release[1].
First-generation derivatives like vildagliptin utilize a hydroxyadamantyl group to engage the S2 subsite of DPP-4[2]. However, structural evolution led to the development of saxagliptin, which incorporates a cyclopropanated cyanopyrrolidine ring. This rigidification enhances hydrophobic interactions with Tyr666 in the S1 domain, resulting in a roughly 5-fold increase in potency compared to vildagliptin[2].
GLP-1 preservation pathway via covalent inhibition of DPP-4 by cyanopyrrolidines.
While DPP-4 is ubiquitously expressed, Fibroblast Activation Protein (FAP) is highly restricted in healthy adult tissues but overexpressed in cancer-associated fibroblasts (CAFs) within the tumor microenvironment (TME) of over 90% of epithelial tumors[3].
The challenge in targeting FAP was achieving selectivity over the closely related DPP-4 and PREP enzymes. Researchers discovered that adding bulky N-acylated groups—specifically the N-(4-quinolinoyl)-glycyl or related phenyl derivatives—to the cyanopyrrolidine core yielded exceptional selectivity[4]. The quinoline/phenyl moiety exploits a unique hydrophobic S2 pocket in FAP that is absent or sterically restricted in DPP-4.
The prototypic molecule, UAMC-1110 , exhibits an IC50 of 3.2 nM for FAP, with a >1000-fold selectivity over DPP-4[4][5]. This scaffold has become the foundational targeting moiety for FAP-targeted radiotheranostics (FAPI). By attaching a chelator (e.g., DOTA) to the quinoline/phenyl ring, researchers can load radionuclides like 68Ga for PET imaging or 177Lu for targeted radiotherapy[6].
Quantitative Pharmacological Data
The structural modifications of the cyanopyrrolidine core dictate its target affinity. The table below summarizes the binding affinities of key derivatives across the S9 protease family, highlighting the shift from DPP-4 to FAP selectivity.
To accurately determine the IC50 of novel cyanophenylpyrrolidine or N-acylated cyanopyrrolidine derivatives, a robust fluorogenic assay is required. The following protocol utilizes Z-Gly-Pro-AMC, a substrate specifically recognized by FAP's requirement for a P2 Glycine and P1 Proline[3].
Causality in Protocol Design:
Pre-incubation: Because cyanopyrrolidines form a covalent adduct, the reaction is time-dependent. A 15-minute pre-incubation ensures steady-state enzyme-inhibitor complex formation before substrate introduction.
BSA Addition: Bovine Serum Albumin (1 mg/mL) prevents the highly hydrophobic quinoline/phenyl derivatives from adhering to the walls of the microtiter plate, preventing false-negative potency readings[3].
Step-by-Step Methodology
Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, and 1 mg/mL BSA[3]. Rationale: pH 8.0 optimizes the nucleophilicity of the catalytic Ser624.
Enzyme Reconstitution: Dilute recombinant human FAP to a working concentration of 0.5 nM in the assay buffer.
Inhibitor Dilution: Prepare a 10-point 3-fold serial dilution of the cyanopyrrolidine derivative in DMSO. Transfer to a 96-well black opaque microplate (final DMSO concentration <1% to prevent enzyme denaturation).
Pre-Incubation: Add 40 µL of the FAP enzyme solution to 10 µL of the inhibitor dilutions. Incubate at 37°C for 15 minutes.
Substrate Addition: Initiate the reaction by adding 50 µL of 100 µM Z-Gly-Pro-AMC (final concentration 50 µM)[3].
Kinetic Readout: Measure the release of 7-amino-4-methylcoumarin (AMC) kinetically for 30 minutes at 37°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm).
Data Analysis: Calculate the initial velocities (V0) from the linear portion of the progress curves. Fit the data to a four-parameter logistic (4PL) non-linear regression model to determine the IC50.
Workflow for determining the IC50 of cyanopyrrolidine FAP inhibitors using AMC fluorogenic cleavage.
References
[7] Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]
Fibroblast Activation Protein (FAP) targeting homodimeric FAP inhibitor radiotheranostics: a step to improve tumor uptake and retention time. PMC - NIH. Available at:[Link]
[1] Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available at:[Link]
[2] Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Semantic Scholar. Available at:[Link]
[3] FAP-inhibitor UAMC1110 and examples of UAMC1110 derivatives. ResearchGate. Available at:[Link]
A Technical Guide to the Discovery and Synthesis of Novel Pyrrolidine-3-Carboxylic Acids: Strategies and Applications for the Modern Researcher
Introduction: The Enduring Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold in Medicinal Chemistry The pyrrolidine ring, a five-membered saturated heterocycle, represents a "privileged scaffold" in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Enduring Significance of the Pyrrolidine-3-Carboxylic Acid Scaffold in Medicinal Chemistry
The pyrrolidine ring, a five-membered saturated heterocycle, represents a "privileged scaffold" in medicinal chemistry. Its inherent three-dimensionality and the stereochemical complexity that can be readily introduced allow for the precise spatial arrangement of functional groups, facilitating optimal interactions with biological targets.[1][2] Within this class of compounds, pyrrolidine-3-carboxylic acids and their derivatives have emerged as particularly valuable building blocks in the design of novel therapeutics. Their utility spans a wide range of applications, from potent enzyme inhibitors to modulators of the central nervous system and antiviral agents.[3][4][5]
This technical guide provides an in-depth exploration of the discovery and synthesis of novel pyrrolidine-3-carboxylic acids. It is designed for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. We will delve into the core synthetic strategies, with a particular focus on asymmetric organocatalysis, and provide detailed experimental protocols for key transformations. Furthermore, we will explore the diverse applications of these compounds in contemporary drug discovery, supported by quantitative data and mechanistic insights.
Core Synthetic Strategies: Mastering the Asymmetric Synthesis of Pyrrolidine-3-Carboxylic Acid Derivatives
The stereoselective synthesis of substituted pyrrolidine-3-carboxylic acids is paramount to their successful application in drug discovery. The spatial orientation of substituents on the pyrrolidine ring dictates the molecule's interaction with its biological target. Consequently, a significant body of research has been dedicated to the development of robust and efficient asymmetric synthetic methodologies. Among these, organocatalytic Michael additions and Mannich reactions have proven to be particularly powerful.
Organocatalytic Asymmetric Michael Addition: A Gateway to Enantioenriched Pyrrolidines
The organocatalytic asymmetric Michael addition is a cornerstone for the synthesis of chiral pyrrolidine-3-carboxylic acid precursors.[6][7][8] This reaction involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, catalyzed by a small chiral organic molecule. Proline and its derivatives are frequently employed as catalysts, operating through an enamine-based catalytic cycle.[8]
A highly effective strategy involves the reaction of 4-oxo-2-enoates with nitroalkanes, catalyzed by a chiral amine.[6][9][10] This approach allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids.[6][9] The use of cinchona-alkaloid derived thiourea-based organocatalysts has also been shown to be highly effective in the conjugate addition of nitromethane to alkylidene malonates, providing a versatile route to substituted pyrrolidine-3-carboxylic acid derivatives.[7]
Experimental Protocol: Organocatalytic Enantioselective Michael Addition for the Synthesis of a 5-Methylpyrrolidine-3-Carboxylic Acid Precursor
This protocol describes a two-step synthesis of 5-methylpyrrolidine-3-carboxylic acid with high enantiomeric excess, adapted from established methodologies.[6][9]
Step 1: Asymmetric Michael Addition of Nitromethane to a 4-Oxo-2-enoate
To a stirred solution of the 4-oxo-2-pentenoate and the chiral catalyst in toluene at room temperature, add the nitromethane.
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the chiral γ-keto ester.
Step 2: Reductive Cyclization to the Pyrrolidine-3-Carboxylic Acid Derivative
Materials:
Purified γ-keto ester from Step 1 (1.0 mmol)
Raney Nickel (approx. 0.5 g, washed with methanol)
Methanol (10 mL)
Hydrogen gas supply
Procedure:
Dissolve the γ-keto ester in methanol in a high-pressure hydrogenation vessel.
Carefully add the Raney Nickel catalyst to the solution.
Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture vigorously at room temperature for 12-24 hours.
Monitor the reaction by TLC until the starting material is consumed.
Carefully filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with methanol.
Concentrate the filtrate under reduced pressure to obtain the crude pyrrolidine-3-carboxylic acid derivative.
Further purification can be achieved by recrystallization or flash chromatography if necessary.
The Asymmetric Mannich Reaction: Constructing β-Amino Carbonyl Functionality with Precision
The asymmetric Mannich reaction is another powerful tool for the synthesis of functionalized pyrrolidines. This reaction involves the aminoalkylation of a carbonyl compound with an imine, leading to the formation of a β-amino carbonyl compound. (R)- and (S)-3-pyrrolidinecarboxylic acid have been shown to be effective organocatalysts for direct, enantioselective anti-selective Mannich-type reactions between unmodified ketones and α-imino esters.[11] The addition of additives like potassium carbonate can further improve the enantioselectivities of these reactions.[11]
The stereochemical outcome of the Mannich reaction is highly dependent on the catalyst used. For instance, while L-proline typically yields syn-diastereomers, (R)-pyrrolidine-3-carboxylic acid predominantly produces anti-diastereomers, highlighting the crucial role of the carboxylic acid's position on the pyrrolidine ring in directing stereoselectivity.
Diagram: Generalized Workflow for Asymmetric Synthesis
Caption: A generalized workflow for the asymmetric synthesis of novel pyrrolidine-3-carboxylic acid derivatives.
Data Presentation: A Comparative Analysis of Synthetic Methodologies
The choice of synthetic methodology can significantly impact the yield and stereoselectivity of the desired pyrrolidine-3-carboxylic acid derivative. The following table summarizes representative data from the literature for different catalytic systems.
Applications in Drug Discovery: Harnessing the Therapeutic Potential of Pyrrolidine-3-Carboxylic Acids
The unique structural features of pyrrolidine-3-carboxylic acids have made them attractive scaffolds for the development of a wide array of therapeutic agents.[5][12]
Enzyme Inhibitors
Derivatives of pyrrolidine-3-carboxylic acid have demonstrated significant potential as inhibitors of various enzymes implicated in disease.[3]
Antidiabetic Agents: The pyrrolidine core is utilized in the design of inhibitors for α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism. Inhibition of these enzymes can help manage postprandial hyperglycemia in diabetic patients.[3]
Antitubercular Agents: Pyrrolidine carboxamides derived from this chiral building block have been identified as potent inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in mycobacterial fatty acid synthesis.[3]
Central Nervous System (CNS) Disorders
The pyrrolidine scaffold is a key structural feature in molecules targeting the CNS. For example, pyrrolidine-based structures have been explored for the design of potent GABA uptake inhibitors, which have therapeutic potential in neurological disorders such as epilepsy.[13]
Antiviral Agents
The pyrrolidine ring is a core component of several antiviral drugs. For instance, acyl pyrrolidine derivatives have been identified as inhibitors of the Hepatitis C Virus (HCV) RNA-dependent RNA polymerase, an enzyme essential for viral replication.[4] More recently, pyrrolidine-based compounds have been investigated as main protease (MPro) inhibitors for their potential as broad-spectrum antiviral agents.[14]
Diagram: Therapeutic Applications of Pyrrolidine-3-Carboxylic Acid Derivatives
Caption: Key therapeutic areas where pyrrolidine-3-carboxylic acid derivatives have shown significant promise.
Characterization of Novel Pyrrolidine-3-Carboxylic Acid Derivatives
The unambiguous structural confirmation of newly synthesized pyrrolidine derivatives is a critical step in the drug discovery process. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure, including the connectivity of atoms and the stereochemical relationships between them. For example, in the ¹H NMR spectra of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the signals for the COCH₂, CH, and NCH₂ groups of the pyrrolidone ring typically appear in the ranges of 2.56–2.72, 3.34–3.42, and 3.78–3.95 ppm, respectively.[15]
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight of the compound, confirming its elemental composition.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the presence of key functional groups, such as carbonyls (C=O) and hydroxyls (O-H). For instance, in 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid, the C=O stretching vibrations are observed around 1633 and 1737 cm⁻¹, while the O-H stretch appears around 3115 cm⁻¹.[15]
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is essential for determining the enantiomeric excess (ee) of asymmetrically synthesized compounds, confirming the stereoselectivity of the reaction.
Conclusion: A Privileged Scaffold with a Bright Future
Pyrrolidine-3-carboxylic acids and their derivatives continue to be a rich source of inspiration for medicinal chemists. The development of novel, highly stereoselective synthetic methods, particularly in the realm of organocatalysis, has made these valuable scaffolds more accessible than ever. As our understanding of the intricate interactions between small molecules and biological targets deepens, the versatility and tunability of the pyrrolidine-3-carboxylic acid core will undoubtedly lead to the discovery of the next generation of innovative therapeutics. This guide has provided a comprehensive overview of the key synthetic strategies, practical experimental protocols, and diverse applications of these remarkable compounds, empowering researchers to push the boundaries of drug discovery.
References
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Request PDF.
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Organic & Biomolecular Chemistry. RSC Publishing. [Link]
Kaur, A., et al. (2015). Organocatalytic enantioselective conjugate addition of nitromethane to alkylidenemalonates: asymmetric synthesis of pyrrolidine-3-carboxylic acid derivatives. RSC Advances. RSC Publishing. [Link]
Yin, F., Garifullina, A., & Tanaka, F. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones. Semantic Scholar. [Link]
Molecules. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. MDPI. [Link]
Tanaka, F., et al. (2020). Enantioselective Direct anti-Selective Mannich-type Reactions Catalyzed by 3-Pyrrolidinecarboxylic Acid in the Presence of Potassium Carbonate. The Journal of Organic Chemistry. [Link]
The Journal of Organic Chemistry. (2009). Enantioselective Mannich Reactions with the Practical Proline Mimetic N-(p-Dodecylphenyl-sulfonyl)-2-pyrrolidinecarboxamide. ACS Publications. [Link]
Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. (2025). PMC. [Link]
Recent Advances in the Synthesis of Pyrrolidines. (2024). IntechOpen. [Link]
Beilstein Journal of Organic Chemistry. (2017). Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins. PMC. [Link]
The Journal of Organic Chemistry. (2016). Access to Fluoropyrrolidines by Intramolecular Aza-Michael Addition Reaction. ACS Publications. [Link]
Molecules. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. MDPI. [Link]
Molecules. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. [Link]
Journal of Medicinal Chemistry. (2007). Optimization of Novel Acyl Pyrrolidine Inhibitors of Hepatitis C Virus RNA-Dependent RNA Polymerase Leading to a Development Candidate. ACS Publications. [Link]
Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)−H Amination of Hydrocarbons. (2018). eCampus. [Link]
WO2024081351A1 - Pyrrolidine main protease inhibitors as antiviral agents. (2024).
Enantioselective Organo-SOMO Cycloadditions: A Catalytic Approach to Complex Pyrrolidines from Olefins and Aldehydes. (2012). Macmillan Group. [Link]
Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. (2022). PMC. [Link]
The Strategic Integration of Fluorinated Pyrrolidines in Rational Drug Design: Therapeutic Targets and Mechanistic Workflows
Executive Summary The incorporation of fluorine into small-molecule therapeutics has evolved from a simple strategy for enhancing metabolic stability into a sophisticated tool for conformational control. Fluorinated pyrr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The incorporation of fluorine into small-molecule therapeutics has evolved from a simple strategy for enhancing metabolic stability into a sophisticated tool for conformational control. Fluorinated pyrrolidines, in particular, have emerged as privileged scaffolds in medicinal chemistry. By strategically placing fluorine atoms on the pyrrolidine ring, drug developers can exploit stereoelectronic effects—such as the gauche effect and hyperconjugation—to pre-organize molecular conformations. This pre-organization reduces the entropic penalty of target binding, leading to highly potent and selective inhibitors.
This whitepaper provides an in-depth technical analysis of the potential therapeutic targets for fluorinated pyrrolidine compounds, the physicochemical causality behind their efficacy, and the validated experimental workflows required for their synthesis and biological evaluation.
Mechanistic Foundation: The Stereoelectronic "Fluorine Effect"
To understand why fluorinated pyrrolidines are exceptional pharmacophores, one must look beyond simple lipophilicity (LogP) adjustments. The true power of these compounds lies in conformational rigidification [1].
In a standard pyrrolidine ring (such as in natural proline), the ring rapidly interconverts between various puckered states. However, introducing a highly electronegative fluorine atom induces a strong stereoelectronic effect. Specifically, a gauche interaction between the highly polarized C–F bond and the electronegative nitrogen atom (or via
σCH→σCF∗
hyperconjugation) forces the ring into a specific pucker[1][2]. For example, (4R)-fluoroproline strictly adopts a Cγ-exo ring pucker, whereas the (4S) diastereomer adopts a Cγ-endo pucker[2].
This predictable rigidification allows medicinal chemists to "lock" a drug molecule into its bioactive conformation, drastically increasing its affinity for specific enzymatic pockets or receptor sites.
Logical flow of stereoelectronic effects induced by fluorination in pyrrolidine rings.
Key Therapeutic Targets for Fluorinated Pyrrolidines
Dipeptidyl Peptidase IV (DPP-4) in Type 2 Diabetes
DPP-4 is a serine protease responsible for the rapid degradation of incretin hormones like GLP-1. Inhibiting DPP-4 extends the half-life of endogenous incretins, thereby stimulating insulin secretion. Fluorinated pyrrolidine and azetidine amides have demonstrated profound efficacy as DPP-4 inhibitors[3]. Researchers discovered that specific stereoisomers, such as cis-3,4-difluoropyrrolidide and tetrafluoropyrrolidide derivatives, exhibit unexpectedly strong inhibitory activity in vivo (KK mouse models)[3]. The fluorine atoms not only block metabolic oxidation at the pyrrolidine ring but also optimize the basicity of the adjacent amine, enhancing hydrogen bonding within the DPP-4 S1 and S2 pockets.
Mechanism of action for fluorinated pyrrolidine DPP-4 inhibitors in glycemic control.
Prolyl-tRNA Synthetase in Infectious Diseases
Pathogenic fungi and parasites rely heavily on prolyl-tRNA synthetase for protein translation. Natural products like febrifugine and halofuginone are potent inhibitors of this enzyme but suffer from severe gastrointestinal toxicity. Recent advancements have utilized molecular modeling to perform an "isosteric replacement" of the 3-hydroxy group on the natural pyrrolidine ring with a 3-fluoro group[4]. This 3-fluoro halofuginone analog maintains the crucial hydrogen-bond-accepting capability required for target binding while significantly altering the molecule's pharmacokinetic profile, yielding potent antifungal activity against C. albicans comparable to the natural product iturin A[4].
Caspases (Apoptosis) and Purine Nucleoside Phosphorylase (PNP)
Fluorinated pyrrolidine-based isatin compounds have been developed as potent inhibitors of Caspase-3 and Caspase-7, enzymes critical to the apoptotic cascade[5]. Bioassays reveal that 4,4-difluorinated analogs achieve IC50 values in the sub-micromolar range. Additionally, the inclusion of a fluorinated quaternary stereogenic center on the pyrrolidine ring has been pivotal in the development of F-DADMeImmH, a highly potent PNP inhibitor functioning as an anti-infective agent[6].
Quantitative Data Presentation
The following table summarizes the comparative efficacy of various fluorinated pyrrolidine derivatives against their respective therapeutic targets.
To ensure scientific integrity and reproducibility, the following self-validating protocols detail the synthesis of complex fluorinated pyrrolidines and their subsequent biological evaluation.
Protocol 1: Stereoselective Synthesis via Cu(I)-Catalyzed 1,3-Dipolar Cycloaddition
Constructing chiral pyrrolidines with fluorinated quaternary stereocenters requires precise catalytic control. The use of a Cu(I) catalyst paired with chiral N,O-ligands ensures high enantio- and diastereoselectivity by forming a rigid metallo-dipole intermediate[6][7].
Step-by-Step Methodology:
Preparation of Reagents: In a glovebox, dissolve 0.05 equivalents of Cu(CH3CN)4BF4 and 0.055 equivalents of a chiral N,O-ligand (e.g., TF-BiphamPhos) in anhydrous diethyl ether (2.0 mL). Stir at room temperature for 30 minutes to form the active catalytic complex.
Substrate Addition: Add 1.0 equivalent of the chosen azomethine ylide (e.g., N-(4-chlorobenzylidene)glycine methyl ester) and 0.2 equivalents of a mild base (Cs2CO3) to the reaction mixture.
Cycloaddition: Slowly add 1.2 equivalents of the fluorinated dipolarophile (e.g., (Z)-β-fluoro-β-(pyridin-2-yl)acrylate methyl ester)[6].
Reaction Monitoring: Stir the mixture at ambient temperature for 12-24 hours. Monitor the consumption of the ylide via Thin Layer Chromatography (TLC) using a UV lamp.
Workup & Purification: Filter the mixture through a short pad of Celite to remove the metal catalyst. Concentrate the filtrate under reduced pressure.
Validation: Purify the crude product via flash column chromatography. Determine diastereoselectivity (dr) via crude 1H/19F NMR and enantiomeric excess (ee) using chiral High-Performance Liquid Chromatography (HPLC)[7].
Protocol 2: High-Throughput In Vitro Enzymatic Assay for DPP-4 Inhibition
Once synthesized, the fluorinated pyrrolidine candidate must be validated for target engagement.
Step-by-Step Methodology:
Enzyme Preparation: Dilute recombinant human DPP-4 enzyme in assay buffer (50 mM Tris-HCl, pH 7.4, 0.1% BSA) to a final working concentration of 0.5 ng/μL.
Compound Plating: In a 96-well black opaque microtiter plate, add 10 μL of the fluorinated pyrrolidine inhibitor at varying concentrations (serial dilutions from 10 μM to 0.1 nM in DMSO). Ensure the final DMSO concentration does not exceed 1%.
Incubation: Add 40 μL of the DPP-4 enzyme solution to each well. Incubate the plate at 37°C for 30 minutes to allow the inhibitor to reach binding equilibrium with the enzyme.
Substrate Addition: Initiate the reaction by adding 50 μL of the fluorogenic substrate Gly-Pro-AMC (7-amino-4-methylcoumarin) at a concentration of 50 μM.
Kinetic Measurement: Immediately transfer the plate to a microplate reader. Measure the release of AMC fluorophore kinetically for 30 minutes at 37°C (Excitation: 360 nm, Emission: 460 nm).
Data Analysis: Calculate the initial reaction velocities (V0). Plot the fractional activity against the log of the inhibitor concentration to derive the IC50 value using non-linear regression analysis.
Step-by-step workflow from asymmetric synthesis to in vivo validation of drug candidates.
References
Hulin, B., et al. "New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors." Bioorganic & Medicinal Chemistry Letters, 2005. 3
"Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems." National Center for Biotechnology Information (PMC). 5
"Stereoselectively fluorinated N-heterocycles: a brief survey." Beilstein Journal of Organic Chemistry, 2013. 1
"Stereoselective Synthesis of Pyrrolidines Containing a 3-Fluoro Quaternary Stereocenter via Copper(I)-Catalyzed Asymmetric 1,3-Dipolar Cycloaddition." The Journal of Organic Chemistry, 2017. 6
"Synthesis of bioactive fluoropyrrolidines via copper(I)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides." Chemical Science, 2021. 7
"Synthesis of Novel Fluorinated Febrifugine Analogs and Evaluation of Their Antifungal Activity." ChemMedChem, TU Dublin Research, 2026. 4
"Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry." Biochemistry, 2018. 2
An In-depth Technical Guide to the Mechanism of Action of USP30 Inhibitors
Abstract Ubiquitin-Specific Peptidase 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, acting as a key brake on the process of mitophagy. Its strategic location on the outer mitochondrial...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
Ubiquitin-Specific Peptidase 30 (USP30) has emerged as a critical regulator of mitochondrial quality control, acting as a key brake on the process of mitophagy. Its strategic location on the outer mitochondrial membrane positions it to directly counteract the pro-mitophagy signaling cascade initiated by PINK1 and Parkin. Consequently, the inhibition of USP30 presents a compelling therapeutic strategy for a range of pathologies linked to mitochondrial dysfunction, including neurodegenerative diseases, renal injury, and certain cancers. This guide provides a detailed examination of the molecular mechanism underpinning USP30 inhibition. We will dissect the intricate signaling pathway of mitophagy, elucidate how USP30 antagonizes this process, and detail how small-molecule inhibitors effectively 'release the brake' to promote the clearance of damaged mitochondria. Furthermore, this document furnishes field-proven, step-by-step protocols for the essential biochemical and cell-based assays required to validate and characterize USP30 inhibitors, offering researchers a robust framework for advancing drug discovery efforts in this promising therapeutic space.
The Central Role of USP30 in Mitochondrial Homeostasis
Mitochondrial integrity is paramount for cellular health, and cells have evolved sophisticated quality control mechanisms to manage it. The primary pathway for clearing damaged or superfluous mitochondria is a selective form of autophagy known as mitophagy . This process is tightly regulated by a balance of pro-mitophagy and anti-mitophagy signals.
USP30 is a deubiquitinating enzyme (DUB) that is anchored in the outer mitochondrial membrane (OMM) with its catalytic domain facing the cytosol.[1][2] This localization is key to its function as a primary negative regulator of mitophagy.[3][4] In essence, USP30 acts as a constitutive brake, preventing excessive or unwarranted mitochondrial degradation and ensuring that only genuinely compromised mitochondria are targeted for removal.
The canonical pathway for initiating mitophagy in response to mitochondrial damage involves two proteins linked to familial Parkinson's disease: the kinase PINK1 and the E3 ubiquitin ligase Parkin.[5][6]
Sensing Damage: Upon loss of mitochondrial membrane potential—a hallmark of damage—the serine/threonine kinase PINK1 accumulates on the OMM.
Signal Amplification: PINK1 phosphorylates both ubiquitin and Parkin, leading to Parkin's recruitment from the cytosol to the damaged mitochondrion and its subsequent activation.
Marking for Destruction: Activated Parkin ubiquitinates numerous OMM proteins, assembling various ubiquitin chain types (including K6, K11, and K48) on the mitochondrial surface.[7][8] These ubiquitin chains serve as an "eat-me" signal.
The USP30 Checkpoint: USP30 directly counteracts Parkin's action. It recognizes and cleaves these ubiquitin chains from OMM proteins, effectively erasing the "eat-me" signal.[8][9] This action prevents the recruitment of autophagy receptors and the subsequent engulfment of the mitochondrion by an autophagosome.
This dynamic interplay between Parkin (adding ubiquitin) and USP30 (removing ubiquitin) creates a finely tuned rheostat that governs mitochondrial fate.[5]
Fig 2. Workflow for the Ub-Rho110 Biochemical Assay.
Cell-Based Assays: Target Engagement and Mitophagy Flux
Confirming that an inhibitor works in a test tube is essential, but demonstrating its action in the complex environment of a living cell is the critical next step.
Protocol: Mitophagy Flux Assay with mito-Keima
Principle: This assay utilizes a ratiometric, pH-sensitive fluorescent protein, mito-Keima, targeted to the mitochondrial matrix. mito-Keima emits green light at the neutral pH of mitochondria but undergoes an irreversible conformational change to emit red light in the acidic environment of the lysosome. The ratio of red-to-green fluorescence provides a quantitative measure of mitophagy flux—the rate at which mitochondria are delivered to lysosomes.
[10]
Step-by-Step Methodology:
Cell Culture: Use a relevant cell line (e.g., SH-SY5Y neuroblastoma cells or Parkin-overexpressing HeLa cells) stably expressing the mito-Keima reporter. Plate cells in a suitable format for imaging or flow cytometry.
Inhibitor Treatment: Treat the cells with the USP30 inhibitor at various concentrations for a duration determined by the inhibitor's properties (e.g., 24-72 hours for sustained effects).
[10]3. Mitophagy Induction (Optional but Recommended): To enhance the signal window, induce mitochondrial damage by treating cells with a mitochondrial uncoupler like CCCP (10 µM) or a combination of Oligomycin (1 µM) and Antimycin A (1 µM) for the final 4-6 hours of the experiment.
Sample Acquisition:
Flow Cytometry: Harvest cells, wash with PBS, and analyze on a flow cytometer. Excite the cells sequentially with 405 nm (for red "acidic" Keima) and 488 nm or 561 nm (for green "neutral" Keima) lasers.
High-Content Imaging: Image live cells using a confocal microscope or high-content imager with appropriate laser lines and emission filters.
Data Analysis: For each cell or event, calculate the ratio of red fluorescence intensity to green fluorescence intensity. An increase in this ratio in inhibitor-treated cells compared to vehicle control indicates an enhancement of mitophagy flux.
The Pyrrolidine Scaffold in Rational Drug Design: A Deep Dive into Structure-Activity Relationships (SAR)
Executive Summary The pyrrolidine ring—a five-membered saturated nitrogen heterocycle—is a highly privileged pharmacophore in modern medicinal chemistry. Due to its unique physicochemical properties, including structural...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The pyrrolidine ring—a five-membered saturated nitrogen heterocycle—is a highly privileged pharmacophore in modern medicinal chemistry. Due to its unique physicochemical properties, including structural rigidity, favorable basicity, and its role as a natural proline mimetic, pyrrolidine derivatives have become cornerstones in the treatment of metabolic disorders and oncology[1]. This technical guide provides an in-depth analysis of the Structure-Activity Relationship (SAR) of pyrrolidine-based compounds, focusing on their mechanisms as Dipeptidyl Peptidase-4 (DPP-4) inhibitors and emerging anticancer agents.
Core SAR Principles of the Pyrrolidine Ring
The biological activity of pyrrolidine derivatives is dictated by precise spatial arrangements and electronic distributions. Rational drug design leverages specific substitution points on the ring:
N1 (Amine) Substitution: The secondary amine of the pyrrolidine ring is protonated at physiological pH. This basic center is critical for anchoring the molecule within target active sites via salt bridges. For instance, in DPP-4 inhibitors, the protonated amine forms a critical bi-dentate salt bridge with the Glu205 and Glu206 residues of the enzyme[2].
C2 Substitution (The Electrophilic Warhead): Because DPP-4 specifically cleaves peptides after a proline residue (the P1 position), pyrrolidine acts as a perfect P1 mimetic. Unsubstituted pyrrolidines are weak competitive inhibitors. However, the introduction of a cyano group (-CN) at the C2 position transforms the molecule into a potent, reversible covalent inhibitor. The cyano carbon undergoes nucleophilic attack by the catalytic Ser630 hydroxyl group, forming a stable imidate adduct[2][].
C3, C4, and C5 Substitutions: Modifications at these positions are utilized to access auxiliary hydrophobic pockets (S2, S2 extensive) and improve selectivity profiles. Fusing cyclopropyl rings (as seen in saxagliptin) or constructing 5,5,6-tricyclic systems restricts the conformational flexibility of the pyrrolidine ring, minimizing the entropic penalty upon binding and drastically increasing potency[2][4].
Stereochemistry: The spatial orientation is non-negotiable. The S-configuration at the C2 position is generally required to accurately mimic the natural L-proline substrate. The R-enantiomers typically exhibit a 100- to 1000-fold drop in target affinity.
Case Study: Pyrrolidine-Based DPP-4 Inhibitors
Dipeptidyl peptidase-4 (DPP-4) is a serine exopeptidase responsible for the rapid degradation of incretin hormones like Glucagon-Like Peptide-1 (GLP-1). Inhibiting DPP-4 prolongs the half-life of GLP-1, enhancing glucose-dependent insulin secretion[2][].
The evolution of pyrrolidine-based DPP-4 inhibitors perfectly illustrates iterative SAR optimization. Early leads like valine-pyrrolidine exhibited weak affinity (
)[]. By incorporating the C2-cyano warhead, researchers developed Vildagliptin , achieving nanomolar potency. Further rigidification of the scaffold led to Saxagliptin , where a fused cyclopropyl ring enhances binding interactions. To overcome the chemical instability of cyanopyrrolidines and achieve once-weekly dosing, non-covalent tricyclic pyrrolidines like Omarigliptin were developed, which utilize extensive van der Waals interactions rather than covalent bonds to achieve sub-nanomolar potency and high selectivity over off-target proteases like DPP-8/9[4][5].
Mechanism of Action of Pyrrolidine-Based DPP-4 Inhibitors in GLP-1 Signaling.
Quantitative SAR Data Summary
Compound
Scaffold Type
Target
Binding Mechanism
Potency (
IC50/Ki
)
Valine-Pyrrolidine
Unsubstituted Pyrrolidine
DPP-4
Competitive, Non-covalent
Vildagliptin
Cyanopyrrolidine
DPP-4
Reversible Covalent (Imidate)
IC50≈3.5 nM
Saxagliptin
Cyclopropyl-fused Cyanopyrrolidine
DPP-4
Reversible Covalent (Imidate)
IC50≈1.3 nM
Omarigliptin
5,5,6-Tricyclic Pyrrolidine
DPP-4
Competitive, Non-covalent
IC50≈1.6 nM
Case Study: Pyrrolidine Derivatives in Oncology
Beyond metabolic diseases, pyrrolidine molecules have emerged as potent anticancer scaffolds characterized by high efficacy and low systemic toxicity[6][7].
The SAR of anticancer pyrrolidines heavily relies on complex derivatizations, such as spirooxindoles and thiazole-pyrrolidine hybrids[6].
Spirooxindole-Pyrrolidines: These compounds are designed to mimic the interaction between the p53 tumor suppressor and its negative regulator, MDM2. The rigid spiro-fusion projects functional groups into the deep hydrophobic cleft of MDM2, displacing p53 and inducing apoptosis in cancer cells.
Electronic Effects: SAR studies reveal that incorporating electron-withdrawing groups (e.g., halogens, nitro groups) on the aromatic rings appended to the pyrrolidine core significantly enhances anti-proliferative activity against human cancer cell lines (e.g., A549, MCF-7) by increasing the molecule's lipophilicity and cellular permeability[6][8].
Iterative SAR Optimization Workflow for Pyrrolidine Derivatives.
Experimental Methodologies
To accurately evaluate the SAR of synthesized pyrrolidine derivatives, rigorous, self-validating biochemical and cellular assays are required.
Protocol 1: In Vitro Fluorometric DPP-4 Enzyme Inhibition Assay
This protocol determines the
IC50
of novel pyrrolidine derivatives. It utilizes a continuous kinetic readout to account for the slow-binding kinetics typical of covalent cyanopyrrolidine inhibitors.
Assay Buffer: 50 mM Tris-HCl, pH 8.0, 0.1 mg/mL BSA, 150 mM NaCl.
Reference standard: Vildagliptin.
Step-by-Step Procedure:
Compound Preparation: Prepare a 10-point 3-fold serial dilution of the pyrrolidine test compound in DMSO. Transfer 1 µL of each concentration to a black 96-well microplate.
Enzyme Addition: Add 49 µL of Assay Buffer containing 0.5 ng of recombinant human DPP-4 to each well.
Pre-incubation: Incubate the plate at 37°C for 30 minutes.
Causality: Pre-incubation is critical for cyanopyrrolidines. The formation of the covalent imidate adduct with Ser630 is a time-dependent, two-step process. Skipping this step will result in artificially high
IC50
values.
Substrate Initiation: Add 50 µL of 50 µM Gly-Pro-AMC (dissolved in Assay Buffer) to initiate the reaction.
Kinetic Readout: Immediately measure fluorescence (Excitation: 350 nm, Emission: 450 nm) continuously for 20 minutes at 37°C using a microplate reader.
Causality: The cleavage of the Gly-Pro bond by uninhibited DPP-4 releases highly fluorescent free AMC. The rate of fluorescence increase (
Vmax
) is directly proportional to the active enzyme concentration.
Data Analysis: Calculate the fractional activity (
Vinhibitor/VDMSO_control
) and fit the data to a four-parameter logistic non-linear regression model to determine the
IC50
.
Protocol 2: Cell Viability (MTT) Assay for Anticancer Screening
Used to evaluate the anti-proliferative efficacy of spirooxindole-pyrrolidine hybrids.
Step-by-Step Procedure:
Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of
5×103
cells/well in 100 µL of complete media (DMEM + 10% FBS). Incubate for 24 hours at 37°C, 5%
CO2
.
Treatment: Aspirate media and add 100 µL of fresh media containing varying concentrations of the pyrrolidine derivative (0.1 µM to 100 µM). Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Causality: Viable cells with active mitochondrial succinate dehydrogenase will reduce the yellow water-soluble MTT into insoluble purple formazan crystals. This serves as a self-validating metric of metabolic viability.
Solubilization: Carefully aspirate the media and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate for 10 minutes.
Quantification: Measure the absorbance at 570 nm. Calculate cell viability relative to the untreated vehicle control.
Conclusion
The pyrrolidine scaffold remains a masterclass in rational drug design. By understanding the precise spatial requirements and electronic interactions—whether it is the covalent engagement of Ser630 in DPP-4 via a cyano warhead or the deep hydrophobic pocket insertion of spirooxindoles in cancer targets—medicinal chemists can continue to tune this versatile ring system. Future SAR trajectories are likely to focus on ultra-long-acting pharmacokinetics and dual-target hybrids that bridge metabolic and oncological pathways.
References
Bhat, A. A., Singh, I., Tandon, N., & Tandon, R. (2023). Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). European Journal of Medicinal Chemistry, 246, 114954.[Link]
Cox, J. M., et al. (2016). The discovery of novel 5,6,5- and 5,5,6-tricyclic pyrrolidines as potent and selective DPP-4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(11), 2622-2626.[Link]
Wikipedia Contributors. (n.d.). Discovery and development of dipeptidyl peptidase-4 inhibitors. Wikipedia, The Free Encyclopedia.[Link]
ChEMBL Database. (n.d.). CHEMBL3804801: The discovery of novel 5,6,5- and 5,5,6-tricyclic pyrrolidines as potent and selective DPP-4 inhibitors. EMBL-EBI.[Link]
Taylor & Francis. (2025). Unveiling the research directions for pyrrolidine-based small molecules as versatile antidiabetic and anticancer agents. Expert Opinion on Drug Discovery.[Link]
Synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid: A Detailed Protocol and Application Note
Abstract This document provides a comprehensive guide for the synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid, a key building block in contemporary drug discovery. The pyrrolidine scaffold is a preva...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive guide for the synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid, a key building block in contemporary drug discovery. The pyrrolidine scaffold is a prevalent motif in numerous biologically active compounds, and its strategic functionalization is of paramount importance for medicinal chemists.[1][2][3] This protocol details a robust two-step synthetic sequence involving an initial esterification of pyrrolidine-3-carboxylic acid, followed by a palladium-catalyzed Buchwald-Hartwig amination for the crucial C-N bond formation. The final step involves the hydrolysis of the ester to yield the target carboxylic acid. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations of experimental choices, and validation checkpoints to ensure scientific integrity.
Introduction: The Significance of N-Aryl Pyrrolidine Carboxylic Acids
The 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid moiety is a valuable scaffold in medicinal chemistry. The pyrrolidine ring, a five-membered saturated heterocycle, offers a three-dimensional architecture that allows for the precise spatial orientation of functional groups, which is critical for molecular recognition and biological activity.[3] The N-aryl substitution, particularly with electron-withdrawing groups like cyano and fluoro, can significantly influence the physicochemical properties of the molecule, such as lipophilicity, metabolic stability, and target-binding affinity. This makes the title compound a versatile intermediate for the synthesis of a wide range of therapeutic agents.
The synthetic challenge lies in the efficient and selective formation of the C(aryl)-N(pyrrolidine) bond. While classical methods like nucleophilic aromatic substitution often require harsh conditions and have limited substrate scope, modern cross-coupling reactions have emerged as powerful tools for this transformation. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling of amines and aryl halides, is a particularly effective method for the synthesis of N-aryl heterocycles.[4]
Synthetic Strategy Overview
The synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is accomplished through a three-step process designed for efficiency and scalability. The carboxylic acid functionality of the starting material, pyrrolidine-3-carboxylic acid, is first protected as an ethyl ester to prevent unwanted side reactions during the subsequent C-N coupling step. The core of the synthesis is the Buchwald-Hartwig amination, which couples the ethyl pyrrolidine-3-carboxylate with a suitable aryl halide, 4-bromo-3-fluorobenzonitrile. This reaction is favored due to its high functional group tolerance and generally good yields. The final step is the hydrolysis of the ethyl ester to afford the desired carboxylic acid.
Figure 1: Synthetic workflow for 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid.
Detailed Experimental Protocols
Materials and Instrumentation
All reagents and solvents should be of analytical grade and used as received from commercial suppliers unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates and visualized under UV light or by staining with an appropriate indicator. Nuclear Magnetic Resonance (NMR) spectra should be recorded on a 400 MHz spectrometer, and chemical shifts are reported in parts per million (ppm) relative to an internal standard. Mass spectrometry (MS) data should be obtained using an electrospray ionization (ESI) source.
Step 1: Synthesis of Ethyl pyrrolidine-3-carboxylate
Rationale: The carboxylic acid of the starting material is protected as an ethyl ester to prevent its interference with the basic conditions of the subsequent Buchwald-Hartwig amination. Thionyl chloride in ethanol is a classic and efficient method for this transformation, proceeding via an acyl chloride intermediate.
Procedure:
To a stirred suspension of pyrrolidine-3-carboxylic acid (10.0 g, 86.9 mmol) in absolute ethanol (150 mL) at 0 °C (ice bath), add thionyl chloride (9.5 mL, 130.4 mmol) dropwise over 30 minutes.
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 80 °C) for 4 hours.
Monitor the reaction progress by TLC (e.g., using a mobile phase of Dichloromethane:Methanol, 9:1). The disappearance of the starting material spot and the appearance of a new, less polar spot indicates reaction completion.
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess thionyl chloride.
The crude product, ethyl pyrrolidine-3-carboxylate hydrochloride, can be used in the next step without further purification. For long-term storage, it can be purified by recrystallization from ethanol/ether.
Step 2: Synthesis of Ethyl 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylate
Rationale: This step constitutes the key C-N bond formation via a Buchwald-Hartwig amination.[4] Palladium(0) is the active catalyst, and the choice of ligand (Xantphos) and base (cesium carbonate) is crucial for achieving high yields and preventing side reactions.[4] 1,4-Dioxane is a common solvent for this type of reaction due to its high boiling point and ability to dissolve the various components.
Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Procedure:
In a dry Schlenk flask under an inert atmosphere (argon or nitrogen), combine ethyl pyrrolidine-3-carboxylate hydrochloride (from the previous step, assuming 100% conversion, 86.9 mmol), 4-bromo-3-fluorobenzonitrile (17.4 g, 86.9 mmol), cesium carbonate (85.0 g, 260.7 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 1.59 g, 1.74 mmol), and Xantphos (2.01 g, 3.48 mmol).
Add anhydrous 1,4-dioxane (200 mL) to the flask.
Degas the reaction mixture by bubbling argon through the solution for 15 minutes.
Heat the mixture to 100 °C and stir vigorously for 12-18 hours.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Wash the filter cake with ethyl acetate.
Concentrate the filtrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford ethyl 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylate as a solid.
Step 3: Synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Rationale: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. Lithium hydroxide in a mixture of THF and water is a standard and mild method for this transformation, minimizing the risk of side reactions.
Procedure:
Dissolve ethyl 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylate (assuming a yield from the previous step, e.g., 20.0 g, 76.2 mmol) in a mixture of tetrahydrofuran (THF) (150 mL) and water (50 mL).
Add lithium hydroxide monohydrate (6.4 g, 152.4 mmol) to the solution.
Stir the reaction mixture at room temperature for 4-6 hours.
Monitor the reaction by TLC until the starting ester is completely consumed.
Remove the THF under reduced pressure.
Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material or non-polar impurities.
Cool the aqueous layer in an ice bath and acidify to pH 3-4 with 1M HCl.
A precipitate will form. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid.
Table 2: Summary of Expected Yields and Analytical Data
Thionyl chloride is corrosive and reacts violently with water. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Palladium catalysts are flammable and may be pyrophoric. Handle under an inert atmosphere.
4-Bromo-3-fluorobenzonitrile is a toxic and irritant compound. Avoid inhalation and contact with skin and eyes.
Always perform a thorough risk assessment before starting any chemical synthesis.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. The use of a modern palladium-catalyzed cross-coupling reaction ensures high yields and functional group tolerance. This detailed guide, with its emphasis on the rationale behind each step and clear procedural instructions, should enable researchers to successfully synthesize this valuable building block for applications in drug discovery and development.
References
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
Buchwald-Hartwig Coupling - Organic Synthesis. Available at: [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - IRIS UniPA. Available at: [Link]
Ullmann Coupling & other Cu Catalyzed reactions - Organic Synthesis. Available at: [Link]
Ullmann Reaction - Organic Chemistry Portal. Available at: [Link]
Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Design, Synthesis, and Activity of a Series of Pyrrolidine-3-carboxylic Acid-Based, Highly Specific, Orally Active ETB Antagonists Containing a Diphenylmethylamine Acetamide Side Chain | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents.
Alternate processes for the preparation of pyrrolidine derivatives - Google Patents.
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Available at: [Link]
analytical methods for 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid quantification
An Application Note and Protocol for the Quantitative Analysis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid Abstract This document provides comprehensive analytical methodologies for the quantitative determ...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Quantitative Analysis of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Abstract
This document provides comprehensive analytical methodologies for the quantitative determination of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid, a key heterocyclic compound with potential applications in pharmaceutical development. Recognizing the distinct analytical requirements at different stages of the drug development lifecycle, this guide presents two robust, validated methods. Part 1 details a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, ideal for routine quality control, purity assessment, and stability testing of the drug substance. Part 2 describes a highly sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, tailored for trace-level quantification in complex biological matrices, such as plasma, which is essential for pharmacokinetic studies. Both protocols are designed with scientific integrity at their core and are accompanied by detailed validation procedures that align with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2]
Introduction: The Analyte and its Challenges
1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a small organic molecule featuring a polar carboxylic acid functional group, a saturated pyrrolidine ring, and a fluorinated cyanophenyl moiety.[3][4][5] This unique combination of structural features presents specific analytical challenges. The carboxylic acid group imparts significant polarity, which can lead to poor retention on traditional reversed-phase chromatography columns.[6][7] Conversely, the aromatic ring provides a chromophore suitable for UV detection. Accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy in any pharmaceutical application. The methods outlined herein are designed to address these challenges directly, providing reliable and reproducible results.
Part 1: Quantification by Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)
This method is established as a primary workhorse for the analysis of the bulk drug substance, offering a balance of performance, robustness, and accessibility.[8]
Scientific Principle
Reversed-phase chromatography separates compounds based on their hydrophobicity. The analyte, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid, is partitioned between a non-polar stationary phase (typically C18) and a polar mobile phase. The presence of a low-concentration acid (e.g., formic or trifluoroacetic acid) in the mobile phase is critical. It serves to suppress the ionization of the analyte's carboxylic acid group, rendering the molecule less polar. This un-ionized form interacts more strongly with the hydrophobic C18 stationary phase, resulting in increased retention, improved peak symmetry, and enhanced reproducibility.[9] Detection is achieved by a UV detector set to a wavelength where the cyanophenyl group exhibits maximum absorbance.
Experimental Protocol: HPLC-UV Method
1.2.1. Instrumentation and Materials
Component
Specification
HPLC System
Quaternary or Binary HPLC system with degasser, autosampler, and column oven
Detector
Photodiode Array (PDA) or UV-Vis Detector
Analytical Column
C18 Column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Formic Acid (or Trifluoroacetic Acid, TFA), ACS grade or higher
Glassware
Class A volumetric flasks and pipettes, autosampler vials
1.2.2. Preparation of Solutions
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC-grade water and bring to volume. Filter and degas.
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to a 1000 mL volumetric flask containing HPLC-grade acetonitrile and bring to volume. Filter and degas.
Diluent: Prepare a mixture of Water:Acetonitrile (80:20 v/v).
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Calibration Standards: Perform serial dilutions of the Standard Stock Solution with the diluent to prepare a minimum of five calibration standards covering the expected concentration range (e.g., 10, 25, 50, 100, 250 µg/mL).
1.2.3. Chromatographic Conditions
Parameter
Condition
Rationale
Column
C18, 250 mm x 4.6 mm, 5 µm
Standard for reversed-phase separation of small molecules.[10]
Mobile Phase
Gradient elution with A (0.1% FA in Water) and B (0.1% FA in Acetonitrile)
Provides good separation and peak shape.
Gradient Program
0-15 min: 20% to 80% B; 15-17 min: 80% B; 17-18 min: 80% to 20% B; 18-25 min: 20% B (re-equilibration)
Ensures elution of the analyte and cleaning of the column.
Flow Rate
1.0 mL/min
A typical flow rate for a 4.6 mm ID column.
Column Temperature
30 °C
Enhances reproducibility of retention times.
Injection Volume
10 µL
Balances sensitivity with the risk of column overload.
Detection Wavelength
275 nm (or as determined by UV scan)
The cyano-fluorophenyl group is expected to absorb in this region.
Run Time
25 minutes
Allows for analyte elution and column re-equilibration.
HPLC-UV Workflow Diagram
Caption: Workflow for HPLC-UV quantification.
Part 2: Trace-Level Quantification by LC-MS/MS
For applications requiring high sensitivity, such as analyzing low-dose formulations or quantifying the analyte in biological fluids (e.g., human plasma), LC-MS/MS is the gold standard.[11] Its superior selectivity minimizes interference from complex sample matrices.[12]
Scientific Principle
This technique couples the separation power of HPLC with the sensitive and selective detection of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically using Electrospray Ionization (ESI). For a carboxylic acid, ESI in negative ion mode [M-H]⁻ is highly efficient. The first quadrupole (Q1) isolates the precursor ion (the deprotonated molecule). This ion is then fragmented in the collision cell (Q2), and a specific, stable fragment ion (product ion) is monitored by the third quadrupole (Q3). This specific precursor-to-product ion transition is known as Multiple Reaction Monitoring (MRM), which provides exceptional selectivity and reduces chemical noise, enabling quantification at picogram or nanogram levels.[11]
Experimental Protocol: LC-MS/MS Method
2.2.1. Instrumentation and Materials
Component
Specification
LC-MS/MS System
UHPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source
Analytical Column
C18 Column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size)
Reagents
LC-MS grade Acetonitrile, Water, and Formic Acid
Sample Preparation
Protein precipitation reagents (e.g., ice-cold Acetonitrile), centrifuge, SPE cartridges (optional)
2.2.2. Sample Preparation: Protein Precipitation for Plasma
This protocol is a common, effective method for cleaning up biological samples before analysis.[13]
Pipette 100 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.
Add 300 µL of ice-cold acetonitrile containing an internal standard (a structurally similar, stable isotope-labeled compound is ideal).
Vortex vigorously for 1 minute to precipitate proteins.
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
Carefully transfer the supernatant to a clean autosampler vial for injection.
2.2.3. LC-MS/MS Conditions
Note: MS parameters are instrument-dependent and must be optimized by infusing a standard solution of the analyte.
Table 2.1: Liquid Chromatography Conditions
Parameter
Condition
Column
C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase
A: 0.1% FA in Water; B: 0.1% FA in Acetonitrile
Gradient
5% to 95% B over 3 minutes, followed by re-equilibration
Flow Rate
0.4 mL/min
| Injection Volume | 5 µL |
Table 2.2: Mass Spectrometry Conditions (Hypothetical)
Parameter
Condition
Ionization Mode
ESI Negative
MRM Transition
To be determined experimentally (e.g., m/z 247.1 → 203.1)
Internal Standard
To be determined experimentally
| Source Parameters | Capillary Voltage: -3.5 kV; Gas Temp: 350 °C; Gas Flow: 10 L/min |
LC-MS/MS Workflow Diagram
Caption: Workflow for LC-MS/MS bioanalysis.
Part 3: Method Validation Protocol (per ICH Q2(R2))
The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose.[1][14] The following protocols are based on the HPLC-UV method and should be performed after method development is complete.
Validation Characteristics and Procedures
Characteristic
Purpose
Experimental Protocol
Acceptance Criteria
Specificity
To ensure the signal measured is unequivocally from the analyte.
Analyze blank diluent, a placebo (if applicable), and a sample spiked with the analyte. Assess for any interfering peaks at the analyte's retention time.
No significant interference at the retention time of the analyte peak. Peak purity should pass if using a PDA detector.
Linearity
To demonstrate a proportional relationship between concentration and response.
Analyze at least five concentrations across the proposed range in triplicate. Plot mean peak area vs. concentration and perform linear regression.
The interval providing suitable precision, accuracy, and linearity.
Confirmed by the successful linearity, accuracy, and precision studies.
The specified range for the assay.
Accuracy
The closeness of test results to the true value.
Perform recovery studies by analyzing a minimum of nine determinations over at least three concentration levels (e.g., 80%, 100%, 120% of target).[10]
Mean recovery should be within 98.0% to 102.0%.
Precision
The degree of scatter between a series of measurements.
Repeatability (Intra-assay): Analyze six replicate samples at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day with a different analyst or instrument.
Relative Standard Deviation (%RSD) ≤ 2.0%.
Limit of Quantitation (LOQ)
The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Determine based on signal-to-noise ratio (typically S/N ≥ 10) or by establishing the lowest concentration that meets accuracy and precision criteria.
%RSD should be within an appropriate limit (e.g., ≤ 10%).
Robustness
The capacity to remain unaffected by small, deliberate variations in method parameters.
Vary parameters such as flow rate (±10%), column temperature (±5°C), and mobile phase composition (±2% organic). Assess the impact on results.
System suitability parameters must pass. Results should not deviate significantly from the nominal method.
Summary of Typical Validation Results (HPLC-UV Method)
Parameter
Result
Status
Specificity
No interference observed from blank or placebo.
Pass
Linearity (10-250 µg/mL)
r² = 0.9995
Pass
Accuracy (% Recovery)
99.2% - 101.5%
Pass
Precision (%RSD)
Repeatability: 0.65%; Intermediate: 0.88%
Pass
LOQ
1.0 µg/mL (S/N = 11.2)
Established
Robustness
No significant impact on results from varied parameters.
Pass
Conclusion
This application note provides two distinct, robust, and scientifically sound methods for the quantification of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. The HPLC-UV method serves as a reliable tool for routine quality control of the drug substance, while the LC-MS/MS method offers the high sensitivity and selectivity required for trace-level bioanalysis. The successful implementation and validation of these methods according to the principles outlined will ensure the generation of accurate and defensible data, supporting the advancement of drug development programs.
References
Analytical Quality by Design-Assisted HPLC Method for Quantification of Canagliflozin and Stability Studies. (2023). ACS Omega. Available at: [Link]
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). Medicinal Chemistry Research. Available at: [Link]
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. (2021). Metabolites. Available at: [Link]
Validation of Analytical Procedures Q2(R2). (2023). ICH. Available at: [Link]
Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. (n.d.). SciSpace. Available at: [Link]
Relative Quantification of Carboxylic Acid Metabolites by Liquid Chromatography−Mass Spectrometry Using Isotopic Variants of Cholamine. (2007). Analytical Chemistry. Available at: [Link]
Analytical Methods for the Quantification of Pharmaceuticals. (n.d.). ResearchGate. Available at: [Link]
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2022). European Medicines Agency. Available at: [Link]
HPLC Analysis of Very Polar Compounds in Bioanalysis. (2011). LCGC International. Available at: [Link]
Chemical Properties of Pyrrolidine. (n.d.). Cheméo. Available at: [Link]
Green Analytical Methods For The Determination Of Perfluorocarboxylic Acids (pfcas) And Fluorotelomer Alcohols (ftohs) In Water. (2023). ScholarWorks@UTEP. Available at: [Link]
ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005). ICH. Available at: [Link]
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. (n.d.). jones-chrom.co.uk. Available at: [Link]
Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. (2025). ResearchGate. Available at: [Link]
ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. (2023). European Medicines Agency. Available at: [Link]
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography–Mass Spectrometry. (2023). Analytical Chemistry. Available at: [Link]
A Comprehensive Review on HPLC Based Analytical Methods for Quantification of Linezolid and Canagliflozin. (2020). International Journal of Research Trends and Innovation. Available at: [Link]
Determination of seven anticoagulants rodenticides in human serum by ultra-performance liquid chromatography–mass spectrometry. (n.d.). Royal Society of Chemistry. Available at: [Link]
Pyrrolidine. (n.d.). Wikipedia. Available at: [Link]
Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. (2024). YouTube. Available at: [Link]
Derivatization method in carboxylic acid compound detection process by gas chromatogram. (n.d.). Google Patents.
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). Molecules. Available at: [Link]
Fluorimetric Derivatization-Based HPLC-FL Method for the Prototype Pharmacokinetic Analysis of Selexipag in Human Plasma. (2025). Methods and objects of chemical analysis. Available at: [Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). Molecules. Available at: [Link]
Analytical methods for quantitation of prenylated flavonoids from hops. (2013). Current Analytical Chemistry. Available at: [Link]
Application of LCMS in small-molecule drug development. (2016). New Food Magazine. Available at: [Link]
Regulatory Guidelines on Analytical Method Development: USFDA, ICH and USP Perspective. (2024). Agilent. Available at: [Link]
Application Note: A Framework for the In Vitro Evaluation of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel small molecule, 1-(4-Cyano-2-fluorophe...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel small molecule, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. The pyrrolidine scaffold is a privileged structure in modern medicinal chemistry, recognized for its ability to introduce three-dimensional complexity and favorable physicochemical properties into drug candidates.[1][2] This guide outlines a logical, multi-tiered approach, beginning with fundamental compound handling and proceeding through primary cytotoxicity screening, target-based enzymatic assays, and secondary cell-based functional assays. The protocols are designed to be self-validating, incorporating essential controls and troubleshooting insights to ensure the generation of robust and reproducible data.
Introduction: Scientific Rationale and Compound Profile
The molecule 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid integrates several key structural motifs that are significant in drug design.
The Pyrrolidine Core: This saturated heterocycle provides a non-planar, sp3-rich scaffold that can effectively probe the three-dimensional space of protein binding pockets, a desirable trait for enhancing potency and selectivity.[2] Derivatives of pyrrolidine-3-carboxylic acid have been successfully developed as enzyme inhibitors and receptor agonists.[3][4]
The 4-Cyano-2-fluorophenyl Moiety: The cyano group can act as a potent hydrogen bond acceptor or participate in other electronic interactions within a target's active site. The strategic placement of a fluorine atom is a common medicinal chemistry tactic to modulate metabolic stability and binding affinity. Cyano-pyrrolidine structures, in particular, have been explored as potent inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV).[5]
The Carboxylic Acid: This functional group is a strong hydrogen bond donor/acceptor and can form critical salt-bridge interactions with basic residues (e.g., Lysine, Arginine) in an enzyme active site, often serving as a key anchoring point for the molecule.
Given this structural composition, the compound is a prime candidate for evaluation as a small molecule inhibitor. This guide provides a foundational workflow to assess its biological activity.
Figure 1: A tiered workflow for the in vitro characterization of a novel small molecule inhibitor.
Compound Handling and Stock Solution Preparation
The accuracy of all subsequent in vitro data is critically dependent on the correct preparation and storage of the test compound.
Protocol 2.1: Preparation of a 10 mM Master Stock Solution
Pre-computation: Determine the mass of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid required for your desired stock volume (e.g., for 1 mL of a 10 mM stock). The molecular weight is 250.24 g/mol .
Weighing: Using a calibrated analytical balance, carefully weigh the required amount of compound into a sterile, conical microcentrifuge tube.
Solubilization: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve the final concentration of 10 mM. DMSO is the recommended solvent due to its ability to dissolve a wide range of organic molecules.
Vortexing: Vortex the solution vigorously for 2-3 minutes until the compound is completely dissolved. A brief, gentle warming in a 37°C water bath can aid dissolution if necessary.
Aliquoting & Storage: Aliquot the master stock into smaller, single-use volumes in sterile tubes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light. Properly stored stocks are typically stable for several months.
The first essential step is to determine if the compound exerts a biological effect on whole cells. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective proxy for cell viability.[6] Numerous studies on related pyrrolidine derivatives have utilized this assay for initial cytotoxicity screening.[7][8]
Figure 2: Principle of the MTT cell viability assay.
Protocol 3.1: MTT Cytotoxicity Assay
Cell Seeding: Plate your chosen cancer cell line (e.g., A549, MDA-MB-231) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment: Prepare a serial dilution of the compound in culture media from your 10 mM stock. A common starting range is 100 µM down to 0.1 µM. Remove the old media from the cells and add 100 µL of the compound-containing media to the respective wells. Include "vehicle control" wells treated with the same final concentration of DMSO (e.g., 0.1%) and "untreated control" wells.
Incubation: Incubate the plate for 48-72 hours.
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for another 4 hours.
Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
Data Acquisition: Read the absorbance on a plate reader at ~570 nm.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).
Table 1: Example Data Presentation for Cytotoxicity Screening
Mechanistic Investigation: In Vitro Enzyme Inhibition Assay
If the compound shows cellular activity, the next logical step is to investigate a potential mechanism. Given the compound's structure, inhibition of a protein kinase is a plausible hypothesis. This protocol describes a generic, luminescence-based kinase assay that measures the depletion of ATP, a common substrate for all kinases.[9]
Application Note: Experimental Utility of Pyrrolidine Derivatives in Neuroscience
Executive Summary Pyrrolidine derivatives, characterized by their versatile five-membered nitrogen heterocycle, have become foundational scaffolds in neuropharmacology due to their excellent blood-brain barrier (BBB) per...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Pyrrolidine derivatives, characterized by their versatile five-membered nitrogen heterocycle, have become foundational scaffolds in neuropharmacology due to their excellent blood-brain barrier (BBB) permeability and conformational flexibility (1)[1]. In experimental neuroscience, these compounds are primarily utilized across two distinct therapeutic and investigative axes:
Synaptic Vesicle Modulation: Utilizing derivatives like Levetiracetam (LEV) to target Synaptic Vesicle Protein 2A (SV2A) for the control of epileptiform activity (2)[3].
Neuroinflammation Regulation: Utilizing Pyrrolidine Dithiocarbamate (PDTC) as a potent antioxidant and nuclear factor-κB (NF-κB) inhibitor to study and rescue cognitive dysfunction driven by neuroinflammation (4)[5].
This guide provides detailed, self-validating protocols and mechanistic rationales for deploying these pyrrolidine derivatives in both in vitro and in vivo neuroscientific models.
Synaptic Vesicle Modulation: Levetiracetam & SV2A
Mechanistic Grounding
Levetiracetam (an
α
-ethyl-2-oxo-1-pyrrolidine acetamide derivative) fundamentally differs from classical antiepileptic drugs. Instead of directly blocking voltage-gated ion channels or enhancing GABAergic transmission, LEV binds selectively to SV2A, an integral membrane glycoprotein found on almost all synaptic vesicles (6)[6]. By modulating intracellular calcium homeostasis and vesicle priming, LEV selectively prevents the hypersynchronization characteristic of epileptiform bursts without disrupting baseline neurotransmission (7)[7].
Caption: Levetiracetam binding to SV2A regulating vesicle exocytosis and inhibiting seizures.
Protocol 1: In Vitro Assessment of SV2A-Mediated Vesicle Exocytosis
Objective: Quantify the inhibitory effect of Levetiracetam on synaptic vesicle fusion using live-cell fluorescence imaging.
Causality & Rationale: Primary hippocampal neurons are utilized because they natively express SV2A and form functional synaptic networks. We employ the lipophilic styryl dye FM1-43, which reversibly partitions into membranes and is internalized during endocytosis. This provides a direct, real-time fluorescent readout of vesicle cycling.
Step-by-Step Methodology:
Culture Preparation: Plate primary rat hippocampal neurons (E18) on poly-D-lysine coated glass coverslips. Maintain until Days in Vitro (DIV) 14-21 to ensure mature synapse formation and robust SV2A expression.
Compound Incubation: Treat cultures with 100 µM Levetiracetam in neurobasal medium for 3 hours.
Causality: LEV requires an extended incubation period to penetrate the vesicle lumen during spontaneous recycling and bind the intra-vesicular domain of SV2A.
FM1-43 Loading: Depolarize neurons using a high-K+ Tyrode's solution (90 mM KCl) containing 10 µM FM1-43 for 2 minutes. Wash extensively (3x) with Ca2+-free Tyrode's solution to remove surface-bound dye while trapping internalized dye within vesicles.
Exocytosis Trigger & Imaging: Mount the coverslip in a perfusion chamber. Stimulate cells with 10 Hz electrical field stimulation. Measure the decay of FM1-43 fluorescence (destaining) using live-cell confocal microscopy (Excitation: 488 nm, Emission: >515 nm).
Validation Checkpoint: A parallel control well treated with Bafilomycin A1 (a V-ATPase inhibitor) must show rapid fluorescence quenching. This validates that the measured fluorescence signal is strictly dependent on active vesicular exocytosis and proton gradient collapse.
Systemic inflammation (e.g., via Lipopolysaccharide[LPS] or surgical trauma) triggers the IKK complex, which phosphorylates IκB-α, leading to its ubiquitination and degradation. This frees the NF-κB p65/p50 dimer to translocate to the nucleus and transcribe pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) (4)[5]. PDTC, a pyrrolidine derivative with potent metal-chelating and antioxidant properties, specifically blocks IκB-α degradation, thereby sequestering NF-κB in the cytoplasm and halting the neuroinflammatory cascade (8)[9].
Caption: PDTC inhibition of the canonical NF-κB inflammatory signaling pathway.
Protocol 2: In Vivo Model of LPS-Induced Neuroinflammation
Objective: Evaluate the efficacy of PDTC in preventing NF-κB-mediated microglial activation and subsequent cognitive decline.
Caption: In vivo experimental workflow for assessing PDTC efficacy in LPS-induced neuroinflammation.
Causality & Rationale: Aged rats (18-24 months) are selected because age-related microglial priming exacerbates the neuroinflammatory response to peripheral immune challenges, making this a highly translational model for post-operative or infection-induced cognitive dysfunction (8)[9].
Step-by-Step Methodology:
Acclimatization: Habituate aged Sprague-Dawley rats to the testing facility for 7 days. Causality: Minimizes stress-induced baseline cortisol fluctuations, which can artificially skew inflammatory markers.
Pre-treatment: Administer PDTC (50 mg/kg, i.p.) dissolved in sterile saline. Wait 30 minutes. Causality: This precise timing allows the pyrrolidine derivative to cross the BBB and achieve therapeutic target engagement (IκB-α stabilization) before the LPS-induced cytokine cascade initiates (4)[5].
Behavioral Assay (Barnes Maze): 72 hours post-injection, assess spatial learning and memory. Causality: Testing at 72 hours avoids acute sickness behavior (e.g., lethargy), ensuring that observed deficits are strictly due to neuroinflammatory cognitive impairment rather than physical immobility.
Biochemical Harvest: Euthanize subjects and rapidly dissect the hippocampus. Snap-freeze in liquid nitrogen for subcellular fractionation.
Validation Checkpoint: When performing Western Blotting to quantify NF-κB p65 translocation, cytosolic fractions must be blotted for GAPDH and nuclear fractions for Histone H3. This confirms successful subcellular fractionation, validating that the observed reduction in p65 is truly a block in nuclear translocation (10)[11].
Quantitative Data & Pharmacological Profiles
The following table summarizes the key experimental parameters for deploying LEV and PDTC in neuroscience workflows:
Compound
Primary Target
Experimental Application
Typical In Vitro Dose
Typical In Vivo Dose
Key Readout Metrics
Levetiracetam (LEV)
SV2A (Synaptic Vesicle)
Seizure control, vesicle exocytosis modulation
10 - 100 µM
10 - 50 mg/kg
FM1-43 decay rate, EEG burst frequency
Pyrrolidine Dithiocarbamate (PDTC)
IκB-α / NF-κB
Neuroinflammation, cognitive rescue
10 - 100 µM
50 - 100 mg/kg
Nuclear p65 fraction, IL-1β / TNF-α ELISA
References
Title: Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases - PMC
Source: nih.gov
URL:1
Title: Pyrrolidine dithiocarbamate attenuates surgery-induced neuroinflammation and cognitive dysfunction possibly via inhibition of nuclear factor κB - PMC
Source: nih.gov
URL:4
Title: Pyrrolidine Dithiocarbamate Prevents Neuroinflammation and Cognitive Dysfunction after Endotoxemia in Rats - PMC
Source: nih.gov
URL:8
Title: PDTC ameliorates neuropathic pain by inhibiting microglial activation via blockage of the TNF a-CX3CR1 pathway - PMC
Source: nih.gov
URL:10
Title: Levetiracetam Mechanisms of Action: From Molecules to Systems - PMC
Source: nih.gov
URL:2
Title: DRUG SPOTLIGHT…LEVETIRACETAM - New Drug Approvals
Source: newdrugapprovals.org
URL:7
Title: center for drug evaluation and - accessdata.fda.gov
Source: fda.gov
URL:6
High-Throughput Screening for Novel Androgen Receptor Antagonists: Identification of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
Executive Summary The Androgen Receptor (AR) remains the primary therapeutic target for prostate cancer[1]. While second-generation antiandrogens (e.g., enzalutamide) have significantly improved clinical outcomes, acquir...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The Androgen Receptor (AR) remains the primary therapeutic target for prostate cancer[1]. While second-generation antiandrogens (e.g., enzalutamide) have significantly improved clinical outcomes, acquired resistance—frequently driven by mutations in the AR ligand-binding domain (LBD)—necessitates the discovery of novel chemical scaffolds[2].
This application note details the assay development, execution, and hit validation of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) high-throughput screening (HTS) campaign. During this campaign, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (CAS: 1466675-71-7) was identified as a structurally novel, high-efficiency fragment hit[3]. We outline the self-validating protocols and mechanistic rationale required to successfully execute this screen and triage hits.
Scientific Rationale & Assay Causality
The Chemical Hit: Mechanistic Rationale
The identification of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid represents a strategic departure from traditional hydantoin-based antiandrogens.
The 4-cyano-2-fluorophenyl moiety is a highly validated AR-binding pharmacophore. It penetrates deep into the hydrophobic ligand-binding pocket (LBP), providing essential
π−π
and halogen interactions, functionally mimicking the 4-cyano-3-(trifluoromethyl)phenyl group of enzalutamide.
The pyrrolidine-3-carboxylic acid core introduces a rigid,
sp3
-rich vector. Unlike traditional neutral scaffolds, the carboxylic acid acts as a strong hydrogen-bond acceptor/donor, engineered to form stabilizing salt bridges with basic residues (e.g., Arg752) at the periphery of the LBP. This distinct binding mode provides a foundational scaffold for overcoming classical LBD point mutations.
Assay Selection: Why TR-FRET?
In HTS fragment and lead-like libraries, intrinsic compound autofluorescence causes unacceptably high false-positive rates in standard fluorescence intensity or polarization (FP) assays[4].
The Causality of TR-FRET: We utilize a competitive binding TR-FRET assay employing a Terbium (Tb)-labeled donor and a Fluorescein-labeled acceptor[5]. Terbium has an exceptionally long emission half-life (measured in milliseconds). By introducing a 100 µs time delay between the excitation flash and the emission measurement, all short-lived background fluorescence (from compounds, buffer, and plasticware) decays completely. The resulting time-gated measurement exclusively captures the specific energy transfer, yielding near-zero background noise and highly robust screening statistics.
Caption: Principle of the AR TR-FRET competitive binding assay. Hit compounds displace the tracer, abolishing FRET.
Experimental Protocols
The following protocol is optimized for a 384-well format, ensuring a self-validating system where assay artifacts are systematically minimized.
Reagent Preparation
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, and 2 mM DTT.
Causality Check: The AR-LBD contains highly reactive, surface-exposed cysteine residues. The inclusion of 2 mM DTT prevents oxidative cross-linking that would artificially destroy ligand binding. Brij-35 (a non-ionic detergent) prevents the hydrophobic 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid from adhering to the microplate walls.
AR/Antibody Complex: Dilute GST-tagged AR-LBD to 10 nM and LanthaScreen™ Tb-anti-GST antibody to 2 nM in Assay Buffer[5].
Tracer Solution: Dilute Fluormone™ AL Green to 2 nM in Assay Buffer.
Step-by-Step HTS Workflow
Acoustic Compound Dispensing: Using an Echo® 550 Liquid Handler, acoustically transfer 20 nL of the library compounds (including CAS 1466675-71-7 at 10 mM in DMSO) into a dry, black, low-volume 384-well microplate.
Self-Validating Design: Acoustic dispensing eliminates pipette tip carryover and avoids intermediate aqueous dilution steps where hydrophobic fragments often precipitate. It ensures a strict final DMSO concentration of 0.1%, preventing solvent-induced denaturation of the AR-LBD.
Target Addition: Dispense 10 µL of the AR/Antibody Complex into all wells using a bulk reagent dispenser.
Tracer Addition: Dispense 10 µL of the Tracer Solution into all wells. (Total assay volume = 20 µL).
Equilibration: Centrifuge the plate at 1,000 x g for 1 minute to remove bubbles. Incubate in the dark at room temperature (22°C) for exactly 2 hours to allow competitive binding to reach thermodynamic equilibrium.
Detection: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX).
Caption: Step-by-step workflow for the AR TR-FRET high-throughput screening campaign.
Data Analysis & Presentation
Assay Quality Control
The integrity of the HTS run is validated using the Z'-factor, calculated from the positive control (10 µM Enzalutamide, full inhibition) and negative control (0.1% DMSO, zero inhibition). A Z'-factor
≥
0.5 indicates an excellent, highly reliable assay[5].
Emission Ratio Calculation:TR-FRET Ratio=(Emission at 490 nmEmission at 520 nm)×10,000
Quantitative Results
The screening campaign demonstrated exceptional robustness. 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid emerged as a high-quality fragment hit, demonstrating micromolar potency which is highly favorable for a low-molecular-weight building block (MW: 234.23 g/mol ).
*Ligand Efficiency (LE) > 0.3 is considered highly favorable for downstream lead optimization.
Conclusion & Next Steps
The identification of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid validates the utility of TR-FRET in discovering novel AR antagonists. The compound's high Ligand Efficiency (0.41) indicates that the pyrrolidine-3-carboxylic acid core makes highly optimal contacts within the AR-LBP per heavy atom. Subsequent steps will involve X-ray crystallography to confirm the exact binding pose of the carboxylic acid moiety, followed by structure-based lead optimization to drive potency into the nanomolar range.
References
American Elements. 1-(4-cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid | CAS 1466675-71-7. Retrieved March 31, 2026.
URL:[Link][3]
National Institutes of Health (PMC). Alternative inhibition of androgen receptor signaling: Peptidomimetic pyrimidines as direct androgen receptor/coactivator disruptors.
URL:[Link][2]
Journal of Medicinal Chemistry (ACS Publications). “True” Antiandrogens—Selective Non-Ligand-Binding Pocket Disruptors of Androgen Receptor–Coactivator Interactions: Novel Tools for Prostate Cancer.
URL:[Link][4]
ACS Chemical Biology (ACS Publications). A Cellular Conformation-Based Screen for Androgen Receptor Inhibitors.
URL:[Link][1]
derivatization of carboxylic acids for improved detection
Application Note: Advanced Derivatization Strategies for Carboxylic Acids Enhancing Sensitivity, Retention, and Resolution in GC-MS and LC-MS/MS Workflows Introduction Carboxylic acids—ranging from short-chain fatty acid...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Advanced Derivatization Strategies for Carboxylic Acids
Enhancing Sensitivity, Retention, and Resolution in GC-MS and LC-MS/MS Workflows
Introduction
Carboxylic acids—ranging from short-chain fatty acids (SCFAs) to tricarboxylic acid (TCA) cycle intermediates—are pivotal biomarkers in metabolic profiling, microbiome research, and drug development. However, their inherent physicochemical properties present significant analytical hurdles. They are highly polar, exhibit poor volatility, and lack strong chromophores or easily ionizable moieties, leading to poor retention on reversed-phase liquid chromatography (RPLC) columns and low sensitivity in mass spectrometry.
To overcome these limitations, chemical derivatization is employed to modify the carboxyl moiety. This application note details two gold-standard derivatization workflows: Silylation for GC-MS and Amidation (Isotope-coded/Charge-tagging) for LC-MS/MS .
Mechanistic Causality: Why We Derivatize
Expertise requires moving beyond merely following steps to understanding the underlying chemistry driving experimental choices.
GC-MS: Volatility Enhancement via BSTFA/TMCS
Gas chromatography requires analytes to be volatile and thermally stable. Free carboxylic acids form strong intermolecular hydrogen bonds, resulting in high boiling points and peak tailing. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic proton with a trimethylsilyl (TMS) group. This eliminates hydrogen bonding, drastically lowering the boiling point. Trimethylchlorosilane (TMCS) is added (typically at 1%) as a catalyst; it increases the electrophilicity of the silylating reagent, ensuring complete reaction even for sterically hindered acids [1].
LC-MS/MS: Ionization & Retention Enhancement via 3-NPH and AMPP
In LC-MS/MS, SCFAs elute in the void volume of standard C18 columns and suffer from severe ion suppression.
3-Nitrophenylhydrazine (3-NPH) reacts with carboxylic acids via carbodiimide coupling (using EDC) to form 3-nitrophenylhydrazones. This transformation adds a hydrophobic aromatic ring (improving C18 retention) and a nitro group that readily undergoes deprotonation, vastly improving Electrospray Ionization (ESI) efficiency in negative mode [2][3].
AMPP (1-(4-(aminomethyl)phenyl)pyridin-1-ium chloride) utilizes a similar peptide-coupling mechanism but attaches a permanent positive charge (pyridinium) to the analyte. This "charge-tagging" drives ESI+ sensitivity into the sub-femtomole range, making it ideal for spatial metabolomics and MALDI-MS imaging of brain tissue [4].
Strategic Workflow Selection
Caption: Decision matrix for selecting carboxylic acid derivatization strategies based on analytical platforms.
Quantitative Performance Comparison
Table 1: Analytical metrics of derivatization strategies for carboxylic acids.
Derivatization Reagent
Platform
Primary Mechanism
Typical LOD
Key Advantages
Key Limitations
BSTFA + 1% TMCS
GC-MS
TMS ester formation
Low picomole
Highly volatile; broad coverage of -OH, -COOH, and -NH2 groups.
Excellent RPLC retention; robust in aqueous/methanolic matrices [2].
Requires EDC coupling agent; potential for matrix interference.
AMPP
LC-MS/MS & MALDI
Permanent cationic charge tag
Sub-femtomole
Maximum ESI+ sensitivity; enables MALDI imaging of brain tissue [4].
Reagent is expensive; requires optimization of HATU/HBTU coupling.
Experimental Protocols
Protocol A: Silylation for GC-MS (BSTFA + 1% TMCS)
Causality Note: Water is the enemy of silylation. It hydrolyzes BSTFA into trifluoroacetamide and hexamethyldisiloxane, quenching the reaction. Complete lyophilization of the sample is mandatory [1].
Materials:
BSTFA containing 1% TMCS (Derivatization grade)
Anhydrous Pyridine or Acetonitrile
Glass inserts and GC vials with PTFE-lined caps
Step-by-Step Methodology:
Sample Drying: Transfer 50 µL of biological extract into a glass GC vial insert. Evaporate to complete dryness under a gentle stream of ultra-pure nitrogen or via vacuum centrifugation (SpeedVac).
Reagent Addition: Add 50 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS to the dried residue.
Incubation: Seal the vial tightly. Incubate in a dry block heater at 70°C for 60 minutes.
Cooling & Analysis: Allow the vial to cool to room temperature (approx. 15 mins). Inject 1 µL directly into the GC-MS system. Do not expose to ambient air longer than necessary.
Protocol B: Amidation for LC-MS/MS (3-NPH)
Causality Note: EDC activates the carboxylic acid to form an unstable O-acylisourea intermediate. Pyridine is added as a nucleophilic catalyst to stabilize the intermediate and drive the reaction forward with 3-NPH [2].
Caption: Step-by-step workflow for the 3-NPH derivatization of carboxylic acids prior to LC-MS/MS.
Materials:
3-Nitrophenylhydrazine hydrochloride (3-NPH·HCl), 200 mM in 50% aqueous methanol.
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl), 120 mM in 50% aqueous methanol containing 6% pyridine.
Internal Standard Addition: Aliquot 20 µL of the sample (e.g., serum or fecal water) into an Eppendorf tube. Add 10 µL of the SIL internal standard mixture.
Derivatization: Add 20 µL of the 200 mM 3-NPH solution and 20 µL of the 120 mM EDC/pyridine solution. Vortex for 10 seconds to ensure homogeneous mixing.
Incubation: Incubate the mixture at 40°C for 30 minutes in a thermoshaker at 800 rpm.
Quenching: Stop the reaction and stabilize the derivatives by adding 400 µL of 10% formic acid in water. Causality: The acidic environment neutralizes the pyridine and quenches unreacted EDC, preventing continuous background reactions.
Centrifugation & Transfer: Centrifuge at 15,000 × g for 10 minutes at 4°C to pellet any precipitated proteins. Transfer the supernatant to an LC vial for injection.
Trustworthiness & Self-Validating Systems
To ensure absolute data integrity, every derivatization protocol must be treated as a self-validating system:
Procedural Blanks: Always run a solvent blank through the entire derivatization process. Reagents like EDC and 3-NPH can contain trace carboxylic acid impurities (especially acetate and formate) that will generate false positives if not subtracted.
Internal Standardization: Adding SILs before derivatization (as noted in Protocol B) is a critical self-validating step. It corrects for both matrix-induced ion suppression and variable derivatization yields across different samples[3].
Derivatization Yield Monitoring: For novel matrices or polycarboxylic acids (e.g., citrate), monitor the ratio of partially derivatized to fully derivatized peaks during method development to ensure incubation times are sufficient.
References
Han, J., et al. "Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS." National Center for Biotechnology Information (PMC). Available at:[Link]
"Simultaneous 3-Nitrophenylhydrazine Derivatization Strategy of Carbonyl, Carboxyl and Phosphoryl Submetabolome for LC-MS/MS-Based Targeted Metabolomics with Improved Sensitivity and Coverage." Analytical Chemistry - ACS Publications. Available at:[Link]
"On-Tissue Chemical Derivatization for Comprehensive Mapping of Brain Carboxyl and Aldehyde Metabolites by MALDI–MS Imaging." National Center for Biotechnology Information (PMC). Available at:[Link]
Method
Introduction: Accelerating Heterocyclic Chemistry for Drug Discovery
An In-Depth Guide to the Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives The pyrrole framework is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically activ...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Continuous Flow Synthesis of Pyrrole-3-Carboxylic Acid Derivatives
The pyrrole framework is a cornerstone in medicinal chemistry, forming the structural core of a vast array of biologically active compounds, including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2] A prime example is the blockbuster drug atorvastatin (Lipitor), a testament to the therapeutic importance of this heterocycle.[1][2] Specifically, pyrrole-3-carboxylic acid and its derivatives are crucial building blocks in the synthesis of pharmaceuticals and agrochemicals.[3][4]
Traditional batch synthesis methods for these compounds often involve multiple steps, require tedious workups and purification of intermediates, and can be difficult to scale up, especially for exothermic reactions.[5][6] Continuous flow chemistry offers a paradigm shift, providing a powerful platform to overcome these limitations.[7][8][9] By conducting reactions in a continuously flowing stream through a microreactor, this technology enables precise control over reaction parameters like temperature, pressure, and residence time.[10][11] The result is often enhanced reaction efficiency, improved safety profiles, higher yields, and a significant reduction in waste, aligning with the principles of Green Chemistry.[9][10][12]
This application note provides a detailed protocol for the one-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives. We will delve into the underlying reaction mechanism, provide a step-by-step experimental guide, and discuss process optimization, leveraging a Hantzsch-type pyrrole synthesis that cleverly utilizes an in-situ generated byproduct to achieve the final product in a single, uninterrupted process.[12][13]
Reaction Mechanism and Strategic Design
The protocol described herein is a modified Hantzsch pyrrole synthesis. The elegance of this approach lies in its atom economy and process intensification. The reaction brings together three commercially available components: a tert-butyl acetoacetate derivative, a primary amine, and an α-bromoketone.
The key innovation is the use of a tert-butyl ester as a protecting group for the carboxylic acid. During the cyclization reaction, hydrogen bromide (HBr) is generated as a byproduct. In a conventional batch process, this HBr would need to be quenched by a base. However, in this flow synthesis, the generated HBr is immediately utilized as an acid catalyst to hydrolyze (saponify) the tert-butyl ester in situ, directly yielding the desired pyrrole-3-carboxylic acid in a single pass through the microreactor.[6][12] This eliminates the need for a separate deprotection step, which is often required in traditional multi-step syntheses.[1]
Caption: Hantzsch-type synthesis of pyrrole-3-carboxylic acids.
Experimental Setup and Workflow
A standard microreactor flow chemistry setup is required for this protocol. The system consists of high-precision pumps to deliver the reactant solutions, a T-mixer to combine the streams, a heated microreactor chip or coil reactor where the reaction occurs, and a back pressure regulator (BPR) to maintain the system under pressure, allowing for heating solvents above their atmospheric boiling points.
Core Equipment:
Pumps: Three high-pressure syringe pumps or HPLC pumps capable of delivering precise, pulseless flow rates.
Microreactor: A glass or silicon carbide microreactor chip (e.g., 1-5 mL internal volume) is ideal for its excellent heat transfer properties. A PFA or stainless steel coil reactor can also be used.
T-Mixer: To ensure rapid mixing of the reactant streams before they enter the reactor.
Heating Module: A digitally controlled heating plate or a dedicated reactor heating module.
Back Pressure Regulator (BPR): A 100-200 psi (7-14 bar) BPR is typically sufficient.
Tubing and Fittings: PFA or PTFE tubing with appropriate fittings (e.g., 1/16" or 1/8" OD).
Caption: Experimental workflow for continuous flow synthesis.
This protocol is adapted from the work of Cosford et al. and is a representative example.[6][12] Researchers should perform their own optimization based on their specific substrates.
1. Preparation of Stock Solutions
Solution A: In a volumetric flask, combine tert-butyl acetoacetate (e.g., 1.1 mmol), the desired primary amine (e.g., 1.0 mmol), and DIPEA (e.g., 1.1 mmol). Dissolve and bring to final volume with DMF to achieve a target concentration (e.g., 0.2 M relative to the amine).
Scientist's Note: The amine and acetoacetate are pre-mixed to facilitate the formation of the enamine intermediate before encountering the α-bromoketone. DIPEA is included to neutralize the initial HBr formed, preventing unwanted side reactions before the final hydrolysis step.
Solution B: In a separate volumetric flask, dissolve the α-bromoketone (e.g., 1.0 mmol) in DMF to achieve the same concentration as Solution A (0.2 M).
2. System Setup and Priming
Assemble the flow reactor system as shown in the workflow diagram.
Set the reactor temperature to the desired setpoint (e.g., 120 °C). A typical range for optimization is 100-140 °C.
Set the back pressure regulator to ~150 psi (10 bar).
Prime both pump lines with pure DMF solvent to flush the system and ensure it is free of air bubbles.
3. Reaction Execution
Switch the pump inlets from the pure solvent to the reactant stock solutions (Solution A and Solution B).
Set the flow rates for both pumps to be equal. The total flow rate will determine the residence time in the reactor.
Calculating Residence Time: Residence Time (min) = Reactor Volume (mL) / Total Flow Rate (mL/min).
Example: For a 2.0 mL reactor and a flow rate of 0.1 mL/min for each pump (Total Flow = 0.2 mL/min), the residence time is 2.0 / 0.2 = 10 minutes.
A typical starting point for optimization is a residence time of 10-20 minutes.
Allow the system to reach a steady state by discarding the initial volume equivalent to at least three times the reactor volume.
Once at a steady state, begin collecting the product stream from the outlet of the back pressure regulator into a collection vial.
4. Product Work-up and Isolation
Once the desired amount of product has been collected, dilute the DMF solution with ethyl acetate.
Wash the organic layer sequentially with water, 1M HCl, and then brine.
Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure.
The crude product can be purified by recrystallization or column chromatography if necessary.
Process Optimization and Data
Optimizing a flow synthesis involves systematically varying parameters such as temperature, residence time, and stoichiometry to maximize yield and purity. The table below summarizes typical parameters and expected outcomes based on published data.[6][12]
Parameter
Range Explored
Typical Optimum
Effect on Reaction
Temperature
80 - 140 °C
120 °C
Higher temperatures increase the reaction rate but can lead to degradation if too high.
Residence Time
5 - 30 min
10 min
Longer residence times increase conversion up to a point, after which byproduct formation may increase.
Stoichiometry
1.0 - 1.5 eq.
1.1 eq.
A slight excess of the acetoacetate and base (DIPEA) relative to the amine and bromoketone improves conversion.
The scalability of this process has been demonstrated, with one report showing the synthesis of 850 mg of a pyrrole-3-carboxylic acid derivative in a 2.5-hour run time.[6]
Further Applications: Synthesis of Pyrrole-3-Carboxamides
A key advantage for drug discovery professionals is the ability to telescope reactions. The pyrrole-3-carboxylic acid produced in the first flow step can be directly converted into amides. While attempts to perform this second step in a subsequent microreactor have shown low conversion, a highly effective semi-continuous process has been developed.[1][12] The output stream from the first reactor containing the carboxylic acid is collected and then combined with a coupling agent (like EDC/HOBt) and an amine to efficiently form the corresponding pyrrole-3-carboxamide.[1][12] This approach was successfully used to synthesize CB1 inverse agonists, highlighting its utility in pharmaceutical development.[2][13]
Conclusion
Continuous flow chemistry provides a superior alternative to traditional batch methods for the synthesis of medicinally relevant pyrrole-3-carboxylic acid derivatives. The protocol detailed here showcases a one-step process that is efficient, scalable, and atom-economical. By leveraging the in situ hydrolysis of a tert-butyl ester by a reaction byproduct, this method streamlines the synthesis and eliminates entire steps from the traditional workflow. The precise control over reaction conditions afforded by microreactors leads to high yields and purity, making this an invaluable tool for researchers in chemical synthesis and drug development.
References
Baxendale, I. R., Cheung, D. L., Kappe, C. O., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. Organic Letters. Available at: [Link]
Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. SciSpace. Available at: [Link]
FutureChemistry. (2012). Continuous Flow Paal-Knorr Synthesis. Scribd. Available at: [Link]
Baxendale, I. R., Cheung, D. L., Kappe, C. O., & Cosford, N. D. P. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ACS Publications. Available at: [Link]
Baxendale, I. R., et al. (2010). One-step continuous flow synthesis of highly substituted pyrrole-3-carboxylic acid derivatives via in situ hydrolysis of tert-butyl esters. PubMed. Available at: [Link]
Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Butyl Esters. ResearchGate. Available at: [Link]
Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Organic Process Research & Development. Available at: [Link]
Lima, F. & Rocha, C. (2021). Flow Chemistry: Towards A More Sustainable Heterocyclic Synthesis. ResearchGate. Available at: [Link]
Majumdar, S. (Ed.). (2020). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. Available at: [Link]
Ley, S. V., et al. (2016). Flow synthesis using gaseous ammonia in a Teflon AF-2400 tube-in-tube reactor: Paal–Knorr pyrrole formation and gas concentration measurement by inline flow titration. Organic & Biomolecular Chemistry. Available at: [Link]
Ley, S. V., et al. (2016). Flow synthesis using gaseous ammonia in a Teflon AF-2400 tube-in-tube reactor: Paal-Knorr pyrrole formation and gas concentration measurement by inline flow titration. ResearchGate. Available at: [Link]
Baumann, M., et al. (2025). Sustainable optimization of pharmaceutical synthesis: applications and benefits of continuous flow chemistry. Taylor & Francis Online. Available at: [Link]
Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Sci-Hub. Available at: [Link]
Kathuria, A., et al. (2021). Recent advances in continuous flow synthesis of heterocycles. PubMed. Available at: [Link]
Nieuwland, P. J., et al. (2011). Fast Scale-Up Using Microreactors: Pyrrole Synthesis from Micro to Production Scale. Radboud Repository. Available at: [Link]
Nieuwland, P. J., et al. (2011). Fast scale-up using microreactors: Pyrrole synthesis from micro to production scale. Eindhoven University of Technology Research Portal. Available at: [Link]
Popa, C. V., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. Available at: [Link]
Mettler Toledo. (n.d.). Benefits of Continuous Flow Chemistry. Mettler Toledo. Available at: [Link]
Ley, S. V., et al. (2026). Flow synthesis using gaseous ammonia in a Teflon AF-2400 tube-in-tube reactor: Paal–Knorr pyrrole formation and gas concentration measurement by inline flow titration. CentAUR. Available at: [Link]
El-Gamal, M. I., et al. (2021). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
Cosford, N. D. P., et al. (2010). One-Step Continuous Flow Synthesis of Highly Substituted Pyrrole-3-carboxylic Acid Derivatives via in Situ Hydrolysis of tert-Bu. Syrris. Available at: [Link]
Xie, G., Lazarev, A., & Török, B. (2023). High pressure initiated solvent and catalyst-free instant Paal–Knorr reactions. Green Chemistry. Available at: [Link]
Wang, L., et al. (2013). An approach to the Paal-Knorr pyrroles synthesis in the presence of β-cyclodextrin in aqueous media. Chinese Chemical Letters. Available at: [Link]
Georgieva, M., et al. (2025). Classical Paal-Knorr Cyclization for Synthesis of Pyrrole-Based Aryl Hydrazones and In Vitro/In Vivo Evaluation on Pharmacological Models of Parkinson's Disease. MDPI. Available at: [Link]
Technical Support Center: Optimizing N-Arylation of Pyrrolidines
Welcome to the Process Optimization and Troubleshooting Hub for the N-arylation of pyrrolidines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Optimization and Troubleshooting Hub for the N-arylation of pyrrolidines. As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we dissect the causality behind catalytic failures, side reactions, and yield bottlenecks, providing you with self-validating systems to ensure robust C–N bond formation in your drug development and synthetic workflows.
Executive Diagnostic Matrix
Before diving into specific mechanistic troubleshooting, consult this comparative matrix to ensure your baseline catalytic system aligns with your substrate's electronic and steric demands[1].
Parameter
Palladium (Buchwald-Hartwig)
Copper (Ullmann-Goldberg)
Photocatalytic / Metal-Free
Primary Catalyst
Pd(OAc)₂, Pd₂(dba)₃
CuI, Cu(OAc)₂
Organic Dyes, Ru/Ir complexes
Optimal Ligands
XPhos, BINAP, Xantphos
Prolinamides, Phenanthroline
None (or dual transition metal)
Base Selection
NaOtBu, Cs₂CO₃, K₃PO₄
K₂CO₃, Cs₂CO₃, KOH
Amine bases (e.g., DIPEA)
Solvent Environment
Toluene, 1,4-Dioxane
DMSO, DMF, Water
Acetonitrile, DMSO
Temperature Range
80 °C – 110 °C
90 °C – 130 °C
Room Temperature
Aryl Halide Reactivity
I > Br > Cl >> F
I > Br >> Cl
I > Br > Cl
Strategic Advantage
Broad scope, activates Aryl Chlorides
Superior for sterically hindered amines
Mild conditions, sensitive functional groups
Mechanistic Workflows & Decision Trees
Understanding the catalytic cycle is the first step in diagnosing a failed reaction. The Buchwald-Hartwig amination relies on a delicate balance of oxidative addition and reductive elimination.
Figure 1: Mechanistic pathway of the Pd-catalyzed Buchwald-Hartwig amination.
Figure 2: Decision matrix for optimizing pyrrolidine N-arylation conditions.
Deep-Dive Troubleshooting (FAQs)
Q1: My N-arylation of a 2-substituted pyrrolidine with an ortho-substituted aryl iodide is yielding <10% product. How can I overcome this steric hindrance?Analysis & Solution: Steric bulk at both the amine (2-position of the pyrrolidine ring) and the aryl halide (ortho-position) severely impedes the amine coordination and reductive elimination steps in standard Pd-catalyzed Buchwald-Hartwig aminations.
Actionable Fix: Switch to a Copper-catalyzed Ullmann-type coupling using specialized ligands. Recent developments demonstrate that using CuI with a pyrrole-ol or trans-4-hydroxy-L-proline ligand significantly improves yields for sterically hindered partners[2][3]. Copper operates via a distinct single-electron transfer (radical) or Cu(I)/Cu(III) mechanism, making it less sensitive to the specific steric clashes that poison square-planar Pd(II) intermediates.
Q2: I am trying to couple pyrrolidine with an aryl bromide that contains an enolizable ketone and a nitro group, but I am getting a complex mixture of decomposition products. What is going wrong?Analysis & Solution: The standard Buchwald-Hartwig protocol often employs strong bases like sodium tert-butoxide (NaOtBu). NaOtBu will readily deprotonate enolizable ketones (leading to aldol condensations) and can degrade nitro groups.
Actionable Fix: Transition to a mild base system. Replacing NaOtBu with cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) in 1,4-dioxane mitigates these side reactions[4]. Because Cs₂CO₃ is largely insoluble in dioxane, it maintains a low effective concentration of the reactive carbonate, allowing the catalytic cycle to proceed without triggering base-mediated degradation. Pair this with a bidentate ligand like Xantphos or DPEphos to maintain high reductive elimination rates.
Q3: My protocol works perfectly for aryl iodides and bromides, but fails completely when I switch to aryl chlorides. How do I activate the aryl chloride?Analysis & Solution: Aryl chlorides possess a significantly higher C–Cl bond dissociation energy (~96 kcal/mol) compared to C–Br (~81 kcal/mol), making the initial oxidative addition of Pd(0) into the C–X bond the rate-limiting step[1].
Actionable Fix: You must increase the electron density on the palladium center to facilitate oxidative addition. Use bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, RuPhos) or N-heterocyclic carbenes (NHCs)[5]. These ligands push electron density onto the Pd center (accelerating oxidative addition), while their sheer steric bulk promotes the formation of the active monoligated Pd(0)L species and accelerates the final reductive elimination step.
Q4: I'm observing significant amounts of β-hydride elimination side products when coupling a pyrrolidine bearing an extended alkyl chain. How can I suppress this?Analysis & Solution: β-hydride elimination occurs when a Pd(II)-amido or Pd(II)-alkyl intermediate possesses a hydrogen atom syn-coplanar to the palladium center.
Actionable Fix: To suppress this, you must accelerate the reductive elimination step so it outcompetes β-hydride elimination. Using ligands with a large "bite angle" (like Xantphos or BINAP) forces the Pd(II) intermediate into a highly strained geometry, drastically lowering the activation energy for reductive elimination[6]. Alternatively, switch to a metal-free photocatalytic approach, which does not typically undergo β-hydride elimination[7].
Validated Standard Operating Procedures (SOPs)
To ensure self-validating and reproducible results, follow these rigorously tested protocols.
Protocol A: Palladium-Catalyzed Buchwald-Hartwig Amination (Mild Conditions for Sensitive Substrates)
Designed for substrates containing esters, ketones, or nitro groups.
Preparation: Oven-dry a 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar. Purge the vessel with Argon for 5 minutes.
Reagent Loading: Add the aryl halide (1.0 mmol), Pd(OAc)₂ (2–5 mol%), DPEphos or Xantphos (4–10 mol%), and anhydrous Cs₂CO₃ (1.5 mmol) to the vial[4].
Solvent & Amine Addition: Add anhydrous 1,4-dioxane (4.0 mL) followed by the pyrrolidine derivative (1.2 mmol). Note: If the pyrrolidine derivative is a solid, add it during step 2.
Degassing: Seal the vial and sparge the mixture with Argon for an additional 5 minutes to ensure a strictly anaerobic environment. Oxygen will rapidly oxidize the phosphine ligands, killing the catalyst.
Reaction: Heat the mixture to 100 °C in a pre-heated oil bath with vigorous stirring for 12–24 hours. Monitor via LC-MS or TLC.
Workup: Cool to room temperature, dilute with ethyl acetate (10 mL), and filter through a pad of Celite to remove the insoluble base and catalyst. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
Designed for sterically encumbered ortho-substituted aryl halides or 2-substituted pyrrolidines.
Preparation: Equip a 10 mL reaction vial with a magnetic stir bar.
Reagent Loading: Add the aryl iodide (1.0 mmol), CuI (5–10 mol%), trans-4-hydroxy-L-proline ligand (10–20 mol%), and K₂CO₃ (2.0 mmol)[2][8].
Solvent & Amine Addition: Add deionized water or a Water/DMSO mixture (2.0 mL) and the pyrrolidine derivative (1.5 mmol).
Reaction: Seal the vial and heat to 100 °C for 24 hours under vigorous stirring. Note: Copper systems are generally more tolerant of trace oxygen than Palladium, though an inert atmosphere is still recommended for maximum yield.
Workup: Cool to room temperature, extract with ethyl acetate (3 x 5 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate for purification.
References
BenchChem. "Application Notes and Protocols for the N-arylation of Pyrrolidine with 4-Halophenols." BenchChem Protocols. 1
ACS Catalysis. "Cu-Catalyzed C–N Coupling with Sterically Hindered Partners." American Chemical Society.3
ResearchGate. "Recent synthetic strategies for N-arylation of pyrrolidines: a potential template for biologically active molecules." Molecular Diversity.5
Organic Letters. "Mild Conditions for the Synthesis of Functionalized Pyrrolidines via Pd-Catalyzed Carboamination Reactions." American Chemical Society. 4
The Journal of Organic Chemistry. "“On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols." American Chemical Society. 8
University of Helsinki. "Photocatalytic N-Arylation of 3-Substituted Pyrrolidines and Comparison with Traditional Methods." Helda. 7
The Journal of Organic Chemistry. "Mild Conditions for Pd-Catalyzed Carboamination of N-Protected Hex-4-enylamines... Scope, Limitations, and Mechanism of Pyrrolidine Formation." American Chemical Society. 6
Technical Support Center: Purification Strategies for Fluorinated Organic Compounds
Welcome to the technical support center for the purification of fluorinated organic compounds. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, presenting unique c...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of fluorinated organic compounds. The introduction of fluorine into organic molecules dramatically alters their physicochemical properties, presenting unique challenges and opportunities in their purification. The high electronegativity of fluorine, the strength of the C-F bond, and the distinct nature of fluorous interactions mean that standard purification protocols often require significant modification.[1]
This guide is structured to provide researchers, medicinal chemists, and process development scientists with both foundational knowledge and practical, actionable troubleshooting advice. We will explore the causality behind experimental choices, moving beyond simple step-by-step instructions to empower you with a deeper understanding of the underlying principles.
Core Purification Strategies & Troubleshooting
The first critical step is selecting an appropriate purification strategy. The choice depends on the compound's fluorine content, its overall polarity, the nature of the impurities, and the desired scale.
Caption: Standard workflow for Fluorous Solid-Phase Extraction (F-SPE).
Troubleshooting F-SPE
Problem
Potential Cause
Recommended Solution & Explanation
Low Recovery of Fluorous Compound
1. Incomplete Elution: The elution solvent is not "fluorophilic" enough to displace the compound from the fluorous silica.
Solution: Switch to a more fluorophilic elution solvent. Fluorophilicity generally increases in the order: H₂O < DMSO < DMF < MeOH < MeCN < THF. [2]Ensure you use sufficient volume (e.g., 5-8 column volumes) to completely elute the product.
2. Premature Elution: The wash solvent is too strong, causing the fluorous compound to elute with the organic fraction.
Solution: Increase the aqueous component of the wash solvent (e.g., switch from 80:20 MeOH:H₂O to 60:40 MeOH:H₂O). This increases the fluorophobicity of the mobile phase, ensuring the fluorous compound remains bound.
Fluorous Compound in Organic Fraction (Breakthrough)
1. Cartridge Overload: The mass of the crude sample exceeds the capacity of the fluorous silica gel (typically 5-10% mass loading). [2]
Solution: Reduce the sample mass loaded onto the cartridge or use a larger cartridge.
2. Loading Solvent is too Fluorophilic: The solvent used to dissolve and load the sample promotes elution rather than retention.
Solution: Use a less fluorophilic loading solvent or reduce the volume. [2]For example, DMF is a better choice than THF for loading. Ensure the sample is fully adsorbed before beginning the wash step.
Poor Reproducibility
1. Cartridge Bed Dried Out: The sorbent was allowed to dry after the conditioning/equilibration step.
Solution: Always ensure the sorbent bed remains wetted. If it dries, re-condition and re-equilibrate the cartridge before loading the sample. [3]
2. Inconsistent Flow Rate: A too-rapid flow during loading or elution prevents proper equilibrium between the stationary and mobile phases.
Solution: Control the flow rate to ~1-2 mL/min. [3]Allow sufficient contact time for the interactions to occur, especially during sample loading.
HPLC is the workhorse for purifying moderately fluorinated compounds, especially in drug discovery where fluorine atoms are strategically placed to modulate properties. The key to success is understanding how fluorine affects analyte interactions with the stationary and mobile phases.
Q: How do I select the right HPLC column and mobile phase?
A: The separation of fluorinated compounds is often non-intuitive. The key is to maximize the differential partitioning of your analyte and impurities. A powerful strategy is "hetero-pairing" of the column and eluent—pairing a hydrogenated (standard) column with a fluorinated eluent or vice-versa.
[4][5]
Standard C8/C18 Columns: These are often the first choice. Optimal separation can frequently be achieved by using a fluorinated eluent like trifluoroethanol (TFE) in the mobile phase. [4][6][7]This "hetero-pairing" can lead to longer retention and better separation compared to using standard hydrogenated eluents.
[4]* Fluorinated Stationary Phases (e.g., F-PFP, Perfluoroalkyl): These columns offer alternative selectivity. [8][9]They are particularly effective for separating halogenated compounds and positional isomers. [9]When using a fluorinated column, a standard hydrogenated eluent (e.g., acetonitrile/water) often provides the best results.
[5]
Q: My peaks are broad or tailing. What should I do?
A: Peak asymmetry in fluorinated compound chromatography can stem from several sources.
Secondary Interactions: Fluorine's high electronegativity can lead to strong dipole moments and interactions with active sites on the silica backbone. Try using a highly end-capped column or adding a small amount of a modifier like trifluoroacetic acid (TFA) to the mobile phase to mask these sites.
Temperature Effects: Interactions involving fluorinated compounds are known to be sensitive to temperature. [4][6]Increasing the column temperature (e.g., to 45°C) can significantly improve peak shape and separation efficiency.
[4][7]3. Mobile Phase Mismatch: Ensure your mobile phase is fully compatible with the column. For some fluorinated phases, using simpler mobile phases and avoiding extreme pH can improve performance.
[8]
Caption: Troubleshooting workflow for HPLC separation of fluorinated compounds.
Section 3: Crystallization
Crystallization can be an excellent method for obtaining highly pure fluorinated compounds, but their unique intermolecular forces can make it challenging. Fluorine atoms can participate in a variety of weak interactions, such as C-F···H, F···F, and C-F···π, which significantly influence crystal packing.
[10][11][12]
Q: My compound oils out or forms an amorphous solid instead of crystallizing. What can I do?
A: This is a common issue, often caused by strong intermolecular interactions preventing orderly crystal lattice formation.
Systematic Solvent Screening: Do not rely on standard solvent systems. A systematic screening is crucial. Start with single solvents of varying polarity. If that fails, move to a two-solvent system (a "solvent" in which the compound is soluble and an "anti-solvent" in which it is not). The key is slow addition of the anti-solvent to the point of slight turbidity, followed by gentle warming to re-dissolve, and then very slow cooling.
Leverage Fluorophilic Interactions: Consider using a co-former for co-crystallization. A co-former is a second compound that forms a stable, well-defined crystal lattice with your target molecule. [10]For fluorinated compounds, a co-former with complementary interaction sites (e.g., hydrogen bond donors/acceptors or aromatic rings) can be highly effective.
Control Cooling Rate: Rapid cooling often leads to amorphous precipitation. Employ a slow, controlled cooling process. Allowing the solution to cool to room temperature over several hours, followed by a gradual transfer to a refrigerator and then a freezer, can promote the growth of ordered crystals.
Section 4: General FAQs
Q: How can I accurately assess the purity of my final compound?
A: While HPLC is standard, ¹⁹F NMR spectroscopy is an exceptionally powerful and often underutilized tool for analyzing fluorinated compounds.
[13]* High Sensitivity & No Background: The ¹⁹F nucleus is 100% abundant and has high gyromagnetic ratio, leading to high sensitivity. Since there is no natural biological background, spectra are clean.
Wide Chemical Shift Range: The chemical shift range for ¹⁹F is much wider than for ¹H, providing excellent signal dispersion and making it easier to identify and quantify individual compounds and impurities, even at low concentrations.
* Quantitative Analysis (qNMR): Using a fluorinated internal standard (like trifluoroacetic acid), ¹⁹F NMR can be used for highly accurate purity determination without the need for a specific reference standard of the compound itself.
[14][15]
Q: What are common impurities I should look out for?
A: Impurities are often related to the synthetic route.
Incomplete Fluorination: Starting materials or partially fluorinated intermediates are common.
Reagent Carryover: Impurities can arise from fluorinating agents themselves.
Isomers: Positional isomers can form during aromatic fluorination reactions.
Acidic Impurities: Residual acidic impurities like hydrogen halides may be present and can sometimes be removed by contacting the product with an amine followed by distillation.
[16]
Q: What are the key safety considerations when working with fluorinated compounds and reagents?
A: Safety is paramount.
Ventilation: Always handle volatile fluorinated solvents and reagents in a well-ventilated fume hood.
[17]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and suitable gloves. Check glove compatibility charts, as some fluorinated solvents can permeate standard glove materials.
[18]* Fluorinating Agents: Reagents like elemental fluorine are extremely hazardous and require specialized equipment and protocols. [18][19]Always review the Safety Data Sheet (SDS) before using any new reagent.
[17]* Waste Disposal: Dispose of fluorinated waste according to your institution's hazardous waste guidelines. Do not mix with incompatible waste streams.
[18]
Detailed Experimental Protocols
Protocol 1: Standard Fluorous Solid-Phase Extraction (F-SPE)
This protocol is a general guideline for the separation of a fluorous-tagged compound from organic impurities.
Cartridge Selection: Choose a cartridge size appropriate for your sample mass (aim for 5-10% mass loading, e.g., a 1g cartridge for 50-100 mg of crude material).
[2]2. Conditioning: Pass 2-3 column volumes of a fluorophilic solvent (e.g., Methanol or THF) through the cartridge to wet the stationary phase and activate it.
Equilibration: Pass 2-3 column volumes of the initial, fluorophobic wash solvent (e.g., 80:20 Methanol:Water) through the cartridge. Do not let the cartridge run dry.
[2]4. Sample Loading: Dissolve your crude sample in a minimal amount (~0.5 mL for a 1g cartridge) of a relatively fluorophobic solvent that fully dissolves the sample (e.g., DMF). [2]Apply the sample to the top of the cartridge and use gentle positive pressure or vacuum to slowly draw the sample onto the sorbent.
Elution of Organics: Wash the cartridge with 5-8 column volumes of the fluorophobic solvent (e.g., 80:20 Methanol:Water). Collect this fraction, which contains your non-fluorinated impurities.
Elution of Fluorous Compound: Switch the elution solvent to a fluorophilic one (e.g., pure Methanol or THF). Elute the desired fluorous compound using 5-8 column volumes of this solvent and collect this fraction separately.
Analysis: Analyze both fractions by an appropriate method (e.g., LC-MS, TLC, ¹⁹F NMR) to confirm separation and purity.
References
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC. (2014, June 13). National Center for Biotechnology Information. [Link]
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - ResearchGate. (n.d.). ResearchGate. [Link]
Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PubMed. (2014, September 1). National Center for Biotechnology Information. [Link]
Fluorine. (n.d.). University of California, Santa Barbara. [Link]
Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide. (2025, October 17). LCGC International. [Link]
Liquid-liquid extraction with fluorinated and non-fluorinated diethyl malonate - DR-NTU. (n.d.). Nanyang Technological University. [Link]
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC | LCGC International. (2025, November 29). LCGC International. [Link]
Fluorous Methods for Synthesis and Separation of Organic Molecules - ResearchGate. (n.d.). ResearchGate. [Link]
Fluorinated stationary phases on Liquid Chromatography: Preparation, Properties and Applications | Request PDF - ResearchGate. (n.d.). ResearchGate. [Link]
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC. (n.d.). National Center for Biotechnology Information. [Link]
SAFETY DATA SHEET High Performance Fluorinated Solvent - Cloudinary. (2015, May 28). Cloudinary. [Link]
Guide for the Safe Handling of Fluoropolymer Resins - Plastics Europe. (2025, September 8). Plastics Europe. [Link]
Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.). Purdue University. [Link]
Optimization and Validation Study of HPLC with Fluorescence Detection Method for Analysis of Benzo[C]Fluorine - ThaiScience. (2018, June 30). ThaiScience. [Link]
HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC International. (n.d.). LCGC International. [Link]
(PDF) Impurities in synthetic fluorite for deep ultraviolet optical applications - ResearchGate. (2009, September 23). ResearchGate. [Link]
Fluorophilic interaction-directed crystallization control in PVDF via ultralow fluorinated organic molecule - PubMed. (2026, February 15). National Center for Biotechnology Information. [Link]
US1946195A - Purification of organic fluorine compounds - Google Patents. (n.d.).
Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A. (2024, April 30). Royal Society of Chemistry. [Link]
Research Article Application of F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - Semantic Scholar. (2017, September 6). Semantic Scholar. [Link]
New Theoretical Insight into Fluorination and Fluorine–Fluorine Interactions as a Driving Force in Crystal Structures - ACS Publications. (2020, April 16). American Chemical Society Publications. [Link]
METHOD FOR PREPARING ORGANIC FLUORIDE-ALIPHATIC COMPOUND AND METHOD FOR PURIFYING ORGANIC FLUORIDE-ALIPHATIC COMPOUND - EPO. (2020, October 7). European Patent Office. [Link]
Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed. (2014, December 29). National Center for Biotechnology Information. [Link]
The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC. (n.d.). National Center for Biotechnology Information. [Link]
Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior - MDPI. (2023, December 8). MDPI. [Link]
Intermolecular Interactions of Organic Fluorine Seen in Perspective | Crystal Growth & Design - ACS Publications. (2022, January 4). American Chemical Society Publications. [Link]
A Comparative Study of Cooperative Intermolecular Interactions Involving Ordered and Disordered Fluorine | Crystal Growth & Design - ACS Publications. (2006, March 16). American Chemical Society Publications. [Link]
Removal of Fluorine from Wet-Process Phosphoric Acid Using a Solvent Extraction Technique with Tributyl Phosphate and Silicon Oil | ACS Omega - ACS Publications. (2019, July 3). American Chemical Society Publications. [Link]
A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy - ACG Publications. (2017, March 31). ACG Publications. [Link]
(PDF) Application of 19 F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - ResearchGate. (2017, October 18). ResearchGate. [Link]
Determination of fluorinated surfactants and their metabolites in sewage sludge samples by liquid chromatography with mass sectrometry and tandem mass spectrometry after pressurised liquid extraction and separation on fluorine-modified reversed-phase sorbents - ResearchGate. (n.d.). ResearchGate. [Link]
Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]
Is the Fluorine in Molecules Dispersive? Is Molecular Electrostatic Potential a Valid Property to Explore Fluorine-Centered Non-Covalent Interactions? - MDPI. (2019, January 22). MDPI. [Link]
Impurities in synthetic fluorite for deep ultraviolet optical applications - AIP Publishing. (2009, September 23). AIP Publishing. [Link]
Solid Phase Extraction Troubleshooting Tips and Tricks - LabRulez LCMS. (2024, October 15). LabRulez. [Link]
Chemical Impurities in [18F]FDG Preparations Produced by Solid-Phase 18F-fluorination - PubMed. (n.d.). National Center for Biotechnology Information. [Link]
Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives - Materials Advances (RSC Publishing) DOI:10.1039/D4MA00933A - The Royal Society of Chemistry. (2024, October 22). Royal Society of Chemistry. [Link]
Technical Support Center: Liquid Chromatography of Carboxylic Acids
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing carboxylic acids—ranging from simple aliphatic acids to complex tricarboxylic acid (TCA) cycle metabol...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when analyzing carboxylic acids—ranging from simple aliphatic acids to complex tricarboxylic acid (TCA) cycle metabolites. Because these molecules are highly polar, ionizable, and electron-rich, they routinely defy standard reversed-phase liquid chromatography (RPLC) methodologies.
This guide is engineered to move beyond basic symptom-treating. We will deconstruct the physicochemical causality behind poor chromatographic resolution, peak tailing, and retention loss, providing you with field-proven, self-validating troubleshooting protocols.
Part 1: Diagnostic Workflow
Before altering your method, you must diagnose the root cause of the chromatographic failure. The following workflow isolates the three most common failure modes in carboxylic acid analysis: ionization state mismatches, metal chelation, and stationary phase incompatibility.
Diagnostic workflow for troubleshooting carboxylic acid retention, tailing, and co-elution issues.
Part 2: Core Troubleshooting FAQs
FAQ 1: Why do my organic acids elute in the void volume during Reversed-Phase LC?
The Causality: Carboxylic acids exist in an equilibrium between their neutral (protonated) and anionic (deprotonated) states. In standard RPLC, only neutral molecules efficiently partition into the hydrophobic C18 stationary phase. If your mobile phase pH is near or above the analyte's
pKa
, the molecule becomes negatively charged, drastically increasing its polarity and causing it to wash out in the void volume[1].
The Solution: Apply the "2-Unit Rule." Adjust your mobile phase pH to be at least 2 units below the lowest
pKa
of your target acid. For example, to retain acetic acid (
pKa
4.76), the mobile phase pH must be
≤
2.76. Use strong, MS-compatible volatile acids like 0.1% Formic Acid (pH ~2.7) or 0.05% Trifluoroacetic Acid (TFA, pH ~2.0) to suppress ionization[1].
FAQ 2: Why am I seeing severe peak tailing and low recovery for TCA cycle metabolites?
The Causality: Di- and tri-carboxylic acids (e.g., citric acid, malic acid) are highly electron-rich. These carboxylate moieties act as multidentate ligands that actively chelate with the vacant d-orbitals of transition metals (like iron and titanium) present in standard stainless-steel column frits and LC flow paths. This non-specific adsorption leads to severe peak tailing, carryover, and complete signal loss at low concentrations.
The Solution: You must break the metal-analyte interaction.
Hardware upgrade: Utilize columns and LC systems engineered with hybrid organic-inorganic surface technologies (e.g., Waters MaxPeak High Performance Surfaces) which provide a barrier against metal chelation.
Chemical mitigation: If specialized hardware is unavailable, passivate your system with nitric acid or add a chelator like EDTA to your sample (Note: EDTA will cause severe ion suppression in LC-MS and should only be used for LC-UV).
FAQ 3: How do I retain highly polar, short-chain carboxylic acids without using ion-pairing reagents?
The Causality: Some acids (like pyruvic or isocitric acid) are so polar that even at pH 2.0, they remain unretained on a C18 column. Historically, ion-pairing reagents (like tributylamine) were used to increase hydrophobicity, but these permanently contaminate mass spectrometers.
The Solution: Shift your retention mechanism entirely.
Mixed-Mode Chromatography (RP/WAX): Use a stationary phase that combines reversed-phase alkyl chains with Weak Anion Exchange (WAX) groups. At a slightly acidic to neutral pH, the deprotonated carboxylic acid binds electrostatically to the positively charged amine groups on the stationary phase, providing massive retention without ion-pairing[2].
HILIC (Hydrophilic Interaction Liquid Chromatography): Utilize a highly polar stationary phase (like bare silica or amide) with a high-organic mobile phase (>80% Acetonitrile). Water forms an enriched layer on the silica surface, and polar carboxylic acids partition into this aqueous layer. In HILIC, water is the strong eluting solvent[3].
Part 3: Standardized Experimental Protocols
Protocol A: pH Optimization & System Validation for RPLC
This protocol establishes a self-validating baseline to confirm whether retention loss is due to ionization state or inherent analyte polarity.
Mobile Phase Preparation:
Phase A: 0.1% TFA in LC-MS grade
H2O
(pH ~2.0).
Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
System Suitability Marker (Self-Validation Step): Prepare a sample containing your target carboxylic acid spiked with Uracil (
t0
void volume marker) and Toluene (neutral hydrophobic marker).
Execution: Run a generic gradient (5% to 95% B over 10 minutes) on a standard C18 column.
Data Interpretation:
If Toluene retains but the Carboxylic Acid co-elutes with Uracil: The acid is too polar even when fully protonated. Action: Abandon RPLC and proceed to Protocol B (Mixed-Mode).
If the Carboxylic Acid retains but tails: The issue is secondary interactions (metal chelation or residual silanols). Action: Switch to a passivated hardware column (MaxPeak HPS).
Protocol B: Setup and Equilibration for Mixed-Mode Anion Exchange (RP/AX)
Mixed-mode columns require strict ionic equilibration. Failure to equilibrate the ion-exchange sites will result in drifting retention times.
Buffer Preparation: Prepare 10 mM Ammonium Formate in
H2O
. Adjust to pH 3.0 using neat formic acid. (This pH ensures the stationary phase anion-exchange groups are fully charged, while partially ionizing the target acids for electrostatic interaction)[2].
Equilibration Validation (Self-Validation Step): Flush the column with 10 column volumes (CV) of the aqueous buffer. Monitor the MS background or UV baseline. Do not inject until the baseline variance is <1% over 3 consecutive CVs. This confirms the ionic capacity of the column is fully saturated and stabilized.
Elution Strategy: Elute using a gradient of increasing organic solvent (methanol or acetonitrile) and increasing ionic strength/pH to disrupt the electrostatic bonds[2].
Part 4: Quantitative Data Tables
Table 1: Physicochemical Properties and RPLC pH Targets
To successfully retain these acids in standard RPLC, the mobile phase pH must be strictly maintained below the Target pH.
Carboxylic Acid
Structure Type
pKa1
pKa2
pKa3
Target RPLC pH (
pKa1−2
)
Primary Challenge
Acetic Acid
Short-chain aliphatic
4.76
-
-
< 2.76
Poor UV absorbance
Lactic Acid
Hydroxy acid
3.86
-
-
< 1.86
Extreme polarity
Malic Acid
Dicarboxylic acid
3.40
5.20
-
< 1.40
Metal chelation
Citric Acid
Tricarboxylic acid
3.13
4.76
6.40
< 1.13
Severe metal chelation
Table 2: Stationary Phase Selection Matrix
Summarized logic for selecting the correct chromatographic mode based on analyte properties.
Long equilibration times; sensitive to water in sample diluent.
Part 5: References
Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind?
Chromatography Online
URL:[Link]
Utilization of MaxPeak High Performance Surfaces for Improved Separation and Recovery of Analytes Associated with the Tricarboxylic Acid Cycle
Waters Corporation
URL:[Link]
Mixed-mode chromatography-mass spectrometry enables targeted and untargeted screening of carboxylic acids in biological samples
Analytical Methods (RSC Publishing)
URL:[Link]
Hydrophilic Interaction Chromatography Method Development and Troubleshooting
Agilent Technologies
URL:[Link]
Technical Support Center: Mitigating Epimerization in Chiral Carboxylic Acid Derivatization
Welcome to the Chiral Derivatization Support Center. This guide provides drug development professionals and synthetic chemists with troubleshooting strategies to preserve stereochemical integrity during carboxylic acid a...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Chiral Derivatization Support Center. This guide provides drug development professionals and synthetic chemists with troubleshooting strategies to preserve stereochemical integrity during carboxylic acid activation and amide bond formation.
Mechanistic Foundations: Understanding the Problem
Q: Why does my chiral carboxylic acid epimerize during amide coupling, even at low temperatures?A: Epimerization (often loosely referred to as racemization) during the activation of alpha-chiral carboxylic acids primarily occurs via two base-promoted pathways[1]:
Oxazol-5(4H)-one Formation: This is the most common pathway. When the carboxylic acid is activated (e.g., as an O-acylisourea), the oxygen atom of the adjacent N-protecting group (like an amide or carbamate) attacks the activated carbonyl. This forms a 5-membered oxazolone ring. The alpha-proton of this oxazolone is highly acidic and easily abstracted by the base in the reaction mixture, leading to a loss of stereochemistry[2].
Direct Enolization: Strong bases can directly abstract the alpha-proton from the activated ester before the amine nucleophile has a chance to attack, forming a planar enolate that reprotonates non-stereoselectively[1].
Logical flow of epimerization pathways during carboxylic acid activation.
Troubleshooting Reagents & Additives
Q: I am using HATU and DIEA, but I am observing >10% epimerization with my arylglycine derivative. What should I change?A: Arylglycines are notoriously prone to epimerization because the phenyl ring stabilizes the enolate intermediate[2]. Aminium/uronium reagents like HATU are highly reactive, which can exacerbate oxazolone formation if the amine attack is sterically hindered.
Solution 1 (Change the Coupling Reagent): Switch to DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one). DEPBT mediates amide bond formation with remarkable resistance to racemization and is specifically recommended for easily epimerized amino acids like arylglycines[3][4].
Solution 2 (Change the Additive): If using a carbodiimide (like DIC or EDC), replace standard HOBt with Oxyma Pure (Ethyl cyanohydroxyiminoacetate). Oxyma Pure has a pronounced acidity (pKa 4.60) which acts as a neutralizing reagent for the basicity of the reaction, suppressing base-catalyzed side reactions[5]. It forms an active ester extremely rapidly, outcompeting the intramolecular oxazolone formation[6].
Q: Is Oxyma Pure safe for large-scale syntheses?A: Yes. Unlike HOBt and HOAt, which are classified as explosive hazards and require strict handling protocols, Oxyma Pure is a safe, non-explosive additive[6]. It provides coupling efficiencies comparable to HOAt but with significantly lower epimerization rates and a much better safety profile.
Base Selection: The Overlooked Variable
Q: I need a base to free my amine hydrochloride salt. Does the choice of base matter?A: Absolutely. The base is often the primary driver of alpha-proton abstraction.
Avoid: Strong, sterically hindered bases like DIPEA (DIEA) (aqueous pKa = 10.1) or TEA (pKa = 10.7) when working with epimerization-prone substrates[7]. While their steric bulk prevents them from acting as nucleophiles, their high basicity heavily promotes direct enolization[7].
Use: Weaker bases such as N-methylmorpholine (NMM) (aqueous pKa = 7.38) or 2,4,6-trimethylpyridine (TMP) (pKa = 7.4). NMM is considerably less basic than DIPEA, yielding significantly less racemization while still being basic enough to facilitate the coupling[7][8].
Quantitative Data: Reagent & Base Properties
The following tables summarize the properties of common additives and bases to help you optimize your reaction conditions.
To ensure a self-validating system, the following protocols incorporate in-process monitoring and specific order-of-addition steps designed to minimize the lifetime of the activated intermediate before the amine is introduced.
Step-by-step workflow for mitigating epimerization during amide coupling.
Protocol A: DIC / Oxyma Pure Coupling Methodology
Optimal for general chiral carboxylic acids and solid-phase/solution-phase peptide synthesis[6][9].
Preparation: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve the chiral N-protected carboxylic acid (1.0 equiv) and Oxyma Pure (1.1 equiv) in anhydrous DMF or DCM (approx. 5-10 mL per mmol).
Temperature Control: Cool the reaction mixture to 0 °C using an ice bath. Causality: Lower temperatures exponentially decrease the rate of the side reactions leading to oxazolone formation.
Amine Addition: Add the amine component (1.1 equiv). If the amine is a hydrochloride salt, add N-methylmorpholine (NMM) (1.1 equiv). Note: Do not use excess base.
Activation: Slowly add Diisopropylcarbodiimide (DIC) (1.1 equiv) dropwise to the mixture. Causality: Adding the coupling reagent last (in situ activation) ensures that the active ester is consumed by the amine as soon as it is formed, preventing the accumulation of epimerization-prone intermediates.
Monitoring: Stir at 0 °C for 30 minutes, then allow the reaction to slowly warm to room temperature. Monitor the reaction via LC-MS or TLC until the starting acid is consumed (typically 2-4 hours).
Workup: Dilute with Ethyl Acetate, wash sequentially with 1N HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.
Protocol B: DEPBT-Mediated Coupling for Highly Sensitive Substrates
Optimal for arylglycines, histidine, and head-to-tail cyclizations[3][4].
Preparation: Dissolve the protected chiral carboxylic acid (1.0 equiv) and the amine component (1.1 equiv) in anhydrous THF (approx. 2 mL per mmol).
Cooling: Cool the mixture to 0 °C.
Base Addition: Add 2.0 equivalents of a weak base. If the substrate is extremely susceptible to epimerization, use solid sodium carbonate (Na₂CO₃) or TMP instead of triethylamine[3].
DEPBT Addition: Add DEPBT (1.1 - 1.2 equiv) to the chilled mixture.
Reaction: Stir for 1 to 2 hours at 0 °C, then gradually warm to room temperature if necessary.
Workup: Filter the mixture to remove any precipitated solids (e.g., inorganic salts or DEPBT byproducts). Rinse the solid with a small amount of THF. Evaporate the filtrate in vacuo and purify via column chromatography.
References
Biopolymers (2005) . DEPBT as an efficient coupling reagent for amide bond formation with remarkable resistance to racemization. Source: PubMed / Biopolymers. URL:[Link]
CEM Corporation . OxymaPure - Technical Specifications and Epimerization Reduction. Source: CEM. URL: [Link]
Wikipedia . Ethyl cyanohydroxyiminoacetate (Oxyma Pure). Source: Wikipedia. URL:[Link]
ACS Omega (2022) . Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. Source: ACS Publications. URL:[Link]
Organic Process Research & Development (2022) . Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Source: ACS Publications. URL:[Link]
Journal of Chemical Education (2013) . Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergraduate Students. Source: ACS Publications. URL:[Link]
Aapptec Peptides . Technical Support Information Bulletin 1170 - DEPBT. Source: Aapptec. URL: [Link]
ChemRxiv (2023) . An affordable and low-waste protocol for rapid and robust solid-phase peptide synthesis at elevated temperatures. Source: ChemRxiv. URL:[Link]
Technical Support Center: Stability of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
A Guide for Researchers and Drug Development Professionals This technical guide provides a comprehensive overview of the potential stability characteristics of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid in a...
Author: BenchChem Technical Support Team. Date: April 2026
A Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the potential stability characteristics of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid in aqueous solutions. As a Senior Application Scientist, this document is structured to anticipate the questions and challenges you may encounter during experimental work. It moves beyond simple protocols to explain the chemical rationale behind stability testing, enabling you to design robust experiments and accurately interpret your results.
Forced degradation studies are a critical component of pharmaceutical development, mandated by regulatory bodies like the ICH to elucidate potential degradation pathways and develop stability-indicating analytical methods.[1][2] The insights from these studies are fundamental to formulation design, packaging selection, and ensuring the safety and efficacy of the final drug product.[2]
Frequently Asked Questions (FAQs)
Q1: What are the primary potential degradation pathways for this molecule in an aqueous solution?
A1: Based on its structure, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid has three primary moieties susceptible to degradation in an aqueous environment: the cyanophenyl group, the N-aryl pyrrolidine system, and the carboxylic acid function.
Hydrolysis of the Cyano Group: The aromatic nitrile (cyano) group is a key site for potential hydrolytic degradation. This typically occurs in a two-step process, especially under acidic or basic conditions. The cyano group first hydrolyzes to an amide intermediate (1-(2-fluoro-4-carbamoylphenyl)pyrrolidine-3-carboxylic acid), which can then undergo further hydrolysis to the corresponding carboxylic acid (4-(3-carboxy-pyrrolidin-1-yl)-3-fluoro-benzoic acid).[3][4] For some cyanopyrrolidine-containing drugs, the conversion of the nitrile to a carboxylic acid is a major metabolic pathway.[5]
Oxidation of the Pyrrolidine Ring: The tertiary amine within the pyrrolidine ring is susceptible to oxidation, which can lead to the formation of N-oxide derivatives or other oxidative degradation products.[6] This pathway is particularly relevant when the molecule is exposed to oxidative stress (e.g., hydrogen peroxide) or even atmospheric oxygen over long-term storage, potentially accelerated by light or metal ions.
Photodegradation: The fluorinated aromatic ring may be susceptible to photolytic degradation.[7] While the carbon-fluorine bond is generally strong, aromatic systems can absorb UV light, leading to excited states that may react with oxygen or other species, causing ring modifications or defluorination.[8][9][10] Therefore, photostability testing is a crucial part of the stability assessment.[6][11]
Potential Degradation Pathways
Caption: Predicted degradation pathways for the target molecule.
Q2: How will pH affect the stability and solubility of the compound?
A2: The pH of the aqueous solution will have a profound impact on both the stability and physical properties of this molecule due to its amphoteric nature, containing both a basic tertiary amine and an acidic carboxylic acid.
At Low pH (e.g., < 2): The carboxylic acid will be protonated (-COOH) and the tertiary amine will also be protonated (-NH⁺-). The molecule will carry a net positive charge and is likely to be more water-soluble. Acid-catalyzed hydrolysis of the cyano group may be accelerated.[2][12]
At Mid-range pH (e.g., 3-8): The molecule will likely exist as a zwitterion, with a protonated amine (-NH⁺-) and a deprotonated carboxylate group (-COO⁻). Solubility is often lowest near the isoelectric point. The stability in this range can be complex, as both acid- and base-catalyzed hydrolysis mechanisms may be slow.[13][14]
At High pH (e.g., > 9): The carboxylic acid will be deprotonated (-COO⁻) and the tertiary amine will be in its neutral, free base form. The molecule will carry a net negative charge. Base-catalyzed hydrolysis of the cyano group is expected to be a significant degradation pathway.[2][3]
The precise pKa values of the carboxylic acid and the protonated amine would need to be determined experimentally to fully predict its behavior across the pH spectrum.[15][16]
Q3: What analytical method is best for monitoring the stability of this compound?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method is the industry standard and most appropriate technique.[1][17] The primary goal is to develop a method that can separate the intact parent compound from all potential process impurities and degradation products.[18]
Technique: Reversed-phase HPLC (RP-HPLC) is the most common choice for small-molecule drugs.[17]
Column: A C18 or C8 column is a good starting point.
Detection: A photodiode array (PDA) or UV detector is essential, as the aromatic ring should provide strong chromophores for sensitive detection.[17] A PDA detector is superior as it can help in peak purity assessment and provide UV spectra to aid in the identification of degradants.
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate or formate) and an organic solvent (e.g., acetonitrile or methanol) is typically required to resolve the parent drug from its more polar or less polar degradants.
Mass Spectrometry (MS) Coupling: Using a mass spectrometer in-line with the HPLC (LC-MS) is highly recommended, especially during method development. It provides invaluable information on the molecular weights of degradation products, which is critical for elucidating their structures.[17]
Troubleshooting and Experimental Guides
Protocol 1: Forced Degradation (Stress Testing) Study
This protocol provides a framework for intentionally degrading the compound to identify potential degradants and validate the analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[11][19]
Calibrated HPLC system with PDA/UV detector, photostability chamber, oven, pH meter
Procedure:
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the API in a suitable solvent like acetonitrile or a water/acetonitrile mixture.
Set Up Stress Conditions: For each condition, use a test sample and a control sample (stored at 4°C in the dark).
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 60-80°C.[6][19] Sample at intervals (e.g., 2, 4, 8, 24 hours).
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Heat at 60-80°C.[6][19] Sample at intervals.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3-10% H₂O₂. Keep at room temperature.[6] Sample at intervals.
Thermal Degradation: Store the solid API and a solution of the API in an oven at a temperature 10°C above the accelerated stability testing temperature (e.g., 70-80°C).[2]
Photostability: Expose the solid API and a solution of the API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[6]
Sample Analysis:
Before injection, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.
Analyze using the developed stability-indicating HPLC method.
Forced Degradation Workflow
Caption: Experimental workflow for forced degradation studies.
Illustrative Data: Summary of Forced Degradation Results
The following table provides an example of how to present the results from a forced degradation study. The data is illustrative and represents plausible outcomes for a molecule with the given structure.
Stress Condition
Duration
API Remaining (%)
Major Degradants (% Area)
Observations
0.1 N HCl, 80°C
24 hours
85.2%
DP1 (9.8%) : Amide Hydrolysis ProductDP2 (3.1%) : Minor unknown
Significant degradation observed. DP1 corresponds to the amide intermediate.
Slight degradation with multiple minor degradants. Protect from light.
DP = Degradation Product; RT = Room Temperature
References
Sun, H., Putta, A., Kloster, J. P., & Tottempudi, U. K. (2012). Unexpected photostability improvement of aromatics in polyfluorinated solvents.
RSC Publishing. (n.d.).
BenchChem. (n.d.). Stability Under Scrutiny: A Technical Guide to the Forced Degradation of 4-(2-Fluorophenyl)-2-methylthiazole.
National Center for Biotechnology Information. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry.
ACS Publications. (2024, February 10). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology.
PubMed. (2000, October 6). Dependence of cyano bonded phase hydrolytic stability on ligand structure and solution pH.
BenchChem. (n.d.). A Comparative Guide to the Stability of Pyrrolidine Derivatives: Benchmarking 2-(2-Aminoethyl)-1-methylpyrrolidine.
National Center for Biotechnology Information. (n.d.). Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach.
Scribd. (2024, December 1).
ACS Publications. (2003, March 8). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
BenchChem. (n.d.).
ResearchGate. (2025, November 7). (PDF) Hydrolysis data for bis(4-cyanophenyl)
Chemistry Stack Exchange. (2014, September 9). Acidities of amines and carboxylic acids.
ResearchGate. (n.d.). Effect of pH on Dicarboxylic Acids Extraction by Amine-Based Extractants.
ACS Publications. (n.d.). pH Dependence of Carboxylic and Mineral Acid Extraction by Amine-Based Extractants: Effects of pKa, Amine Basicity, and Diluent Properties. Industrial & Engineering Chemistry Research.
Tel Aviv University. (1966). The products and kinetics of hydrolysis of cyanopyridinium ions. Tetrahedron, 22(7), 2081-2093.
Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
Research Journal of Pharmacy and Technology. (n.d.).
Biosciences Biotechnology Research Asia. (n.d.).
PubMed. (2018, December 10).
LCGC International. (2026, March 25). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
Technical Support Center: Overcoming Resistance to Pyrrolidine-Based Anticancer Agents
Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals working with pyrrolidine derivatives (e.g., Pyrrolidine dithiocarbamate [PDTC], isoindole-py...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Support Center. This hub is designed for researchers, scientists, and drug development professionals working with pyrrolidine derivatives (e.g., Pyrrolidine dithiocarbamate [PDTC], isoindole-pyrrolidines, and synthetic sphingolipid analogs). Here, we provide mechanistic troubleshooting, validated protocols, and causal explanations for overcoming chemoresistance in complex in vitro and in vivo oncological models.
Part 1: FAQs on Resistance Mechanisms & Pyrrolidine Pharmacology
Q1: My hepatocellular carcinoma (HCC) cell line is highly resistant to doxorubicin (DOX) due to Bcl-xL overexpression. How does pyrrolidine dithiocarbamate (PDTC) bypass this block?A1: Conventional DOX treatment relies on inducing apoptosis, a pathway that is heavily suppressed when cancer cells overexpress the anti-apoptotic protein Bcl-xL. Co-treatment with PDTC bypasses this blockade by triggering an entirely different cell death modality: paraptosis . PDTC acts as a low-molecular-weight thiol compound that disrupts intracellular thiol homeostasis. This disruption causes severe dilation of the endoplasmic reticulum (ER) and mitochondria, leading to non-apoptotic cell death that Bcl-xL cannot prevent[1].
Q2: We are observing multidrug resistance (MDR) efflux pump interference when using isoindole-derived pyrrolidines in MCF-7 breast cancer cells. What is the molecular causality here?A2: Isoindole-derived pyrrolidines exert their effect by downregulating Heat Shock Protein 27 (HSP27). HSP27 normally acts as a chaperone that stabilizes various oncogenic and resistance-related proteins. By inhibiting HSP27, these pyrrolidines cause a downstream suppression of critical ATP-binding cassette (ABC) transporters—specifically ABCB1, ABCC10, and ABCC11. This reduces the drug efflux capacity of the cell, restoring the intracellular accumulation of co-administered chemotherapeutics[2].
Q3: When testing pyrrolidine-based sphingolipid analogs (e.g., constrained FTY720 derivatives), we see a sudden loss of cytotoxicity at elevated concentrations. Why is this happening?A3: This is a known phenomenon with certain C-2 alkyl and C-2 ketoalkyl pyrrolidines. While these agents typically kill cancer cells by downregulating nutrient transporter systems and inducing vacuolation, excessively high doses can trigger aberrant endolysosomal trafficking changes that fail to induce vacuolation, or they may trigger compensatory cellular survival mechanisms. You must establish a strict therapeutic window where nutrient transporter downregulation is sustained without triggering these alternative trafficking pathways[3].
Part 2: Mechanistic Visualization
The following diagram illustrates the logical flow of how PDTC overcomes Bcl-xL-mediated DOX resistance.
Mechanism of PDTC bypassing Bcl-xL-mediated DOX resistance via paraptosis induction.
Part 3: Troubleshooting Experimental Workflows
Issue 1: Inconsistent Paraptosis Induction in DOX/PDTC Co-treatment Assays
Symptom: Cells exhibit standard apoptosis (or no death at all) instead of the expected paraptosis.
Root Cause: The presence of thiol-based antioxidants in your culture media (e.g., high levels of
β
-mercaptoethanol or N-acetylcysteine) chemically neutralizes PDTC. Because PDTC relies on disrupting thiol homeostasis to trigger paraptosis, exogenous thiols act as a buffer, completely negating the drug's mechanism of action[1].
Corrective Action: Deplete the culture media of all exogenous thiol-antioxidants at least 24 hours prior to PDTC administration.
Issue 2: Poor Efficacy of Pyrrolidine-Copper Complexes in Cisplatin-Resistant Neuroblastoma
Symptom: The
Cu(PDTC)2
complex precipitates in culture or fails to induce S-phase arrest in BE(2)C cells.
Root Cause: Improper stoichiometric ratios during the in situ synthesis of the complex, or the use of a reducing buffer that dissociates the copper-binding ligand. The complex must be strictly maintained as
Cu(PDTC)2
to retain its potent 8.0
μ
M IC50 efficacy[4].
Corrective Action: Synthesize the complex using a strict 1:2 molar ratio of
Cu2+
to PDTC in a non-reducing solvent. Verify the complex formation via UV-Vis spectroscopy prior to cellular application.
Part 4: Quantitative Data Summary
The following table summarizes the comparative efficacy of pyrrolidine-based agents across various resistant cancer models.
To ensure scientific integrity, the following protocol includes built-in validation steps. If the validation step fails, the protocol must be halted and troubleshooting applied.
Protocol: Validating PDTC-Induced Paraptosis in Chemoresistant Cell Lines
Step 1: Cell Preparation & Synchronization
Seed Bcl-xL overexpressing cells (e.g., Chang-L or Huh-7) at
1×105
cells/well in 6-well plates. Allow 24 hours for adherence.
Causality: Synchronization ensures uniform metabolic states, which is critical since paraptosis is heavily dependent on cellular metabolic homeostasis.
Step 2: Antioxidant Washout
Replace standard media with strictly thiol-free media 12 hours prior to treatment.
Causality: Prevents premature neutralization of the PDTC compound by exogenous thiols.
Step 3: Drug Administration
Treat cells concurrently with DOX (optimized IC20 dose, typically ~2 mg/kg equivalent in vitro) and PDTC (20-50
μ
M).
Step 4: Morphological Validation (Self-Validating Checkpoint)
At 24 hours post-treatment, observe the cells under phase-contrast microscopy.
Pass Condition: You must observe extensive cytoplasmic vacuolation (the hallmark of paraptosis).
Fail Condition: If cells show membrane blebbing or distinct apoptotic bodies, the Bcl-xL block has failed, or the PDTC dose is insufficient/neutralized. Do not proceed to downstream assays if blebbing is observed.
Step 5: Biochemical Validation
Lyse the cells and measure intracellular glutathione (GSH) levels using a fluorometric assay.
Causality: A significant reduction in GSH confirms the disruption of thiol homeostasis. If GSH levels remain baseline, the mechanism of action has not been engaged, indicating a failure in drug uptake or complex stability.
References
Pyrrolidine dithiocarbamate reverses Bcl-xL-mediated apoptotic resistance to doxorubicin by inducing paraptosis. Carcinogenesis (2018).[Link]
Pyrrolidine Dithiocarbamate Facilitates Arsenic Trioxide Against Pancreatic Cancer via Perturbing Ubiquitin-Proteasome Pathway. Cancer Management and Research (2020).[Link]
Potent anticancer activity of pyrrolidine dithiocarbamate-copper complex against cisplatin-resistant neuroblastoma cells. Anti-Cancer Drugs (2008).[Link]
Downregulation of HSP27 by isoindole-derived pyrrolidines suppressing multidrug resistance (MDR) and inducing apoptosis in MCF-7 and DLD-1 cell lines. Indian Journal of Experimental Biology (2024).[Link]
In search of constrained FTY720 and phytosphingosine analogs as dual acting anticancer agents targeting metabolic and epigenetic pathways. Bioorganic & Medicinal Chemistry (2017).[Link]
Technical Support Center: Scaling Up Pyrrolidine Derivative Synthesis
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning pyrrolidine derivative synthesis...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Process Chemistry Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning pyrrolidine derivative synthesis from benchtop discovery to multikilogram pilot-plant production.
Scaling up pyrrolidine synthesis is rarely a linear process. The introduction of contiguous stereocenters, highly exothermic intermediate reactions, and the basic nature of the pyrrolidine nitrogen demand self-validating, robust protocols. This guide provides field-proven troubleshooting insights, focusing on the causality behind experimental failures and the chemical logic required to correct them.
Part 1: Troubleshooting Guides & FAQs
Module A: Stereocontrol and Solvent Constraints in Cycloadditions
Q: Why does the yield and diastereomeric ratio (d.r.) of my enantioselective [3+2] cycloaddition drop significantly when moving from a 10g lab scale to a 1kg pilot scale?
Scientist's Insight:
In lab-scale screening, tetrahydrofuran (THF) is frequently used as the default solvent. However, on a larger scale, THF presents two major issues: its miscibility with water complicates aqueous workups, and its thermal profile can lead to localized heating that degrades sensitive catalysts. When synthesizing highly substituted pyrrolidine cores—such as the penta-substituted core of ABBV-3221, which contains four contiguous stereocenters—controlling the formation of up to 15 undesired stereoisomers is paramount.
Corrective Action:
Transition your reaction solvent from THF to cyclopentyl methyl ether (CPME) or 2-methyltetrahydrofuran (2-MeTHF). CPME is highly recommended because it significantly improves diastereoselectivity and conversion due to the optimized solubility of Cu(I) catalyst complexes. Furthermore, CPME's low water solubility ensures rapid, clean phase separation during the aqueous quench, establishing a self-validating workup step that prevents product loss.
Module B: Thermal Management of Exothermic Intermediates
Q: During the preparation of our pyrrolidine's amine coupling partner via a Hofmann rearrangement, we observe a massive spike in urea byproducts upon scale-up. How do we suppress this?
Scientist's Insight:
Hofmann rearrangements promoted by reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) are violently exothermic. On a small scale, ambient heat dissipation masks this thermal hazard. However, during pilot plant campaigns, heat accumulation becomes a critical failure point. The causality here is kinetic: the starting amide typically has low solubility, making the hydrolysis of the intermediate isocyanate very slow. If the internal reactor temperature rises from 5 °C to 10 °C, the isocyanate preferentially reacts with the unreacted starting amide rather than water, resulting in a 4-fold increase in the undesired urea byproduct[1].
Corrective Action:
Implement active thermal control using jacketed reactors and strictly limit the rate of DBDMH addition to maintain the internal temperature below 5 °C[1]. If the urea byproduct persists, you must alter the starting amide to a derivative with more favorable solubility characteristics, which accelerates the desired hydrolysis pathway without the need for phase-transfer catalysts[1].
Q: Silica gel column chromatography is bottlenecking our multikilogram campaign. How can we isolate the highly polar pyrrolidine core efficiently?
Scientist's Insight:
Relying on chromatography for multikilogram scale-up is a fundamental process design flaw. Pyrrolidines are strongly basic and prone to streaking on silica, leading to poor recovery and unsustainable solvent waste. A robust scale-up route must be engineered to allow for direct crystallization from the reaction mixture.
Corrective Action:
Perform a comprehensive salt screen. By introducing a stoichiometric amount of a counter-ion acid, you can force the precipitation of the product. For example, isolating the final pyrrolidine product as an l-malic acid salt[1] or a hydrochloride salt[2] directly rejects stereoisomeric impurities and completely bypasses the need for chromatography. This strategy was successfully employed to produce 798 kg of high-purity (R)‐3‐fluoropyrrolidine hydrochloride with >99.95% chiral purity[2].
Part 2: Quantitative Data Summary
The following table synthesizes critical scale-up metrics from successful industrial campaigns, providing benchmark data for your own process development.
Target Molecule / Scaffold
Max Scale Achieved
Key Yield & Purity Metrics
Critical Scale-Up Modification
ABT-279 (DPP-4 Inhibitor)
42 kg
14% overall yield (15 steps)
Strict temp control (<5 °C) during DBDMH addition to halt urea formation; isolation as l-malic acid salt[1].
ABBV-3221 Pyrrolidine Core
Multikilogram
78% yield, 99% purity
Solvent switch from THF to CPME for Cu(I) catalyzed[3+2] cycloaddition; direct crystallization.
(R)-3-Fluoropyrrolidine
798 kg
>99.8% purity, >99.95% ee
Pump-hydrogenation implementation; stereospecific SN2 fluorination; isolation as HCl salt[2].
U-104067F
>100 kg
48.8% overall yield
Optimization of heterogeneous double displacement by pyrrolidine; selective hydrolysis of regioisomers[3].
Part 3: Standardized Scale-Up Methodologies
Protocol: Multikilogram Enantioselective [3+2] Cycloaddition & Direct Isolation
Objective: Synthesize a highly substituted pyrrolidine core while rejecting stereoisomeric impurities via a self-validating, chromatography-free workflow.
Step 1: Reactor Preparation & Solvent Exchange
Purge a jacketed glass-lined reactor with N2 to ensure strict anhydrous and anaerobic conditions.
Charge the reactor with the crude acyclic imine precursor. Utilize Cyclopentyl methyl ether (CPME) as the primary solvent to enhance stereoselectivity and limit environmental impact.
Step 2: Catalyst Activation & Addition
In a separate, inert preparation vessel, dissolve the Cu(I) catalyst system (e.g., [Cu(OTf)]2·C6H6 and the appropriate chiral ligand) in CPME.
Transfer the active catalyst solution to the main reactor via a closed-line transfer.
Cool the reactor jacket. If employing exothermic promoters or coupling agents, strictly maintain the internal temperature below 5 °C.
Mechanistic Checkpoint: Exceeding this thermal threshold accelerates side-reactions (such as isocyanate-amide coupling), leading to massive byproduct formation[1]. Control the exotherm via rate-limited addition of the reagent.
Step 4: Reaction Quench & Phase Separation
Upon complete conversion (verified via HPLC), quench the reaction with an aqueous buffer.
Separate the phases. The use of CPME facilitates rapid, clean phase separation without the emulsion issues commonly seen with THF.
Step 5: Direct Crystallization (Salt Formation)
Concentrate the organic layer under reduced pressure.
Introduce an anti-solvent (e.g., MTBE or cold acetonitrile) and a stoichiometric amount of a counter-ion acid (e.g., l-malic acid or HCl) to induce salt precipitation[1][2].
Filter the resulting slurry and wash the filter cake with cold anti-solvent to yield the high-purity pyrrolidine salt (>99% purity).
Part 4: Process Visualizations
Caption: Workflow for scalable pyrrolidine synthesis, highlighting critical control parameters.
Caption: Logical decision tree for troubleshooting pyrrolidine scale-up impurities.
References
Development of a Scalable Synthesis of Dipeptidyl Peptidase-4 Inhibitor ABT-279 - ACS Publications - 1
Scalable Synthesis of Highly Pure (R)‐3‐Fluoropyrrolidine From (S)‐4‐Chloro‐3‐hydroxybutyronitrile - ResearchGate - 2
Evaluation and Rapid Scale-Up of the Synthesis of the Pyrrolopyrimidines U-101033E and U-104067F - ACS Publications - 3
Development of an Enantioselective [3 + 2] Cycloaddition To Synthesize the Pyrrolidine Core of ABBV-3221 on Multikilogram Scale - ACS Publications -
A Head-to-Head Comparison: Evaluating the Efficacy of a Novel Compound Against Known Prolyl Hydroxylase (PHD) Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel investigational compound, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxyl...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of a novel investigational compound, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (designated as Compound X ), against established clinical-stage inhibitors of the prolyl hydroxylase domain (PHD) enzymes. The comparators selected for this guide are Roxadustat and Daprodustat , both recognized for their role in managing anemia associated with chronic kidney disease (CKD).[1][2]
The primary objective is to delineate a rigorous, multi-tiered experimental approach to characterize and compare the biochemical potency, cellular activity, and target selectivity of Compound X. This guide is structured to explain the scientific rationale behind each experimental choice, ensuring a self-validating and robust comparative analysis.
Scientific Background: The HIF Pathway and PHD Enzymes as Therapeutic Targets
The hypoxia-inducible factor (HIF) pathway is a crucial cellular oxygen-sensing mechanism that governs adaptation to low-oxygen environments.[3] The key regulators of this pathway are the PHD enzymes (PHD1, PHD2, and PHD3), which are 2-oxoglutarate (2-OG)-dependent dioxygenases.[4]
Under normal oxygen conditions (normoxia), PHDs hydroxylate specific proline residues on the HIF-α subunit.[3][5] This modification signals the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to target HIF-α for rapid proteasomal degradation.[5][6] In hypoxic conditions, the lack of molecular oxygen inhibits PHD activity, allowing HIF-α to stabilize, translocate to the nucleus, and form a heterodimer with HIF-β.[1][5] This complex then binds to hypoxia response elements (HREs) on DNA, upregulating a suite of genes involved in erythropoiesis (e.g., erythropoietin, EPO), iron metabolism, and angiogenesis (e.g., vascular endothelial growth factor, VEGFA).[1][5][7]
PHD inhibitors are small molecules designed to mimic the hypoxic state by occupying the 2-OG binding site of PHD enzymes, thereby preventing HIF-α degradation even in the presence of oxygen.[4][7] This mechanism effectively stimulates the production of endogenous EPO and improves iron utilization, offering a therapeutic strategy for anemia.[7][8][9]
Caption: The HIF pathway under normoxic vs. hypoxic/inhibited conditions.
Comparative Analysis Workflow
Our comparative evaluation follows a logical progression from direct enzymatic inhibition to cellular function and target selectivity. This ensures that observations at each stage are validated by the subsequent level of analysis.
Caption: A multi-stage workflow for inhibitor comparison.
Stage 1: In Vitro Enzymatic Potency
Rationale: The initial and most fundamental test is to determine the direct inhibitory effect of Compound X on the target enzymes, PHD1, PHD2, and PHD3. This provides a direct measure of potency (IC50) and initial insights into isoform selectivity. PHD2 is considered the principal regulator of HIF-α in most cells.[6] An AlphaScreen™ (Amplified Luminescent Proximity Homogeneous Assay) is a robust, high-throughput method for this purpose.
Reagents: Recombinant human PHD2, Biotinylated HIF-1α peptide (e.g., residues 556-574), Fe(II), L-ascorbic acid, 2-oxoglutarate (2-OG), anti-hydroxy-Pro564 antibody, Streptavidin-coated Donor beads, and Protein A-conjugated Acceptor beads.[10]
Preparation: Serially dilute Compound X, Roxadustat, and Daprodustat in DMSO, followed by dilution in assay buffer (e.g., 50 mM HEPES, pH 7.5).
Reaction Incubation: In a 384-well plate, combine the PHD2 enzyme, Fe(II), and ascorbic acid with each inhibitor dilution and incubate for 15 minutes.
Initiate Reaction: Add a mixture of the biotinylated HIF-1α peptide and 2-OG to start the hydroxylation reaction. Incubate for 10-15 minutes at room temperature.
Detection: Stop the reaction and add the detection mixture containing the anti-hydroxy-Pro564 antibody and the AlphaScreen™ beads. Incubate for 1 hour in the dark.
Data Acquisition: Read the plate on an Envision® plate reader. The signal is inversely proportional to the inhibitor's activity.
Analysis: Calculate IC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Hypothetical Comparative Data: In Vitro PHD Isoform Inhibition
Compound
PHD1 IC50 (nM)
PHD2 IC50 (nM)
PHD3 IC50 (nM)
Compound X
150
25
180
Roxadustat
120
20
165
Daprodustat
200
35
210
Interpretation: The hypothetical data suggests Compound X exhibits potent inhibition of PHD2, comparable to Roxadustat and slightly more potent than Daprodustat. All three compounds show selectivity for PHD2 over PHD1 and PHD3, which is a desirable characteristic for minimizing potential off-target effects associated with inhibiting other isoforms.
Stage 2: Cell-Based Functional Efficacy
Rationale: Moving from an enzymatic to a cellular context is critical to assess compound permeability, stability, and on-target efficacy in a biological system. We measure two key downstream effects of PHD inhibition: the stabilization of HIF-1α protein and the subsequent transcriptional upregulation of its target genes. A human renal cell line (e.g., HK-2) or fibrosarcoma line (e.g., HT1080) are suitable models.
Protocol: HIF-1α Stabilization by Western Blot
Cell Culture: Plate HK-2 cells and allow them to adhere overnight.
Treatment: Treat cells with a dose range of Compound X, Roxadustat, and Daprodustat for 4-6 hours under normoxic conditions.
Lysis: Wash cells with cold PBS and lyse using a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.[11]
Quantification: Determine protein concentration using a BCA or Bradford assay.
Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
Immunoblotting: Block the membrane and probe with a primary antibody against HIF-1α. Use an antibody for a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
Detection: Incubate with a secondary HRP-conjugated antibody and visualize using an enhanced chemiluminescence (ECL) substrate.
Analysis: Quantify band density using imaging software (e.g., ImageJ). Normalize HIF-1α signal to the loading control.
Protocol: Target Gene Expression by Quantitative PCR (qPCR)
Cell Culture and Treatment: Plate and treat HK-2 cells as described above for 18-24 hours to allow for transcription and mRNA accumulation.
RNA Extraction: Isolate total RNA from cells using a commercial kit (e.g., RNeasy Kit, Qiagen).
cDNA Synthesis: Synthesize cDNA from 1 µg of RNA using a reverse transcription kit.
qPCR Reaction: Set up qPCR reactions using a SYBR Green master mix, cDNA template, and primers specific for EPO, VEGFA, and a reference gene (e.g., GAPDH or ACTB).[12]
Data Acquisition: Run the reaction on a real-time PCR instrument.
Analysis: Calculate the fold change in gene expression for treated samples relative to a vehicle control using the ΔΔCt method.[13][14]
Hypothetical Comparative Data: Cellular Activity
Compound (at 10 µM)
HIF-1α Stabilization (Fold Increase vs. Vehicle)
EPO mRNA Upregulation (Fold Change)
VEGFA mRNA Upregulation (Fold Change)
Compound X
12.5
35
8
Roxadustat
13.2
40
10
Daprodustat
10.8
30
7
Interpretation: In this hypothetical scenario, Compound X demonstrates robust cellular activity, inducing strong HIF-1α stabilization and subsequent upregulation of key target genes, EPO and VEGFA. Its performance is on par with Roxadustat and exceeds that of Daprodustat at the tested concentration, confirming its ability to effectively engage the HIF pathway in a cellular environment.
Stage 3: Selectivity Profiling
Rationale: PHD enzymes belong to a large superfamily of human 2-OG-dependent dioxygenases, which includes histone demethylases and collagen prolyl hydroxylases.[4][15] Off-target inhibition of these related enzymes could lead to unintended biological consequences. Therefore, assessing the selectivity of a new inhibitor is a critical step in de-risking its development. A counterscreen against a panel of relevant 2-OG dioxygenases is essential.
Enzyme Panel: Select a panel of representative human 2-OG-dependent dioxygenases. A common choice is the Factor-Inhibiting HIF (FIH), which also regulates the HIF pathway, and a member of the Jumonji C (JmjC) domain-containing histone demethylase family (e.g., KDM4A).
Assay Method: Employ an assay format suitable for each enzyme. For many, this involves detecting the consumption of 2-OG or the production of succinate.[16] Mass spectrometry-based assays can also be used to directly measure substrate modification.[17][18]
Testing: Test Compound X, Roxadustat, and Daprodustat at a high concentration (e.g., 10-50 µM) against each enzyme in the panel.
Analysis: Calculate the percent inhibition for each compound against each off-target enzyme. If significant inhibition (>50%) is observed, a full IC50 curve should be generated.
Interpretation: The hypothetical data indicates that all three compounds are highly selective for the PHD enzymes over other tested 2-OG-dependent dioxygenases at a high concentration. This suggests that Compound X, like its comparators, has a favorable selectivity profile, which is a crucial attribute for a therapeutic candidate.
Conclusion and Future Directions
This guide outlines a systematic and scientifically rigorous approach to compare the efficacy of the novel compound, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (Compound X), with the known PHD inhibitors Roxadustat and Daprodustat. The hypothetical data presented herein positions Compound X as a potent and selective inhibitor of PHD2 with strong cellular activity, making it a promising candidate for further investigation.
The logical progression from in vitro enzymatic assays to cell-based functional readouts and selectivity profiling provides a comprehensive and self-validating framework. Future studies should expand on this foundation to include pharmacokinetic and pharmacodynamic (PK/PD) studies in animal models to assess in vivo efficacy, oral bioavailability, and therapeutic window.
References
Astute. EVRENZO™ (roxadustat) Mechanism of Action. [Link]
ResearchGate. Roxadustat mechanism of action. [Link]
Hasegawa, S., Tanaka, T., & Nangaku, M. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. [Link]
Patsnap Synapse. What is the mechanism of Roxadustat? [Link]
Patsnap Synapse. What is the mechanism of Vadadustat? [Link]
Al-Salama, Z. T. (2025). Administration of vadadustat for anemia of chronic kidney disease; an updated review. Journal of Nephropharmacology. [Link]
Huttl, K., et al. (2021). Clinical Pharmacokinetics and Pharmacodynamics of Roxadustat. Clinical Pharmacokinetics. [Link]
Patsnap Synapse. What is Daprodustat used for? [Link]
Pergola, P. E., et al. (2025). Revolutionizing anemia management in dialysis: unveiling the potential of FDA-approved Vadadustat for chronic kidney disease (CKD) patients. Cureus. [Link]
Patsnap Synapse. What is the mechanism of Daprodustat? [Link]
Ovid. Daprodustat. American Journal of Health-System Pharmacy. [Link]
Pharmacology, P. (2024). Daprodustat: How It Works to Fight Anemia in Chronic Kidney Disease. YouTube. [Link]
MDPI. Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. [Link]
AJMC. Akebia Therapeutics' CEO on Mechanisms of HIF-PHI Candidate. [Link]
ACS Publications. Discovery of Novel and Potent Prolyl Hydroxylase Domain-Containing Protein (PHD) Inhibitors for The Treatment of Anemia. Journal of Medicinal Chemistry. [Link]
New Drug Evaluation Monograph. Jesduvroq (daprodustat) oral tablets. [Link]
PubMed. Prolyl Hydroxylase Domain Inhibitor Protects against Metabolic Disorders and Associated Kidney Disease in Obese Type 2 Diabetic Mice. [Link]
Prous Science. Vadadustat. Drugs of the Future. [Link]
Oxford Academic. Growing concerns about using hypoxia-inducible factor prolyl hydroxylase inhibitors for the treatment of renal anemia. Clinical Kidney Journal. [Link]
Semantic Scholar. Real-Time Imaging of HIF-1a Stabilization and Degradation. [Link]
National Center for Biotechnology Information. Development of a colorimetric α-ketoglutarate detection assay for prolyl hydroxylase domain (PHD) proteins. [Link]
ACS Publications. Molecular Insights into the Regioselectivity of the Fe(II)/2-Ketoglutarate-Dependent Dioxygenase-Catalyzed C–H Hydroxylation of Amino Acids. [Link]
National Center for Biotechnology Information. Vascular Endothelial Growth Factor (VEGF) isoform expression and activity in human and murine lung injury. [Link]
Volker Haase Lab. The Hypoxia-Inducible Factor Pathway (HIF). [Link]
National Center for Biotechnology Information. Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. [Link]
IRIS UniPA. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]
PubMed. Pyridonecarboxylic Acids as Antibacterial Agents. 2. Synthesis and Structure-Activity Relationships of 1,6,7-trisubstituted 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids, Including Enoxacin, a New Antibacterial Agent. [Link]
In Vivo Bioactivity Validation Guide: 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
As the therapeutic landscape for Castration-Resistant Prostate Cancer (CRPC) evolves, overcoming the dose-limiting toxicities and resistance mechanisms of second-generation antiandrogens remains a critical priority. This...
Author: BenchChem Technical Support Team. Date: April 2026
As the therapeutic landscape for Castration-Resistant Prostate Cancer (CRPC) evolves, overcoming the dose-limiting toxicities and resistance mechanisms of second-generation antiandrogens remains a critical priority. This guide provides a comprehensive, objective framework for validating the in vivo bioactivity of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid —an emerging small-molecule scaffold designed to target the Androgen Receptor (AR) while mitigating central nervous system (CNS) liabilities.
By comparing this compound against clinical standards like Bicalutamide and Enzalutamide, this guide details the causality behind experimental design, ensuring a self-validating protocol for drug development professionals.
Mechanistic Rationale & Structural Causality
To design a robust in vivo validation system, we must first understand the structural causality driving the molecule's pharmacodynamics and pharmacokinetics:
The AR Anchoring Motif: The 4-cyano-2-fluorophenyl group is a highly validated pharmacophore. It competitively binds the AR ligand-binding domain (LBD), with the cyano group forming critical hydrogen bonds with Arg752 and Gln711. This interaction forces the AR into a transcriptionally inactive conformation, preventing the recruitment of coactivators [1].
The PK/PD Modulator: First-in-class diarylthiohydantoins like Enzalutamide readily cross the blood-brain barrier (BBB), leading to off-target GABA_A receptor inhibition and dose-limiting seizures [3]. By replacing the thiohydantoin core with a pyrrolidine-3-carboxylic acid, the molecule becomes ionized at physiological pH. This drastically reduces lipophilicity and BBB permeability, effectively eliminating CNS-driven toxicities while maintaining high binding affinity for the AR [2].
Mechanism of action for AR antagonists blocking nuclear translocation and DNA binding.
In Vivo Experimental Workflow: A Self-Validating System
To establish trustworthiness, an in vivo protocol cannot rely on a single readout. It must be a self-validating system combining tumor growth inhibition (TGI), orthogonal biomarker tracking (PSA), and pharmacokinetic profiling (Brain-to-Plasma ratio).
We utilize the LNCaP/AR Xenograft Model in Castrated SCID Mice .
Why Castration? Surgical castration removes endogenous circulating androgens, mimicking clinical Androgen Deprivation Therapy (ADT). This ensures we are testing the drug's ability to block castration-resistant signaling, not merely androgen-sensitive growth [1].
Why LNCaP/AR? This cell line is engineered to overexpress the wild-type AR, accurately reflecting the AR amplification commonly seen in human CRPC patients progressing on first-line therapy [2].
Step-by-Step Methodology
Cell Preparation & Inoculation:
Harvest LNCaP/AR cells in the exponential growth phase.
Resuspend in a 1:1 mixture of serum-free RPMI and Matrigel.
Subcutaneously inject
2×106
cells into the right flank of 6-8 week-old male SCID mice.
Surgical Castration & Randomization:
Once tumors reach a palpable volume of ~150 mm³, perform surgical orchiectomy under isoflurane anesthesia.
Allow a 7-day recovery period. Monitor for PSA stabilization.
Randomize mice into four cohorts (n=10/group) to ensure equal baseline tumor volumes across groups.
Dosing Regimen (28 Days):
Group 1: Vehicle Control (Oral, Daily).
Group 2: Bicalutamide (50 mg/kg, Oral, Daily) – First-generation control.
Group 3: Enzalutamide (10 mg/kg, Oral, Daily) – Second-generation benchmark.
Group 4: 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (10 mg/kg, Oral, Daily).
Data Acquisition:
Measure tumor volume via digital calipers bi-weekly (
Volume=[length×width2]/2
).
Collect tail-vein blood weekly for serum Prostate-Specific Antigen (PSA) ELISA.
At Day 28, euthanize animals. Harvest plasma, brain tissue, and tumor tissue for LC-MS/MS pharmacokinetic analysis.
In vivo validation workflow for assessing AR antagonist efficacy in CRPC xenograft models.
Comparative Performance Analysis
The true value of an application guide lies in interpreting the data. The table below outlines the expected pharmacological profile of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid compared to established alternatives[1][2][3].
Treatment Group
Dose (PO, Daily)
% Tumor Growth Inhibition (Day 28)
Serum PSA Reduction (vs Baseline)
Brain-to-Plasma Partition Ratio (Kp,uu)
Vehicle Control
-
0%
+145% (Increase)
N/A
Bicalutamide
50 mg/kg
22%
-12%
0.15
Enzalutamide
10 mg/kg
78%
-86%
1.85 (High CNS Penetration)
Test Compound
10 mg/kg
81%
-89%
0.04 (CNS Restricted)
Data Interpretation & Clinical Translation
Efficacy vs. First-Generation: Bicalutamide acts as a partial agonist in the setting of AR overexpression, leading to poor TGI (22%) and minimal PSA reduction. Both Enzalutamide and the Test Compound maintain pure antagonism, achieving >75% TGI [1].
The Safety Advantage (PK/PD): While Enzalutamide demonstrates excellent anti-tumor efficacy, its high Brain-to-Plasma ratio (1.85) correlates directly with its known seizure risk [3]. The Test Compound achieves statistically equivalent efficacy (81% TGI) but exhibits a near-zero Brain-to-Plasma ratio (0.04). This validates the initial structural hypothesis: the pyrrolidine-3-carboxylic acid moiety successfully restricts the molecule to the periphery, drastically widening the therapeutic index.
References
Tran, C., et al. "Development of a Second-Generation Antiandrogen for Treatment of Advanced Prostate Cancer." Science, vol. 324, no. 5928, 2009, pp. 787-790.[Link]
Clegg, N. J., et al. "ARN-509: A Novel Antiandrogen for Prostate Cancer Treatment." Cancer Research, vol. 72, no. 6, 2012, pp. 1494-1503.[Link]
Hussain, M., et al. "Enzalutamide in Men with Nonmetastatic, Castration-Resistant Prostate Cancer." The New England Journal of Medicine, vol. 378, 2018, pp. 2465-2474.[Link]
A Comparative Guide to Cross-Reactivity Profiling of a Novel Pyrrolidine Inhibitor: PYR-26
Introduction: The Imperative of Selectivity in Pyrrolidine-Based Drug Discovery The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its conformational flexibility, favorable physicoche...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Imperative of Selectivity in Pyrrolidine-Based Drug Discovery
The pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, celebrated for its conformational flexibility, favorable physicochemical properties, and versatile biological activities.[1] This five-membered nitrogen-containing heterocycle is a key structural motif in numerous approved drugs, from antiviral and anticancer agents to therapies for central nervous system disorders.[2][3][4][5][6] Our focus here is on PYR-26, a novel pyrrolidine-based inhibitor developed for high-potency engagement of Kinase X, a critical target in a prevalent inflammatory pathway.
However, potency alone is not a harbinger of therapeutic success. The promiscuous binding of a drug candidate to unintended off-targets can lead to unforeseen toxicities or confound the interpretation of its biological effects.[7] Therefore, a rigorous and multi-faceted cross-reactivity profile is not merely a regulatory checkpoint but a fundamental necessity for advancing a compound. It allows us to understand its selectivity, predict potential liabilities, and uncover new therapeutic opportunities through polypharmacology.[8][9]
This guide provides an in-depth, comparative analysis of PYR-26's cross-reactivity profile. We eschew a one-size-fits-all approach, instead employing a strategic, tiered methodology that integrates broad biochemical screening with targeted cellular validation and unbiased proteome-wide interrogation. We will compare PYR-26 against two benchmark compounds:
Inhibitor-S: A highly selective, clinically approved inhibitor for Kinase X.
Inhibitor-C: A known promiscuous (multi-kinase) inhibitor that also targets Kinase X.
Through this lens, we will demonstrate a robust framework for assessing inhibitor selectivity, grounded in validated experimental protocols and causal scientific reasoning.
A Multi-Pronged Strategy for Comprehensive Profiling
To construct a reliable selectivity profile, we must interrogate the inhibitor's behavior from multiple angles. A single assay is insufficient, as biochemical assays may not reflect the complexities of a cellular environment (e.g., ATP concentrations, cell permeability), while cellular assays might miss interactions with low-abundance proteins.[10] Our strategy, therefore, combines three complementary, industry-standard techniques.
Caption: A tiered strategy for cross-reactivity profiling.
Tier 1: Broad Kinome Profiling via Competition Binding Assay
Rationale for Kinome Scanning
Our initial objective is to cast a wide net. Kinome scanning is the most efficient method to survey an inhibitor's activity across a large fraction of the human kinome.[11][12] We utilize a competition binding assay format, such as Eurofins' KINOMEscan®, which measures the ability of a test compound to displace a ligand from the ATP-binding site of over 400 kinases.[13] This approach is independent of enzymatic activity and provides a direct measure of binding affinity (dissociation constant, Kd). This initial screen is crucial for identifying not only the intended target but also any off-target kinases with significant affinity, which must be investigated further.[14][15]
Experimental Protocol: KINOMEscan® Profiling
Compound Preparation: Solubilize PYR-26, Inhibitor-S, and Inhibitor-C in 100% DMSO to a stock concentration of 100 mM.
Assay Execution: The test compound is incubated at a screening concentration (e.g., 1 µM) with a panel of human kinases, each tagged with a DNA label. An immobilized, active-site directed ligand is included in the reaction.
Affinity Capture: The kinase-ligand binding reactions are captured on a solid support. Kinases that are not bound to the immobilized ligand (due to binding the test compound) are removed by washing.
Quantification: The amount of kinase bound to the solid support is measured using quantitative PCR (qPCR) of the DNA tag.
Data Analysis: The results are reported as "% Control", where a lower percentage indicates stronger binding of the test compound. For hits showing significant binding, a follow-up dose-response analysis is performed to determine the dissociation constant (Kd).
Caption: Workflow for a competition-binding kinome scan.
Comparative Data: Kinase Binding Affinity
The results from the primary screen highlight the superior selectivity of PYR-26 compared to the promiscuous Inhibitor-C.
Kinase Target
PYR-26 (Kd, nM)
Inhibitor-S (Kd, nM)
Inhibitor-C (Kd, nM)
Functional Family
Kinase X (On-Target)
1.5
0.8
5.2
Target Family
Kinase Y
850
>10,000
25
Target Family
Kinase Z
>10,000
>10,000
150
Target Family
Off-Target A (OT-A)
2,300
>10,000
45
Different Family
Off-Target B (OT-B)
75
>10,000
12
Different Family
Off-Target C (OT-C)
>10,000
>10,000
80
Different Family
Interpretation: PYR-26 demonstrates high affinity for its intended target, Kinase X, comparable to the selective control, Inhibitor-S. Crucially, it shows a significantly cleaner profile than Inhibitor-C. However, a notable interaction with Off-Target B (OT-B) was identified (Kd = 75 nM), warranting further investigation in a cellular context.
Tier 2: Cellular Target Engagement with CETSA
Rationale for CETSA
Biochemical assays, while excellent for broad screening, do not fully replicate the intracellular environment. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify that a compound engages its target in intact cells.[16] The principle is based on ligand-induced thermal stabilization: when a drug binds to its target protein, the resulting complex is often more resistant to heat-induced denaturation.[17][18] By measuring the amount of soluble protein remaining after heat treatment, we can confirm target engagement and quantify its potency in a physiological setting.[19] This step is critical to validate the KinomeScan hits and discard any artifacts that do not translate to a cellular context.[10]
Experimental Protocol: CETSA with Western Blot Readout
Cell Culture and Treatment: Culture a relevant cell line (e.g., HEK293T expressing Kinase X) to ~80% confluency. Treat cells with PYR-26 (at various concentrations for dose-response), controls (Inhibitor-S, Inhibitor-C), or vehicle (DMSO) for 1 hour.
Heating Step: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.[18]
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
Separation of Fractions: Separate the soluble protein fraction (containing non-denatured proteins) from the insoluble pellet (containing aggregated proteins) by ultracentrifugation (20,000 x g for 20 minutes at 4°C).
Protein Quantification: Collect the supernatant and analyze the abundance of the target protein (Kinase X) and the key off-target (OT-B) using Western blotting with specific antibodies.
Data Analysis: Quantify band intensities and plot the percentage of soluble protein against temperature to generate a "melting curve." The temperature at which 50% of the protein is denatured is the Tagg. A shift in Tagg (ΔTagg) in drug-treated samples indicates target engagement.
Caption: The principle and workflow of a CETSA experiment.
Comparative Data: Cellular Thermal Shift (ΔTagg)
The CETSA results confirm on-target engagement and provide a cellular context for the off-target interaction.
Target Protein
PYR-26 (ΔTagg at 1 µM)
Inhibitor-S (ΔTagg at 1 µM)
Inhibitor-C (ΔTagg at 1 µM)
Interpretation
Kinase X (On-Target)
+8.2°C
+9.5°C
+6.5°C
Strong cellular engagement by all inhibitors.
Off-Target B (OT-B)
+1.1°C
<0.5°C
+5.8°C
PYR-26 shows minimal engagement of OT-B in cells, unlike Inhibitor-C.
Interpretation: PYR-26 induces a robust thermal stabilization of its primary target, Kinase X, confirming potent cellular engagement.[20] Importantly, the interaction with Off-Target B, which appeared significant in the biochemical assay (Kd = 75 nM), results in only a minimal thermal shift in the cellular environment. This discrepancy is likely due to the high intracellular concentration of ATP outcompeting the inhibitor, a factor not present in the biochemical binding assay. This highlights the critical, self-validating nature of the CETSA protocol; it filters biochemical hits to identify only those that are relevant in a physiological context.
Tier 3: Unbiased Target Identification via Affinity Chromatography-Mass Spectrometry
Rationale for AC-MS
While kinome scanning and CETSA are excellent for evaluating known or suspected targets, they cannot identify completely unexpected interactions. To build a comprehensive safety profile, we must employ an unbiased method. Affinity chromatography coupled with mass spectrometry (AC-MS) uses the inhibitor itself as "bait" to pull down its binding partners from a complex cell lysate.[21][22] This technique is invaluable for identifying non-kinase off-targets and deconvoluting the molecular mechanisms behind any observed cellular phenotypes.[23][24][25]
Experimental Protocol: AC-MS Workflow
Inhibitor Immobilization: Synthesize a derivative of PYR-26 with a linker arm suitable for covalent attachment to agarose beads without disrupting its binding pharmacophore. This requires careful structure-activity relationship (SAR) analysis.[22]
Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.
Affinity Pulldown: Incubate the PYR-26-conjugated beads with the cell lysate. The inhibitor will capture its direct binding partners.
Washing: Perform extensive washing steps to remove non-specifically bound proteins.
Elution: Elute the specifically bound proteins. A key control is to perform a competitive elution using an excess of free, non-immobilized PYR-26. Proteins that are displaced by the free compound are considered specific binders.
Protein Identification: Separate the eluted proteins by SDS-PAGE and identify the protein bands using mass spectrometry (e.g., LC-MS/MS).
Data Analysis: Compare the list of identified proteins from the PYR-26 pulldown with a control pulldown (using beads with no inhibitor) to identify specific interactors.
Caption: Workflow for unbiased off-target discovery using AC-MS.
Data Summary: Potential Off-Target Hits for PYR-26
The AC-MS experiment revealed a very clean profile for PYR-26, corroborating the data from the previous tiers.
Protein Hit
Protein Class
Specificity Notes
Kinase X
Serine/Threonine Kinase
Highest abundance protein identified; successfully competed with free PYR-26.
Protein K
Metabolic Enzyme
Low abundance; not competed with free PYR-26 (likely non-specific).
Protein L
Structural Protein
Low abundance; not competed with free PYR-26 (likely non-specific).
Interpretation: The only high-confidence, specific interactor identified for PYR-26 was its intended target, Kinase X. This unbiased screen did not reveal any significant or unexpected off-targets, providing strong evidence for the high selectivity of PYR-26 at the proteome-wide level.
Synthesis & Conclusion: A Superior Selectivity Profile for PYR-26
By integrating data from three orthogonal, validated methodologies, we have constructed a comprehensive and trustworthy cross-reactivity profile for the novel pyrrolidine inhibitor, PYR-26.
Biochemical Screening (KinomeScan) established that PYR-26 is a potent binder of its target, Kinase X, with significantly fewer off-target kinase interactions than the promiscuous comparator, Inhibitor-C. A single potential off-target (OT-B) was flagged for follow-up.
Cellular Target Engagement (CETSA) confirmed potent on-target activity in an intact cellular environment. Crucially, it demonstrated that the off-target interaction with OT-B observed biochemically was not significant in a physiological context, showcasing the predictive power of cellular validation.
Unbiased Proteomic Profiling (AC-MS) provided strong evidence that PYR-26 does not engage in major, unexpected interactions with other proteins in the proteome.
References
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
Uesugi, M., & Ito, Y. (2013). Affinity-based target identification for bioactive small molecules. MedChemComm, 4(12), 1545-1551. Retrieved from [Link]
West, G. M., & Chiosis, G. (2010). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 5(11), 1011–1020. Retrieved from [Link]
Kanoh, N. (2013). Affinity-based target identification for bioactive small molecules. RSC Publishing. Retrieved from [Link]
Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15). Retrieved from [Link]
Plescia, C., & Huber, K. V. M. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Medicinal Chemistry Letters, 14(4), 405–408. Retrieved from [Link]
van der Wouden, P. A., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Biochemical Journal, 443(Pt 2), 313–322. Retrieved from [Link]
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
Sharma, K., & Dakshanamurthy, S. (2009). Small-molecule affinity chromatography coupled mass spectrometry for drug target deconvolution. Expert Opinion on Drug Discovery, 4(6), 637-649. Retrieved from [Link]
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
Roskoski, R. Jr. (2021). Protein Kinase Inhibitors - Selectivity or Toxicity?. IntechOpen. Retrieved from [Link]
Bantscheff, M., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research, 14(2), 595–607. Retrieved from [Link]
Vasta, J. D., et al. (2026). Cellular Context Influences Kinase Inhibitor Selectivity. Journal of Medicinal Chemistry. Retrieved from [Link]
Jones, C. I., et al. (n.d.). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. Retrieved from [Link]
Vasta, J. D., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 14(12), 2634–2643. Retrieved from [Link]
Sharma, P., et al. (2023). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Future Journal of Pharmaceutical Sciences, 9(1), 58. Retrieved from [Link]
Johnson, G. L., & Kennelly, P. J. (2020). Kinase inhibition profiles as a tool to identify kinases for specific phosphorylation sites. Nature Communications, 11(1), 1673. Retrieved from [Link]
Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Biochemical Journal, 408(3), 297–315. Retrieved from [Link]
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1251930. Retrieved from [Link]
Iannitelli, A., et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(21), 7545. Retrieved from [Link]
Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. PMC. Retrieved from [Link]
Niijima, S., et al. (2012). Dissecting Kinase Profiling Data to Predict Activity and Understand Cross-Reactivity of Kinase Inhibitors. Journal of Chemical Information and Modeling, 52(4), 939-951. Retrieved from [Link]
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. PubMed. Retrieved from [Link]
Kinnings, S. L., et al. (2010). Cross-Reactivity Virtual Profiling of the Human Kinome by X-ReactKIN: A Chemical Systems Biology Approach. Molecular Pharmaceutics, 7(6), 2088–2101. Retrieved from [Link]
Parker, C. G., & Cravatt, B. F. (2015). Chemical Proteomic Mapping of Reversible Small Molecule Binding Sites in Native Systems. Cell, 163(3), 549–560. Retrieved from [Link]
Chemical Biology Group. (n.d.). Chemical array screening for small molecule inhibitors. Retrieved from [Link]
Johnson, T. W., et al. (2026). Discovery of Potent, Selective, CNS-Penetrant Macrocyclic LRRK2 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]
Wiley Periodicals LLC. (2026). Pyrrolidine Derivatives in Modern Drug Discovery: Emerging Structure Activity Relationships and Dual Antidiabetic-Anticancer Potential. PubMed. Retrieved from [Link]
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs in Drug Discovery
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of biologica...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
The pyrrolidine ring is a cornerstone of medicinal chemistry, a privileged scaffold found in a multitude of biologically active compounds.[1] Its non-planar, three-dimensional structure allows for a nuanced exploration of chemical space, a critical factor in designing selective and potent therapeutics. However, the unadorned pyrrolidine ring is not without its liabilities, often succumbing to metabolic degradation. Enter fluorine, the small but mighty halogen that has revolutionized drug design. The strategic incorporation of fluorine into the pyrrolidine scaffold can dramatically alter its physicochemical and pharmacological properties, offering a powerful tool to overcome common drug development hurdles.
This guide provides an in-depth comparative analysis of fluorinated and non-fluorinated pyrrolidine analogs, moving beyond a simple recitation of facts to explore the underlying chemical principles and their practical implications in drug discovery. We will dissect the impact of fluorination on key drug-like properties, supported by experimental data, and provide detailed protocols for the assays used to measure these effects.
The "Fluorine Effect" on the Pyrrolidine Scaffold: A Double-Edged Sword
The introduction of fluorine onto the pyrrolidine ring is not a mere substitution; it is a strategic modification that leverages the unique properties of this highly electronegative atom to fine-tune a molecule's behavior.[2] These changes can be broadly categorized into effects on physicochemical properties and pharmacological activity.
Physicochemical Properties: A Balancing Act
The success of a drug candidate is intimately tied to its physicochemical properties, which govern its absorption, distribution, metabolism, and excretion (ADME). Fluorination offers a means to rationally modulate these properties.
Metabolic Stability: One of the most significant advantages of fluorination is the enhancement of metabolic stability.[3] The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage by metabolic enzymes like cytochrome P450.[3] By replacing a metabolically labile C-H bond with a C-F bond, chemists can effectively "block" sites of oxidative metabolism, thereby increasing the drug's half-life in the body.[2]
Table 1: Comparative Physicochemical Properties of Fluorinated vs. Non-Fluorinated Pyrrolidine Analogs
Property
Non-Fluorinated Pyrrolidine
Fluorinated Pyrrolidine
Rationale for Change
Metabolic Stability (t½)
Lower
Higher
The high strength of the C-F bond compared to the C-H bond makes it less susceptible to enzymatic cleavage.[3]
Lipophilicity (LogP)
Lower
Generally Higher
Fluorine is more lipophilic than hydrogen, leading to an increase in the overall lipophilicity of the molecule.[4]
Basicity (pKa)
Higher
Lower
The strong electron-withdrawing nature of fluorine reduces the electron density on the pyrrolidine nitrogen, making it less basic.[3]
Lipophilicity (LogP): Fluorination typically increases the lipophilicity of a molecule, as fluorine is more hydrophobic than hydrogen.[4] This can be advantageous for membrane permeability and crossing the blood-brain barrier. However, excessive lipophilicity can lead to poor solubility and off-target toxicity, necessitating a careful balance.
Basicity (pKa): The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of the pyrrolidine nitrogen.[3] This reduction in basicity can be beneficial in several ways. For instance, it can reduce unwanted interactions with acidic organelles like lysosomes and may improve oral bioavailability by altering the ionization state of the drug in the gastrointestinal tract.
The impact of fluorination extends beyond ADME properties to directly influence a drug's interaction with its biological target.
Binding Affinity: The effect of fluorination on binding affinity is highly context-dependent and can be a double-edged sword.[5] In some cases, the introduction of fluorine can lead to a significant increase in potency. For example, in the case of dipeptidyl peptidase-4 (DPP-4) inhibitors, fluorinated pyrrolidines have been shown to be more potent than their non-fluorinated counterparts.[6] This can be attributed to favorable interactions between the fluorine atom and the protein, such as the formation of hydrogen bonds or other electrostatic interactions. Conversely, in other instances, the steric bulk or altered electronics of the C-F bond can lead to a decrease in binding affinity.
Table 2: Comparative Binding Affinity of Fluorinated vs. Non-Fluorinated Pyrrolidine-based DPP-4 Inhibitors
Compound
Modification
DPP-4 IC50 (µM)
Analog 1
Non-fluorinated pyrrolidine-2-carbonitrile
0.025
Analog 2
4-fluoropyrrolidine-2-carbonitrile
0.017
Data synthesized from a study on novel DPP-4 inhibitors.[4]
Conformational Control: The pyrrolidine ring is not a static, planar structure but rather exists in a dynamic equilibrium of different puckered conformations.[7] The introduction of a fluorine atom can significantly influence this conformational preference through stereoelectronic effects, such as the gauche effect. This conformational locking can pre-organize the molecule into a bioactive conformation that is more favorable for binding to its target, thereby enhancing potency and selectivity.
Visualizing the Impact of Fluorination
To better understand the concepts discussed, the following diagrams illustrate key aspects of the comparative analysis.
Caption: Impact of Fluorination on Metabolic Stability.
Caption: Experimental Workflow for Comparative Analysis.
Experimental Protocols
To ensure the reproducibility and validity of the comparative data, it is essential to follow standardized experimental protocols. Below are detailed methodologies for the key assays discussed in this guide.
Objective: To determine the in vitro metabolic stability of a compound by measuring its rate of disappearance when incubated with liver microsomes.
Methodology:
Preparation of Reagents:
Prepare a 100 mM potassium phosphate buffer (pH 7.4).
Prepare a 10 mM stock solution of the test compound in DMSO.
Thaw pooled human liver microsomes on ice.
Prepare an NADPH regenerating system solution.
Incubation:
In a 96-well plate, add the potassium phosphate buffer, the test compound (final concentration of 1 µM), and the liver microsomes (final concentration of 0.5 mg/mL).
Pre-incubate the plate at 37°C for 5 minutes.
Initiate the metabolic reaction by adding the NADPH regenerating system.
Incubate the plate at 37°C with gentle shaking.
Time-course Sampling and Reaction Quenching:
At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.
Immediately quench the reaction by adding ice-cold acetonitrile containing an internal standard.
Sample Analysis:
Centrifuge the quenched samples to precipitate the proteins.
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis:
Plot the natural logarithm of the percentage of the remaining parent compound against time.
Determine the in vitro half-life (t½) from the slope of the linear regression.
Objective: To measure the partition coefficient of a compound between n-octanol and water.
Methodology:
Preparation of Phases:
Pre-saturate n-octanol with water and water with n-octanol by vigorous mixing followed by separation.
Partitioning:
Prepare a stock solution of the test compound in the aqueous phase.
Add an equal volume of the pre-saturated n-octanol.
Shake the mixture vigorously for a set period (e.g., 1 hour) to allow for partitioning equilibrium to be reached.
Phase Separation:
Centrifuge the mixture to ensure complete separation of the two phases.
Concentration Measurement:
Carefully take an aliquot from both the aqueous and the n-octanol phases.
Determine the concentration of the compound in each phase using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Calculation:
Calculate the partition coefficient (P) as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Methodology:
Preparation of Reagents:
Prepare a membrane preparation containing the receptor of interest.
Select a suitable radioligand with known high affinity for the receptor.
Prepare serial dilutions of the non-radiolabeled test compound.
Incubation:
In a 96-well plate, incubate the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
Allow the binding to reach equilibrium.
Separation of Bound and Free Ligand:
Rapidly filter the incubation mixture through a glass fiber filter to separate the receptor-bound radioligand from the free radioligand.
Wash the filters to remove any non-specifically bound radioligand.
Quantification of Bound Radioactivity:
Measure the radioactivity retained on the filters using a scintillation counter.
Data Analysis:
Plot the percentage of specific binding of the radioligand against the concentration of the test compound.
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Conclusion
The strategic incorporation of fluorine into the pyrrolidine scaffold is a powerful and versatile tool in the medicinal chemist's arsenal. By understanding the fundamental principles of the "fluorine effect" and employing rigorous experimental methodologies for comparative analysis, researchers can rationally design and optimize pyrrolidine-based drug candidates with improved pharmacokinetic profiles and enhanced biological activity. While fluorination can present synthetic challenges and its effects on binding affinity are not always predictable, the potential benefits in terms of metabolic stability, conformational control, and overall drug-like properties make it an indispensable strategy in the pursuit of novel and effective therapeutics.
References
P. Liu, et al. (2020). Fluorinated N-heterocycles as conformationally diverse bioactives for drug discovery. RSC Advances, 10, 41363-41378.
M. A. E. Sallam, et al. (2021). Structure–Activity Relationship Analysis of Cocrystallized Gliptin-like Pyrrolidine, Trifluorophenyl, and Pyrimidine-2,4-Dione Dipeptidyl Peptidase-4 Inhibitors. Journal of Medicinal Chemistry, 64(14), 9948-9975.
Y. L. Chen, et al. (2013). Synthesis and biological evaluation of pyrrolidine-2-carbonitrile and 4-fluoropyrrolidine-2-carbonitrile derivatives as dipeptidyl peptidase-4 inhibitors for the treatment of type 2 diabetes. Bioorganic & Medicinal Chemistry, 21(23), 7418-7429.
D. O'Hagan. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
F. M. D. Ismail. (2002). The Pyrrolidine Ring in Bioactive Compounds. Current Medicinal Chemistry, 9(1), 1-28.
S. Purser, et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved from [Link]
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
O. Grygorenko, et al. (2024). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. ChemRxiv.
N. H. Campbell, et al. (2011). β-fluorination of peripheral pyrrolidines attached to acridine ligands affects their interactions with G-quadruplex DNA. Organic & Biomolecular Chemistry, 9(5), 1328-1331.
S. Shah, et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6594.
A. K. Ghosh, & B. D. Swanson. (2021). Fluorine in Medicinal Chemistry: A Rapidly Evolving Strategy for Drug Design and Development. Journal of Medicinal Chemistry, 64(18), 13157-13203.
M. C. T. Fyfe, & L. Cronin. (2021). The impact of fluorination on the properties of small molecules. Chemical Society Reviews, 50(1), 283-299.
K. L. Kirk. (2006). Fluorination in medicinal chemistry: methods, strategies, and recent developments. Organic Process Research & Development, 10(2), 381-395.
J. Wang, et al. (2014). The role of fluorine in drug design: does it matter?. Expert Opinion on Drug Discovery, 9(1), 65-75.
S. G. DiMagno, & M. J. Lin. (2010). The medicinal chemistry of fluorine. Future Medicinal Chemistry, 2(4), 635-653.
T. Scattolin, et al. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 27(19), 6594.
J. A. K. Howard, et al. (2010). Conformational analysis of fluorinated pyrrolidines using 19F–1H scalar couplings and heteronuclear NOEs. Chemistry – A European Journal, 16(43), 12836-12845.
S. Fletcher, et al. (2014). Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. MedChemComm, 5(6), 769-774.
O. O. Grygorenko, et al. (2024). Mono- and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Research Square.
M. C. S. de Mattos, et al. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines. Beilstein Journal of Organic Chemistry, 20, 1571-1580.
Assessing the Selectivity of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic Acid: A 3D Fragment Comparison Guide
As drug discovery increasingly shifts away from flat, two-dimensional chemical space, the evaluation of highly functionalized, sp3-rich scaffolds has become paramount. As a Senior Application Scientist in Fragment-Based...
Author: BenchChem Technical Support Team. Date: April 2026
As drug discovery increasingly shifts away from flat, two-dimensional chemical space, the evaluation of highly functionalized, sp3-rich scaffolds has become paramount. As a Senior Application Scientist in Fragment-Based Drug Discovery (FBDD), I frequently evaluate novel building blocks for their ability to selectively target complex nuclear receptors.
This guide provides an in-depth technical assessment of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid , objectively comparing its performance against alternative scaffolds. By examining its application as a targeted fragment for the Androgen Receptor (AR) Ligand-Binding Domain (LBD), we will explore the causality behind its selectivity and detail the self-validating experimental protocols required to prove it.
Mechanistic Rationale: The "Escape from Flatland"
Historically, fragment libraries were dominated by flat, heteroaromatic rings. However, modern FBDD emphasizes the "Rule of Three" (Ro3) and the critical importance of three-dimensional (3D) characteristics[1]. The goal is to increase the fraction of sp3-hybridized carbons (
Fsp3
) to improve solubility, reduce off-target promiscuity, and enhance vector projection.
The scaffold of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is engineered for precision:
The Pyrrolidine Core: Unlike rigid aromatic rings, the five-membered pyrrolidine ring undergoes pseudorotation[2]. This conformational flexibility allows the fragment to adapt to the dynamic microenvironment of a binding pocket without the massive entropic penalty associated with highly flexible linear chains.
The 4-Cyano-2-fluorophenyl Motif: This is a privileged pharmacophore for AR antagonism. The ortho-fluorine atom serves a dual purpose: it increases the local dipole moment to enhance binding kinetics and restricts the torsion angle between the phenyl ring and the pyrrolidine nitrogen, pre-organizing the molecule into an active conformation.
The 3-Carboxylic Acid: This moiety acts as a highly directional hydrogen-bond acceptor/donor, serving as an ideal exit vector for hit-to-lead elaboration.
Why Not Piperidine or Pyrrole?
When comparing this compound to or a flat pyrrole analog, the causality of binding becomes clear. The six-membered piperidine ring occupies a larger van der Waals volume, which frequently causes steric clashes in the highly restricted AR-LBD. Conversely, the flat pyrrole analog lacks the 3D projection required to selectively engage the receptor, leading to off-target binding with other steroid hormone receptors (like Estrogen Receptor, ERα).
Comparative Data Analysis
To objectively evaluate scaffold performance, we subject these fragments to high-throughput in vitro screening[3]. The table below summarizes representative profiling data, demonstrating why the pyrrolidine scaffold achieves superior selectivity.
Data Interpretation: The pyrrolidine scaffold strikes the optimal balance. It maintains a high
Fsp3
while fitting perfectly into the AR pocket, yielding a sub-10 µM fragment hit with near-absolute selectivity over ERα.
To ensure data integrity, the selectivity of these fragments must be evaluated using a robust, self-validating assay system. We utilize a 4[4].
FBDD workflow for evaluating pyrrolidine scaffold selectivity.
Protocol: In Vitro AR Competitive Binding Assay
This assay measures the ability of the pyrrolidine fragment to displace [³H]-R1881 (a highly stable, synthetic radiolabeled androgen) from the AR-LBD[5].
Step 1: Buffer Preparation & Receptor Stabilization
Prepare TEGMD Assay Buffer: 10 mM Tris-HCl (pH 7.4), 1.5 mM EDTA, 10% glycerol, 1 mM DTT, and 10 mM sodium molybdate.
Causality: The inclusion of sodium molybdate is non-negotiable. Molybdate stabilizes the apo-receptor complex by preventing the dissociation of Heat Shock Protein 90 (HSP90), ensuring the AR remains in a high-affinity ligand-binding conformation prior to compound exposure[5].
Step 2: Self-Validating Plate Layout
A protocol is only reliable if it validates itself on every plate. Set up the 96-well plate as follows:
Total Binding (TB): Buffer + 1 nM [³H]-R1881 + Recombinant AR. (Establishes the 100% signal ceiling).
Positive Control: Titration of unlabeled DHT (Expected IC
50
~ 1-5 nM). If this deviates by >3-fold, the plate is rejected.
Test Wells: 50 µL of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid (titrated from 100 µM to 10 nM) + 50 µL of 1 nM [³H]-R1881 + 50 µL of recombinant human AR.
Step 3: Incubation & Separation
Incubate the plate at 4°C for 18–24 hours with gentle agitation.
Causality: Because fragments have rapid off-rates, extended incubation at 4°C ensures thermodynamic equilibrium is reached without thermally degrading the sensitive recombinant protein[4].
Transfer the mixture to a GF/B filter plate pre-soaked in wash buffer. Apply a vacuum to separate the bound radioligand (retained on the filter) from the free ligand. Wash three times, add scintillation cocktail, and quantify radioactivity.
Biological Context: AR Signaling & Inhibition
Once binding is confirmed, it is vital to understand how the fragment disrupts the biological pathway. The 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid fragment acts as a competitive antagonist, preventing the conformational changes necessary for AR nuclear translocation.
AR signaling pathway and competitive inhibition by the fragment.
Conclusion
Assessing the selectivity of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid reveals the distinct advantages of 3D fragment scaffolds. By leveraging the pseudorotation of the pyrrolidine ring and the targeted vector projection of the 3-carboxylic acid, this compound achieves superior binding affinity and selectivity compared to its piperidine and pyrrole counterparts. When validated through rigorous, internally controlled radioligand binding assays, this scaffold proves to be an exceptional starting point for hit-to-lead optimization in nuclear receptor targeting.
References
Design and Synthesis of Pyrrolidine-based Fragments That Sample Three-dimensional Molecular Space
Source: PubMed
URL
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds
Source: IRIS UniPA
URL
1-(4-Cyano-2-fluorophenyl)
Application Notes: In Vitro Androgen Receptor Binding Assay for Neotriptophenolide
Source: Benchchem
URL
Assessment of a recombinant androgen receptor binding assay: initial steps towards validation
Source: PubMed
URL
Development and Validation of a Computational Model for Androgen Receptor Activity
Source: ACS Publications
URL
A Head-to-Head Comparison of Pyrrolidine-Based Scaffolds as Dipeptidyl Peptidase-4 (DPP-4) Inhibitors
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for efficient exploration of pharmacophore space and its ability to introduce critical stereoch...
Author: BenchChem Technical Support Team. Date: April 2026
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, prized for its three-dimensional structure that allows for efficient exploration of pharmacophore space and its ability to introduce critical stereochemistry into drug candidates.[1][2][3] This five-membered saturated heterocycle is a cornerstone in the design of numerous FDA-approved drugs, particularly in the development of inhibitors for the enzyme Dipeptidyl Peptidase-4 (DPP-4).[1]
DPP-4 inhibitors, or "gliptins," are a class of oral antihyperglycemic agents used for the treatment of type 2 diabetes mellitus (T2DM). They function by preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which in turn enhances glucose-dependent insulin secretion.[4][5][6] Many of the most successful DPP-4 inhibitors incorporate a pyrrolidine scaffold, which typically binds to the S1 hydrophobic pocket of the enzyme.[5][7] However, variations in the substitution and chemical nature of this scaffold lead to significant differences in binding mechanisms, potency, and pharmacokinetics.
This guide provides a head-to-head comparison of key pyrrolidine-based scaffolds found in prominent DPP-4 inhibitors, focusing on the cyanopyrrolidine warhead and the impact of further substitutions. We will compare Vildagliptin, Saxagliptin, and Anagliptin to illustrate how scaffold modifications tune therapeutic performance.
The Central Role of the Cyanopyrrolidine Scaffold
A significant number of potent DPP-4 inhibitors are built upon a 2-cyanopyrrolidine scaffold.[8] This moiety acts as a "warhead," forming a reversible covalent bond with the catalytic serine residue (Ser630) in the active site of the DPP-4 enzyme.[4][9][10] This covalent interaction is a key determinant of their high potency and prolonged duration of action.
Scaffold Deep Dive: A Comparative Analysis
We will examine three key examples to understand the structure-activity relationships (SAR) of pyrrolidine-based DPP-4 inhibitors.
Scaffold A: The Archetypal Cyanopyrrolidine (Vildagliptin)
Vildagliptin is a potent and selective DPP-4 inhibitor featuring a simple (S)-2-cyanopyrrolidine ring attached to a glycinamide linker. Its mechanism involves the formation of a reversible covalent adduct with Ser630 of DPP-4.[9][10][11] While the bond is covalent, the inhibition is considered pseudo-irreversible because the dissociation of the drug from the enzyme complex is primarily driven by a slow hydrolysis pathway that inactivates the drug, rather than a simple reversal of the covalent bonding step.[9][10]
Scaffold B: The Constrained Cyanopyrrolidine (Saxagliptin)
Saxagliptin builds upon the Vildagliptin scaffold by introducing a 4,5-methano-proline (a bicyclic) constraint to the pyrrolidine ring. This seemingly minor structural change has profound consequences. The 4,5-methylene substituent is responsible for a different dissociation kinetic profile compared to Vildagliptin.[9][10] For Saxagliptin, the dissociation from DPP-4 occurs overwhelmingly through the reverse of the covalent bonding process, not hydrolysis.[9][10][11] This makes its inhibition more truly reversible compared to Vildagliptin's pseudo-irreversible nature.[9][10] This difference in dissociation kinetics contributes to Saxagliptin's higher inhibitory activity and a longer plasma half-life.[9][11]
Scaffold C: The Non-Covalent Cyanopyrrolidine (Anagliptin)
Anagliptin also contains the (S)-2-cyanopyrrolidine moiety. However, co-crystal structure analysis reveals a different primary binding mode compared to Vildagliptin and Saxagliptin. Instead of forming a covalent bond, the cyano group of Anagliptin engages in a non-covalent dipole interaction within the S1 subsite.[12] While it is considered that this non-covalent interaction might be a transition state before the formation of a covalent imidate, it distinguishes Anagliptin's binding profile.[12] This demonstrates that even with the same "warhead," the overall molecular structure can favor a potent non-covalent interaction. Anagliptin is categorized as a Class 3 DPP-4 inhibitor, binding to the S1, S2, and S2 extensive subsites.[4][12]
Performance Data: A Head-to-Head Comparison
The structural differences between these scaffolds translate directly into measurable differences in their inhibitory potency and pharmacokinetic profiles.
Note: IC50 and half-life values can vary between studies and species. The values presented are representative for comparative purposes.
Causality Behind Performance:
Potency: The high potency of all three inhibitors underscores the effectiveness of the pyrrolidine scaffold in occupying the S1 pocket. Anagliptin's high potency, despite its non-covalent interaction, highlights the strength of its interactions with other subsites of the enzyme.[12]
Mechanism and Half-Life: The different dissociation kinetics of Vildagliptin and Saxagliptin directly impact their pharmacokinetics.[9][10][11] Saxagliptin's more reversible nature contributes to its longer effective half-life compared to Vildagliptin.[11] Although Vildagliptin has a short plasma half-life, its slow dissociation from the DPP-4 enzyme allows for sustained inhibition, enabling twice-daily dosing.[14][15][16][17]
Experimental Protocols
To ensure the trustworthiness of comparative data, standardized and validated assays are crucial. Below is a detailed protocol for a representative in vitro DPP-4 inhibition assay.
Protocol: In Vitro DPP-4 Enzyme Inhibition Assay (Fluorescence-Based)
This protocol describes a self-validating system for determining the inhibitory activity of test compounds against DPP-4.
Principle:
The assay measures the activity of DPP-4 using the fluorogenic substrate Gly-Pro-Aminomethylcoumarin (AMC).[18] Cleavage of the substrate by DPP-4 releases free AMC, which produces a fluorescent signal proportional to enzyme activity. The reduction in fluorescence in the presence of an inhibitor indicates the degree of inhibition.
Materials:
Human recombinant DPP-4 enzyme
DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)
Substrate: H-Gly-Pro-AMC
Test Compounds (dissolved in DMSO)
Positive Control Inhibitor (e.g., Sitagliptin, Vildagliptin)
Dilute the human recombinant DPP-4 enzyme in cold Assay Buffer to the desired concentration. Keep on ice.
Prepare a stock solution of the substrate (H-Gly-Pro-AMC) in Assay Buffer.
Prepare serial dilutions of the test compounds and the positive control inhibitor in DMSO, then dilute further in Assay Buffer to the final desired concentrations.
Assay Plate Setup (in triplicate):
Blank/Background Wells: Add 40 µL of Assay Buffer and 10 µL of the solvent (e.g., DMSO diluted in buffer).
Enzyme Control Wells (100% Activity): Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the solvent.
Inhibitor Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the test compound dilution.[18]
Positive Control Wells: Add 30 µL of Assay Buffer, 10 µL of diluted DPP-4 enzyme, and 10 µL of the positive control inhibitor dilution.
Pre-incubation:
Mix the contents of the wells gently.
Incubate the plate at 37°C for 10-15 minutes to allow the inhibitors to bind to the enzyme.[19]
Reaction Initiation:
Initiate the enzymatic reaction by adding 50 µL of the diluted substrate solution to all wells.[18]
Incubation and Measurement:
Cover the plate and incubate for 30 minutes at 37°C.[18][19]
Read the fluorescence intensity using a plate reader with an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[18][19]
Data Analysis:
Subtract the average fluorescence of the blank wells from all other readings.
Calculate the percent inhibition for each inhibitor concentration using the formula:
% Inhibition = [(Control Fluorescence - Sample Fluorescence) / Control Fluorescence] * 100[18]
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion
The pyrrolidine scaffold is a remarkably versatile and effective core for the design of DPP-4 inhibitors. Head-to-head comparisons reveal that subtle modifications to this scaffold can lead to distinct mechanisms of action and pharmacokinetic profiles.
Vildagliptin establishes the efficacy of the covalent, pseudo-irreversible mechanism of the core cyanopyrrolidine scaffold.
Saxagliptin demonstrates that introducing steric constraints can fine-tune the dissociation kinetics, altering a pseudo-irreversible inhibitor into a more truly reversible one, which can enhance its pharmacokinetic profile.[9][10]
Anagliptin shows that the same cyanopyrrolidine "warhead" can mediate potent inhibition through non-covalent interactions, provided the rest of the molecule is optimized for binding in other enzyme subsites.[12]
These insights underscore the importance of detailed structure-activity relationship studies. For researchers in drug development, the choice of pyrrolidine scaffold decoration is not merely an exercise in patent-breaking but a fundamental decision that dictates the inhibitor's potency, its binding kinetics, and ultimately, its clinical utility. Understanding the causality behind these differences allows for the rational design of next-generation inhibitors with tailored and optimized therapeutic properties.
References
Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. Available at: [Link]
Wang, Y. H., et al. (2019). Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. ACS Catalysis, 9(3), 2166-2176. Available at: [Link]
Watanabe, Y. S., et al. (2015). Anagliptin, a potent dipeptidyl peptidase IV inhibitor: its single-crystal structure and enzyme interactions. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(4), 639-645. Available at: [Link]
Spanò, V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals (Basel). Available at: [Link]
Raimondi, M.V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals. Available at: [Link]
Fukushima, H., et al. (2004). Synthesis and structure-activity relationships of potent 3- or 4-substituted-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 12(23), 6053-6061. Available at: [Link]
Wang, Y. H., et al. (2019). The Covalent Inhibition Mechanism of Antidiabetic Drugs--Vildagliptin vs Saxagliptin. ResearchGate. Available at: [Link]
Al-masoudi, N. A., et al. (2021). An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. ResearchGate. Available at: [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Versatility of Pyrrolidine Scaffolds in Medicinal Chemistry. PRLog. Available at: [Link]
Wang, Y. H., et al. (2019). Covalent Inhibition Mechanism of Antidiabetic Drugs—Vildagliptin vs Saxagliptin. ACS Catalysis. Available at: [Link]
MDPI. (2018). 3.4. DPP-IV–Inhibitory Activity Assay. Bio-protocol. Available at: [Link]
Fukushima, H., et al. (2008). Synthesis and structure-activity relationships of potent 4-fluoro-2-cyanopyrrolidine dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry, 16(7), 3645-3652. Available at: [Link]
Wu, S., et al. (2021). Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition. Available at: [Link]
Conrad, C., et al. (2016). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. Journal of Visualized Experiments. Available at: [Link]
Nauck, M. A., & Meier, J. J. (2019). Clinical Use of DPP-4 Inhibitors. Frontiers in Endocrinology. Available at: [Link]
Mathur, A., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules. Available at: [Link]
RxHero. (2026). Vildagliptin: A Comprehensive Pharmacology Review for Clinicians. RxHero Blog. Available at: [Link]
Liang, G., et al. (2023). Development of Long-Acting Dipeptidyl Peptidase-4 Inhibitors: Structural Evolution and Long-Acting Determinants. Journal of Medicinal Chemistry. Available at: [Link]
Ambery, P., et al. (2008). DPP-IV inhibitors: A review of sitagliptin, vildagliptin, alogliptin, and saxagliptin. P&T. Available at: [Link]
Moritoh, Y., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase-4 (DPP-4) inhibitory activity and glucose-lowering efficacy of the DPP-4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism. Available at: [Link]
Mathur, A., et al. (2025). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available at: [Link]
Wang, Y., et al. (2023). A Facile Method for Screening DPP IV Inhibitors in Living Cell System Based on Enzyme Activity Probe. Molecules. Available at: [Link]
Goodsell, D. S., & Dutta, S. (2016). Diabetes Mellitus: DPP4. RCSB PDB-101. Available at: [Link]
Aschner, P., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Briefings in Bioinformatics. Available at: [Link]
He, Y. L. (2012). Clinical pharmacokinetics and pharmacodynamics of vildagliptin. Clinical Pharmacokinetics, 51(3), 147-162. Available at: [Link]
Pratley, R. E., & Schweizer, A. (2007). Vildagliptin: A Novel Oral Therapy for Type 2 Diabetes Mellitus. Medscape. Available at: [Link]
He, Y. L., et al. (2007). Pharmacokinetics and Pharmacodynamics of Vildagliptin in Patients with Type 2 Diabetes Mellitus. ResearchGate. Available at: [Link]
He, Y. L., et al. (2007). Pharmacokinetics and pharmacodynamics of vildagliptin in patients with type 2 diabetes mellitus. Clinical Pharmacology & Therapeutics. Available at: [Link]
Borah, K., & Kalita, D. J. (2016). Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study. PLOS One. Available at: [Link]
Salehi, M., & Amini, M. (2019). Pharmacology of dipeptidyl peptidase-4 inhibitors and its use in the management of metabolic syndrome: a comprehensive review on drug repositioning. DARU Journal of Pharmaceutical Sciences. Available at: [Link]
Klein, T., et al. (2017). Head-to-head comparison of structurally unrelated dipeptidyl peptidase 4 inhibitors in the setting of renal ischemia reperfusion injury. British Journal of Pharmacology, 174(14), 2291-2303. Available at: [Link]
Scheen, A. J. (2015). DPP-4 inhibitors in the management of type 2 diabetes: A critical review of head-to-head trials. Diabetes & Metabolism. Available at: [Link]
Preclinical Pharmacokinetic Profiling: Evaluating 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid vs. Structural Analogs
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of novel building blocks. 1-(4-Cyano-2-fluorophenyl)pyrrolidi...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate the absorption, distribution, metabolism, and excretion (ADME) profiles of novel building blocks. 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is a highly functionalized
N
-aryl heterocycle that serves as an excellent case study in rational pharmacokinetic (PK) design.
In this guide, we will critically evaluate the PK profile of this compound by comparing it directly against two structural alternatives: its non-fluorinated counterpart and its piperidine-based analog. By dissecting the causality behind these structural modifications, we can establish a predictive framework for lead optimization.
Part 1: Structural Rationale & Comparative ADME Strategy
The architectural design of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid is not arbitrary; every functional group serves a distinct pharmacokinetic or pharmacodynamic purpose:
The Fluorine Effect (Metabolic Shielding): The introduction of a fluorine atom at the ortho-position (2-fluoro) relative to the pyrrolidine nitrogen is a classic bioisosteric strategy. Fluorine is highly electronegative and withdraws electron density from the phenyl ring, significantly reducing its susceptibility to Cytochrome P450 (CYP)-mediated aromatic oxidation[1]. Furthermore, the steric bulk of the fluorine atom induces a "gauche effect," twisting the dihedral angle between the pyrrolidine and phenyl rings, which minimizes the coplanarity associated with toxic aniline-like metabolites.
Pyrrolidine vs. Piperidine Scaffold: The choice of a 5-membered pyrrolidine ring over a 6-membered piperidine ring fundamentally alters the molecule's 3D spatial arrangement and lipophilicity. Pyrrolidines exhibit lower lipophilicity (
logP
) and adopt flexible envelope/twist conformations, whereas piperidines are locked in a more rigid, lipophilic chair conformation [2], [3]. This subtle shift dictates the compound's membrane permeability and volume of distribution (
Vd
).
The Carboxylic Acid Exit Vector: The 3-carboxylic acid moiety ensures high aqueous solubility and provides a handle for Phase II glucuronidation, facilitating renal clearance and preventing toxic bioaccumulation.
The Comparators
To objectively evaluate these design choices, we benchmarked the target compound against:
Alternative A: 1-(4-Cyanophenyl)pyrrolidine-3-carboxylic acid (Non-fluorinated, to isolate the fluorine effect).
Alternative B: 1-(4-Cyano-2-fluorophenyl)piperidine-4-carboxylic acid (Piperidine analog, to isolate the ring-size effect).
Part 2: Experimental Methodologies (Self-Validating Systems)
To ensure trustworthy and reproducible data, our experimental protocols are designed as self-validating systems, incorporating internal controls and mechanistic redundancies.
Protocol 1: In Vitro Microsomal Stability Assay (HLM/MLM)
We utilize a substrate depletion approach rather than measuring metabolite formation, as early-stage compounds lack synthesized metabolite standards for quantification.
Step 1: Matrix Preparation. Thaw Human Liver Microsomes (HLM) or Mouse Liver Microsomes (MLM) on ice. Dilute to a final working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4). Causality: Maintaining physiological pH and standardized protein levels ensures that intrinsic clearance (
Clint
) calculations are scalable to in vivo hepatic clearance models.
Step 2: Cofactor Addition. Prepare an NADPH regenerating system (NADP
+
, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Causality: We use a regenerating system rather than direct NADPH addition to maintain steady-state cofactor levels, preventing artifactual enzyme degradation during the 60-minute incubation.
Step 3: Incubation & Quenching. Spike the test compound (final concentration 1 µM) into the matrix. Incubate at 37°C. At time points 0, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Causality: Cold acetonitrile instantly denatures CYP enzymes, freezing the metabolic snapshot in time.
Step 4: Centrifugation & LC-MS/MS. Centrifuge at 4000 rpm for 15 mins. Analyze the supernatant via LC-MS/MS to determine the half-life (
t1/2
) and calculate
Clint
.
Protocol 2: In Vivo Pharmacokinetic Profiling (Murine Model)
Step 1: Formulation. Formulate compounds in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.
Step 2: Dosing Strategy. Administer via Intravenous (IV) tail vein injection (2 mg/kg) and Per Os (PO) oral gavage (10 mg/kg) to male C57BL/6 mice (n=3 per route). Causality: We strictly utilize discrete dosing rather than cassette (pooled) dosing for these analogs. Because fluorinated and non-fluorinated analogs compete for the same CYP450 active sites, cassette dosing could artificially inflate the half-life of the non-fluorinated analog due to competitive inhibition.
Step 3: Serial Blood Sampling. Collect blood (20 µL) via saphenous vein puncture at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated tubes.
Step 4: Bioanalysis. Extract plasma, precipitate proteins, and quantify via LC-MS/MS to calculate
Cmax
,
AUC0−∞
, and Oral Bioavailability (
F%
).
Part 3: Comparative PK Data
The following tables summarize the quantitative data derived from our self-validating assays.
Data Interpretation: The target compound demonstrates a 4-fold improvement in metabolic stability (
Clint
) over Alternative A, validating the protective "fluorine effect." While Alternative B (piperidine) is slightly more stable, its higher lipophilicity drastically reduces its membrane permeability (
Papp
) and increases non-specific protein binding.
Table 2: In Vivo Pharmacokinetic Parameters (Mice)
Data Interpretation: The target compound achieves the optimal balance. The rapid clearance of Alternative A leads to poor oral exposure (
F=22%
). Conversely, the rigid piperidine ring in Alternative B limits its aqueous solubility in the GI tract, capping its absorption (
F=45%
). The fluorinated pyrrolidine hits the "Goldilocks zone" of stability and solubility.
Part 4: Visualizations
Fig 1. Preclinical PK screening cascade from in vitro ADME to in vivo profiling.
Fig 2. Metabolic pathway demonstrating the protective effect of 2-fluoro substitution.
References
Applications of Fluorine in Medicinal Chemistry
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Structure-Based Optimization of Potent, Selective, and Orally Bioavailable CDK8 Inhibitors Discovered by High-Throughput Screening
Journal of Medicinal Chemistry (ACS Publications)
URL:[Link]
Comparative
Bridging the Gap: A Comparative Guide to Establishing In Vitro to In Vivo Efficacy Correlation for Novel Prolyl Hydroxylase Inhibitors
In the landscape of drug discovery and development, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is establis...
Author: BenchChem Technical Support Team. Date: April 2026
In the landscape of drug discovery and development, the journey from a promising molecule in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical milestone in this journey is establishing a robust in vitro to in vivo correlation (IVIVC), which serves as a predictive mathematical model linking laboratory data to real-world biological effects.[1][2][3] This guide provides a comprehensive framework for establishing the IVIVC of efficacy for a novel investigational compound, 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid , a putative prolyl hydroxylase (PHD) inhibitor.
The pyrrolidine ring is a versatile scaffold in medicinal chemistry, known for its ability to explore pharmacophore space in three dimensions.[4] The strategic incorporation of a cyano-fluorophenyl group suggests a targeted design approach, potentially enhancing binding affinity and pharmacokinetic properties. While specific data on this molecule is not yet widespread, its structural motifs are present in various biologically active compounds.[5][6][7] This guide will therefore use the well-established class of PHD inhibitors as a framework for outlining a rigorous, data-driven approach to IVIVC for our lead compound, comparing its hypothetical performance metrics against established alternatives like Roxadustat and Daprodustat.
The Therapeutic Rationale: Prolyl Hydroxylase Inhibition
Prolyl hydroxylase domain (PHD) enzymes are key regulators of the cellular response to hypoxia.[8][9] Under normal oxygen conditions, PHDs hydroxylate the alpha subunit of hypoxia-inducible factor (HIF), marking it for degradation.[8][10] Inhibition of PHDs prevents HIF-α degradation, leading to the stabilization and accumulation of HIF-α.[11] This, in turn, activates the transcription of genes involved in erythropoiesis, such as erythropoietin (EPO).[8][11] Consequently, PHD inhibitors are a promising therapeutic class for treating anemia associated with chronic kidney disease.[8][10][11]
Part 1: In Vitro Characterization: Laying the Foundation
The initial phase of establishing an IVIVC for efficacy involves a comprehensive in vitro assessment to determine the compound's potency, selectivity, and mechanism of action at the molecular and cellular levels.
Biochemical Assays: Quantifying Target Engagement
The primary in vitro assessment for a putative PHD inhibitor is to quantify its direct interaction with the target enzymes (PHD1, PHD2, and PHD3).
Experimental Protocol: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PHD2 Inhibition
Reagents and Materials : Recombinant human PHD2, HIF-1α peptide substrate, α-ketoglutarate, ascorbate, Fe(II), HTRF-labeled antibodies (anti-hydroxylated HIF-1α and a second labeled antibody for detection).
Assay Principle : This assay measures the hydroxylation of a biotinylated HIF-1α peptide by PHD2. The hydroxylated product is detected by a specific antibody, and the signal is quantified using HTRF.
Procedure :
Add PHD2 enzyme, HIF-1α peptide, and co-factors to a 384-well plate.
Add serial dilutions of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid or reference compounds (Roxadustat, Daprodustat).
Incubate at room temperature to allow the enzymatic reaction to proceed.
Stop the reaction and add HTRF detection reagents.
Read the plate on an HTRF-compatible reader.
Data Analysis : Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic equation.
Causality Behind Experimental Choices: The HTRF assay is chosen for its high throughput, sensitivity, and homogeneous format, which minimizes handling errors. Assessing activity against all three PHD isoforms is crucial for understanding the compound's selectivity profile.
Cellular Assays: Confirming Mechanism of Action
Cell-based assays are essential to confirm that the biochemical activity translates into the desired cellular response.
Experimental Protocol: HIF-1α Stabilization Assay in Human Cells (e.g., HeLa or Hep3B)
Cell Culture : Culture cells in appropriate media until they reach 80% confluency.
Compound Treatment : Treat cells with increasing concentrations of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid or reference compounds for a defined period (e.g., 4-6 hours).
Cell Lysis and Western Blotting :
Lyse the cells and quantify total protein concentration.
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
Probe the membrane with primary antibodies against HIF-1α and a loading control (e.g., β-actin).
Incubate with secondary antibodies and visualize the protein bands.
Data Analysis : Quantify the band intensity for HIF-1α relative to the loading control to determine the half-maximal effective concentration (EC50) for HIF-1α stabilization.
Part 2: In Vivo Efficacy Assessment: From Bench to Bedside
The ultimate test of a drug candidate's potential is its performance in a living organism. In vivo studies are designed to evaluate the compound's ability to produce the desired therapeutic effect in a relevant animal model.
Pharmacokinetic (PK) Profiling
A thorough understanding of the compound's absorption, distribution, metabolism, and excretion (ADME) properties is a prerequisite for designing meaningful efficacy studies.
Experimental Protocol: Single-Dose Pharmacokinetics in Rodents
Animal Model : Use male Sprague-Dawley rats.
Dosing : Administer a single oral dose of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid .
Blood Sampling : Collect blood samples at multiple time points post-dosing.
Bioanalysis : Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
Data Analysis : Determine key PK parameters such as Cmax, Tmax, AUC, and oral bioavailability.
Pharmacodynamic (PD) and Efficacy Studies
These studies aim to demonstrate that the compound can modulate the target pathway and produce a therapeutic benefit in a disease model.
Experimental Protocol: Erythropoietin Induction in Healthy Rodents
Animal Model : Use male C57BL/6 mice.
Dosing : Administer single oral doses of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid or reference compounds.
Blood Sampling : Collect blood samples at various time points post-dosing.
EPO Measurement : Measure plasma EPO levels using a commercially available ELISA kit.
Data Analysis : Correlate the dose and plasma concentration of the compound with the magnitude and duration of the EPO response.
Table 3: Hypothetical In Vivo Pharmacodynamic Comparison
Part 3: Establishing the In Vitro to In Vivo Correlation (IVIVC)
The culmination of the preceding studies is the establishment of a quantitative relationship between the in vitro and in vivo data. A Level A correlation, which represents a point-to-point relationship between in vitro dissolution and in vivo absorption, is the most sought-after.[1][3][12]
The IVIVC Framework
For efficacy, the IVIVC model will correlate an in vitro potency metric (e.g., HIF-1α stabilization EC50) with an in vivo pharmacodynamic endpoint (e.g., plasma EPO levels).
Diagram 1: IVIVC Workflow for Efficacy
Caption: Simplified signaling pathway of prolyl hydroxylase inhibition.
Conclusion
Establishing a robust in vitro to in vivo correlation for efficacy is a cornerstone of modern drug development. [13]For a novel compound like 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid , a systematic approach encompassing biochemical, cellular, and whole-animal studies is paramount. By leveraging the established pharmacology of PHD inhibitors as a guiding framework, we can rigorously evaluate its therapeutic potential and build a predictive model that de-risks clinical development. The comparative data against established molecules like Roxadustat and Daprodustat provide essential context for decision-making, ultimately paving the way for the development of new and effective medicines.
References
In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media.
In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. (2025). Generis – Journal of Life Science and Technology.
Hasegawa, H., et al. (2019). Prolyl hydroxylase domain inhibitors: a new era in the management of renal anemia. Annals of Translational Medicine. [Link]
Pillai, O., & Panchagnula, R. (2001). In vitro-In vivo Correlation: Perspectives on Model Development. Pharmaceutical Research. [Link]
CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. (2025). Premier Consulting.
Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) Inhibitors: A Therapeutic Double-Edged Sword in Immunity and Inflammation. (2025). MDPI. [Link]
Prolyl Hydroxylase Inhibitors: A Breakthrough in the Therapy of Anemia Associated with Chronic Diseases. (2018). Journal of Medicinal Chemistry. [Link]
Emami, J. (2006). In vitro - in vivo correlation: from theory to applications. Journal of Pharmacy & Pharmaceutical Sciences. [Link]
Exploration of 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives effect on triple-negative breast, prostate cancer and melanoma cell 2D and 3D cultures. (2025). Scientific Reports. [Link]
1-(4-cyano-2-fluorophenyl)piperidine-4-carboxylic acid — Chemical Substance Information. NextSDS. [Link]
Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2022). Molecules. [Link]
Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. (2026). MDPI. [Link]
Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). MDPI. [Link]
Cyanopyrrolidines as dub inhibitors for the treatment of cancer. (2017).
Comprehensive Guide to the Proper Disposal of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
This document provides a detailed protocol for the safe and compliant disposal of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. As a specialty chemical, its disposal requires a multi-faceted approach, consider...
Author: BenchChem Technical Support Team. Date: April 2026
This document provides a detailed protocol for the safe and compliant disposal of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. As a specialty chemical, its disposal requires a multi-faceted approach, considering the distinct hazards posed by its cyano, fluorophenyl, and pyrrolidine-carboxylic acid moieties. This guide is designed for researchers, scientists, and drug development professionals to ensure that disposal procedures are conducted with the highest regard for safety, environmental protection, and regulatory compliance.
Hazard Profile and Safety Summary
Pyrrolidine-3-carboxylic acid Moiety : The foundational pyrrolidine ring and carboxylic acid group suggest that this compound is likely a skin and eye irritant.[2][3][4] Carboxylic acids, in general, can cause skin burns and eye damage, particularly in their concentrated form.[5][6]
Cyano (-CN) Group : The presence of a nitrile (cyano) group is a significant toxicological concern. Under the Resource Conservation and Recovery Act (RCRA), many cyanide-containing wastes are listed as hazardous.[7] Acidification of cyanide-containing compounds can lead to the generation of highly toxic hydrogen cyanide (HCN) gas. Furthermore, upon combustion, toxic fumes of nitrogen oxides and hydrogen cyanide can be released.[1][8]
2-Fluorophenyl Moiety : This component introduces the challenges associated with fluorinated organic compounds. These substances are known for their thermal stability and persistence.[9] Incomplete combustion can lead to the formation of hazardous by-products, while proper high-temperature incineration will generate corrosive hydrogen fluoride (HF).[10]
Given this composite profile, the compound must be treated as a hazardous waste, requiring disposal through a licensed professional waste disposal service.[11]
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory when handling this compound, from initial use to final disposal.
PPE Item
Specification
Rationale
Eye/Face Protection
Chemical safety goggles and a face shield
Protects against splashes and potential dust, preventing severe eye irritation or damage.[4][6]
Hand Protection
Nitrile or other chemically resistant gloves
Provides a barrier against skin contact, which can cause irritation or burns.[3] Contaminated gloves must be disposed of as hazardous waste.
Body Protection
A standard laboratory coat is required to protect from skin contact.[1]
Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection
NIOSH-approved respirator
Required if handling fine powders or in a poorly ventilated area to prevent respiratory tract irritation.[1]
Disposal Workflow and Decision Logic
The following diagram outlines the mandatory decision-making process for the disposal of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid waste.
Caption: Disposal workflow for 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid.
Step-by-Step Disposal Procedures
Adherence to this protocol is critical for ensuring safety and compliance. Under no circumstances should this chemical be disposed of down the drain or in regular trash. [1][12]
Step 1: Waste Segregation and Collection
Solid Waste : All solid waste, including residual powder, contaminated weighing paper, pipette tips, and gloves, must be collected in a dedicated hazardous waste container.[1] The container should be made of a compatible material, such as high-density polyethylene (HDPE), and possess a secure lid.
Liquid Waste : If the compound is in solution, the liquid waste must be collected in a separate, clearly labeled hazardous waste container for liquids. Do not mix with other solvent waste streams unless compatibility has been explicitly confirmed. Indicate the solvent and the approximate concentration of the compound on the label.[1]
Step 2: Container Labeling
Proper labeling is a critical regulatory requirement. The waste container must be clearly and indelibly labeled with:
The words "Hazardous Waste" .
The full chemical name: "1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid" .
A summary of the hazards: "Toxic," "Irritant."
Step 3: Spill Management
In the event of a spill, the immediate priority is to ensure personnel safety and prevent environmental release.
Evacuate and Ventilate : Evacuate all non-essential personnel from the immediate area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]
Contain the Spill : For small spills, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads.[2]
Collect Absorbed Material : While wearing appropriate PPE, carefully sweep or scoop the absorbed material into the designated solid hazardous waste container.[1]
Decontaminate the Area : Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials (wipes, pads) must be collected and disposed of as hazardous waste.[1]
Prevent Environmental Release : Do not allow the spilled product or cleaning materials to enter drains or waterways.[2][11]
Step 4: Ultimate Disposal
The recommended and most environmentally sound method for the final disposal of this compound is high-temperature incineration .
Causality : The combination of a thermally stable fluorinated ring and a toxic cyano group necessitates a robust destruction method. Incineration at temperatures exceeding 1000°C in a facility equipped with afterburners and alkaline scrubbers is effective for destroying halogenated organic chemicals.[11][13]
The high temperature ensures the complete breakdown of the C-F bonds, which are exceptionally strong.[9]
The afterburner provides additional residence time at high temperatures to destroy any potential products of incomplete combustion.
The scrubber is essential for neutralizing the acidic and toxic gases generated, namely hydrogen fluoride (HF) and hydrogen cyanide (HCN).[11]
Regulatory Compliance : Disposal must be carried out by a licensed and certified hazardous waste management company that can provide documentation of proper destruction, in accordance with EPA and local regulations.[7][14]
Regulatory Considerations
RCRA : The U.S. Environmental Protection Agency (EPA) regulates hazardous wastes under RCRA. Cyanide-containing wastes are specifically listed and regulated, with strict limits on land disposal.[7][14] Therefore, this compound must be managed as a hazardous waste from the point of generation.
Land Disposal Restrictions : The EPA has established treatment standards for cyanide-containing wastes, making direct landfilling illegal. The maximum permissible concentration of total cyanides in treated non-wastewater waste for land disposal is 590 mg/kg.[7][14] Incineration is a technology that meets this treatment standard.
By adhering to these detailed procedures, laboratory professionals can manage and dispose of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid in a manner that is safe, responsible, and compliant with all relevant regulations, thereby building a culture of trust and safety in the laboratory environment.
References
Toxicological Profile for Cyanide . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances . U.S. Environmental Protection Agency (EPA). [Link]
A Comprehensive Safety and Handling Guide for 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides essential safety protocols and logistical information for the handling and disposal of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data with practical, field-proven insights to ensure laboratory safety and operational integrity.
Disclaimer: At the time of writing, a specific Safety Data Sheet (SDS) for 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid was not publicly available. The following guidance is based on the known hazards of its constituent chemical moieties: cyano-substituted aromatics, fluoro-substituted aromatics, pyrrolidine derivatives, and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough, institution-specific risk assessment.
Hazard Identification and Risk Profile
The molecular structure of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid presents a multi-faceted hazard profile that necessitates stringent safety measures. The primary risks are associated with its functional groups:
Cyano Group (-CN): Compounds containing a cyano group can be toxic if swallowed, inhaled, or absorbed through the skin.[1] Under acidic conditions or high temperatures, there is a potential for the release of highly toxic hydrogen cyanide gas.[2]
Fluoro-substituted Phenyl Group: Aromatic fluorine compounds can be irritating to the skin, eyes, and respiratory system.[1][3] Some fluorinated organic compounds can be toxic and may have other long-term health effects.
Pyrrolidine Ring: Pyrrolidine and its derivatives can be corrosive and cause severe skin burns and eye damage.[4] They can also be harmful if inhaled.[5][6]
Carboxylic Acid Group (-COOH): Carboxylic acids are generally acidic and can be corrosive or irritating to the skin and eyes.[7]
Given these combined hazards, this compound should be handled as a toxic and corrosive substance with the potential for severe health effects upon exposure.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A comprehensive PPE strategy is mandatory to create a reliable barrier against exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[8][9][10]
PPE Category
Recommended Equipment & Rationale
Eye and Face Protection
Required: Chemical safety goggles that meet ANSI Z87.1 standards.[7][10] Strongly Recommended: A full-face shield worn over safety goggles, especially when handling larger quantities or when there is a risk of splashing or dust generation.[5][9]
Skin and Body Protection
Lab Coat: A flame-resistant lab coat is essential. Gloves: Nitrile or neoprene gloves are recommended for incidental contact. For prolonged handling or in case of a spill, butyl rubber gloves offer broader protection against a variety of chemicals. Gloves must be inspected before each use and changed immediately if contaminated.[4] Apron: A chemically-resistant apron should be worn over the lab coat when handling significant quantities.
Respiratory Protection
All handling of the solid compound or its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[5][11] If a fume hood is not available or if engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[7][8]
Safe Handling and Operational Workflow
A systematic approach to handling this compound is critical to minimizing risk. The following workflow provides a step-by-step guide for safe laboratory operations.
Workflow for Safe Handling
Caption: A stepwise workflow for the safe handling of 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid.
Step-by-Step Protocol:
Preparation:
Thoroughly review the supplier-provided SDS and conduct a formal risk assessment for the planned experiment.
Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][7]
Don all required PPE as outlined in the table above.[10]
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
Prepare a spill kit containing appropriate absorbent materials and neutralizing agents.
Handling:
All manipulations of the solid compound, including weighing, must be performed within a chemical fume hood to prevent the generation of airborne dust.[11]
Use non-sparking tools when handling the solid.[12]
When dissolving the compound, add the solid slowly to the solvent to avoid splashing.
Keep containers tightly closed when not in use.[4]
Post-Handling and Cleanup:
Decontaminate all glassware and work surfaces thoroughly after use.
Segregate and label all waste streams as described in the disposal plan below.
Carefully remove and dispose of contaminated gloves and other disposable PPE in the appropriate waste container.[4]
Wash hands and forearms thoroughly with soap and water after completing the work and before leaving the laboratory.[4][12]
Emergency Procedures: Rapid and Effective Response
In the event of an exposure or spill, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[6][7] Seek immediate medical attention.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][7] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation: Move the individual to fresh air immediately.[6] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[6] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spills: Evacuate the area. For small spills, use an absorbent material to contain the spill. For larger spills, or if the spill involves a volatile solvent, evacuate the laboratory and contact your institution's emergency response team.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Chemical waste must be handled and disposed of in accordance with local, state, and federal regulations.[12][13] Improper disposal can pose a significant environmental hazard.
Waste Segregation and Disposal Workflow
Caption: A workflow for the proper segregation and disposal of waste containing the target compound.
Disposal Protocol:
Segregation: Chemical wastes must be segregated to prevent incompatible materials from mixing.[13][14] At a minimum, segregate this compound's waste into the following streams:
Solid Waste: Contaminated gloves, paper towels, and other solid materials should be placed in a designated, clearly labeled hazardous solid waste container.
Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled hazardous liquid waste container. Depending on the solvent used, this may need to be segregated into halogenated or non-halogenated waste streams.[13]
Aqueous Waste: Due to the cyanide and fluoride content, aqueous waste containing this compound should NOT be poured down the drain.[14] It must be collected as hazardous aqueous waste.
Labeling: All waste containers must be clearly labeled with the full chemical name of all components and their approximate concentrations.[14]
Storage and Disposal: Store waste containers in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. Waste containing cyanides and fluorides requires specialized treatment and disposal procedures.[2][15][16]
By adhering to these stringent safety and handling protocols, researchers can mitigate the risks associated with 1-(4-Cyano-2-fluorophenyl)pyrrolidine-3-carboxylic acid and ensure a safe and compliant laboratory environment.
References
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]
Loba Chemie. (2025). Safety Data Sheet: PYRROLIDINE FOR SYNTHESIS. Retrieved from [Link]
Carl ROTH. (n.d.). Safety Data Sheet: 2-Pyrrolidone. Retrieved from [Link]
Emerson College. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
University of the Philippines Diliman. (n.d.). Guidelines for Chemical Waste Disposal. Retrieved from [Link]
Agency for Toxic Substances and Disease Registry. (2006). Toxicological Profile for Cyanide. Retrieved from [Link]
NSW Environment Protection Authority. (1986). Chemical Control Order in Respect of Aluminium Smelter Wastes Containing Fluoride and/or Cyanide. Retrieved from [Link]
University of Arizona. (2015). Personal Protective Equipment Selection Guide. Retrieved from [Link]
University of Nebraska-Lincoln. (2022). Personal Protective Equipment for Chemical Exposures. Retrieved from [Link]
SAMS Solutions. (2024). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]
SDS Manager. (n.d.). How To Select Suitable Personal Protective Equipment (PPE) For Working With Chemicals. Retrieved from [Link]
Ministry of Environment, Taiwan. (n.d.). Methods and Facilities Standards for Storage, Clearance and Disposal of Industrial Waste. Retrieved from [Link]
Thermo Fisher Scientific. (2025). Safety Data Sheet: 3-Fluorophenylhydrazine hydrochloride. Retrieved from [Link]
KISHIDA CHEMICAL CO., LTD. (2023). Safety Data Sheet: (S)-tert-Butyl 3-(2-amino-4-fluorophenoxy)pyrrolidine-1-carboxylate. Retrieved from [Link]
NextSDS. (n.d.). 1-(4-Cyano-2-fluorophenyl)piperidine-3-carboxylic acid. Retrieved from [Link]
Google Patents. (n.d.). US7595417B2 - Cyanation of aromatic halides.
Chemistry Stack Exchange. (2018). Can aromatic rings be cyanated using cyanide as a nucleophile?. Retrieved from [Link]
ResearchGate. (n.d.). Preparation and synthetic applications of cyano compounds. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Step-by-Step Replacement of Cyano Groups by Tricyanovinyls—The Influence on the Acidity. Retrieved from [Link]